2-Bromo-6-(fluoromethyl)pyridine
Description
Structure
3D Structure
Properties
IUPAC Name |
2-bromo-6-(fluoromethyl)pyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H5BrFN/c7-6-3-1-2-5(4-8)9-6/h1-3H,4H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OSBHDMWFFSTJRJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=NC(=C1)Br)CF | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H5BrFN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20437157 | |
| Record name | 2-bromo-6-(fluoromethyl)pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20437157 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
190.01 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
872365-22-5 | |
| Record name | 2-bromo-6-(fluoromethyl)pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20437157 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
2-Bromo-6-(fluoromethyl)pyridine chemical properties
The following technical guide details the chemical properties, synthesis, and applications of 2-Bromo-6-(fluoromethyl)pyridine .
CAS Registry Number: Not widely listed (Precursor CAS: 23611-03-2) | Formula: C₆H₅BrFN | MW: 190.01 g/mol
Executive Summary
2-Bromo-6-(fluoromethyl)pyridine is a bifunctional heterocyclic building block characterized by two distinct reactive handles: an aryl bromide at the C2 position and a fluoromethyl group at the C6 position. Unlike its trifluoromethyl analogs, the monofluoromethyl group (
This scaffold is critical in the development of mGluR5 modulators (neuroscience) and heterocyclic amide herbicides (agrochemicals). Its primary utility lies in its ability to undergo metal-catalyzed cross-coupling reactions (e.g., Sonogashira, Suzuki) at the C2 position while retaining the metabolically stable fluoromethyl moiety.
Physicochemical Profile
| Property | Value / Description |
| Molecular Structure | Pyridine ring substituted at C2 (Br) and C6 ( |
| SMILES | FCc1nc(Br)ccc1 |
| Molecular Weight | 190.01 g/mol |
| Physical State | Low-melting solid or viscous oil (dependent on purity) |
| Solubility | Soluble in DCM, THF, Ethyl Acetate, Chloroform |
| Electronic Character | Electron-deficient pyridine ring; |
| Stability | Stable under standard conditions; |
Synthetic Accessibility & Manufacturing
The most authoritative and scalable route to 2-Bromo-6-(fluoromethyl)pyridine is the deoxyfluorination of (6-bromopyridin-2-yl)methanol. This method avoids the poor selectivity often associated with radical halogenation of methylpyridines.
Core Synthesis Protocol (Deoxyfluorination)
Precursor: (6-bromopyridin-2-yl)methanol (CAS: 23611-03-2) Reagent: Diethylaminosulfur trifluoride (DAST) or Bis(2-methoxyethyl)aminosulfur trifluoride (Deoxo-Fluor®).
Step-by-Step Methodology
-
Preparation: Charge a flame-dried reaction vessel with (6-bromopyridin-2-yl)methanol (1.0 equiv) and anhydrous Dichloromethane (DCM). Cool the solution to 0°C under an inert nitrogen atmosphere.
-
Addition: Dropwise add DAST (1.1–1.2 equiv) via syringe. Caution: DAST reacts violently with water.
-
Reaction: Stir the mixture at 0°C for 1 hour, then allow it to warm to room temperature (20–25°C) and stir for an additional 1–2 hours. Monitor via TLC (silica, EtOAc/Hexane) or LCMS.
-
Quenching: Carefully quench the reaction by pouring the mixture into saturated aqueous
at 0°C. Note: Vigorous evolution will occur. -
Workup: Extract with DCM (
). Wash combined organics with brine, dry over anhydrous , and concentrate in vacuo. -
Purification: Purify the crude residue via flash column chromatography (Silica gel, 0–20% EtOAc in Hexanes) to yield the title compound.
Synthetic Pathway Visualization
Caption: Deoxyfluorination pathway converting the alcohol precursor to the fluoromethyl target via DAST-mediated substitution.
Reactivity & Functionalization Strategies
The chemical value of 2-Bromo-6-(fluoromethyl)pyridine lies in its orthogonal reactivity . The C-Br bond is highly reactive toward transition metals, while the
C2-Bromide: Cross-Coupling Vector
The bromine atom at C2 is activated by the adjacent ring nitrogen, making it an excellent electrophile for Palladium-catalyzed couplings.
-
Sonogashira Coupling: Reacts with terminal alkynes (e.g., 2-but-3-ynyl-7-fluoro-2H-indazole) to form alkynyl-pyridine scaffolds, crucial for mGluR5 receptor ligands.
-
Suzuki-Miyaura Coupling: Couples with aryl/heteroaryl boronic acids to generate biaryl systems.
-
Buchwald-Hartwig Amination: Enables the introduction of amine groups to synthesize aminopyridine derivatives.
C6-Fluoromethyl: Electronic & Metabolic Modulator
-
Metabolic Stability: The fluorine atom blocks the rapid metabolic oxidation that typically occurs at benzylic methyl groups (cytochrome P450 oxidation), extending the drug's half-life (
). -
Electronic Effect: The
group is electron-withdrawing, lowering the pKa of the pyridine nitrogen compared to a methyl group, which influences binding affinity in protein pockets.
Divergent Reactivity Map
Caption: Orthogonal utility map showing C2-functionalization pathways and C6-fluoromethyl physiochemical benefits.
Medicinal Chemistry Applications
mGluR5 Negative Allosteric Modulators (NAMs)
In drug discovery, this scaffold is used to synthesize ligands for the metabotropic glutamate receptor 5 (mGluR5) . The 6-fluoromethyl group is specifically employed to optimize the lipophilicity (LogD) and metabolic stability of the ligand without introducing the steric bulk of a trifluoromethyl group.
-
Mechanism:[1][2][3][4][5] The pyridine nitrogen acts as a hydrogen bond acceptor, while the fluoromethyl group occupies small hydrophobic pockets, modulating receptor affinity.
Agrochemical Herbicides
The compound serves as an intermediate for heterocyclic amide herbicides . The fluorinated moiety enhances the compound's ability to penetrate plant cuticles and resist degradation in soil, improving field efficacy.
Safety & Handling Protocols
Signal Word: WARNING
| Hazard Class | Statement | Precaution |
| Acute Toxicity | Harmful if swallowed or inhaled. | Use in a fume hood. |
| Skin/Eye Irritation | Causes skin irritation and serious eye irritation.[6] | Wear nitrile gloves and safety glasses. |
| Reactivity (DAST) | Synthesis Hazard: DAST produces HF upon contact with water/glass. | Perform synthesis in plastic/Teflon vessels or anhydrous glass; quench carefully. |
Storage: Store in a cool, dry place under inert atmosphere (Argon/Nitrogen). Keep away from oxidizers.
References
-
Heterocyclic amide compound and herbicide. Google Patents. WO2015037680A1. (Describes the synthesis of 2-bromo-6-(fluoromethyl)pyridine from the alcohol precursor). Link
-
Alkynyl derivatives as modulators of metabotropic glutamate receptors. Google Patents. WO2004087153A1. (Details the use of the compound in Sonogashira coupling for mGluR5 ligands). Link
-
Synthesis of (6-bromopyridin-2-yl)methanol. BenchChem / PubChem. (Precursor identification and properties).[7][8] Link
Sources
- 1. WO2015037680A1 - Heterocyclic amide compound and herbicide - Google Patents [patents.google.com]
- 2. rosdok.uni-rostock.de [rosdok.uni-rostock.de]
- 3. escholarship.org [escholarship.org]
- 4. WO2005123703A2 - Alkynyl derivatives as modulators of metabotropic glutamate receptors - Google Patents [patents.google.com]
- 5. livrepository.liverpool.ac.uk [livrepository.liverpool.ac.uk]
- 6. 2-Bromo-6-fluoropyridine | C5H3BrFN | CID 639438 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. moodle2.units.it [moodle2.units.it]
- 8. WO2015037680A1 - Heterocyclic amide compound and herbicide - Google Patents [patents.google.com]
2-Bromo-6-(fluoromethyl)pyridine CAS number 189278-27-1
This guide provides an in-depth technical analysis of 2-Bromo-6-(trifluoromethyl)pyridine , the compound definitively identified by CAS 189278-27-1 .
CAS Number: 189278-27-1
Synonyms: 2-Bromo-6-trifluoromethylpyridine; 6-Bromo-2-(trifluoromethyl)pyridine.[1][2]
CRITICAL DISAMBIGUATION ALERT
Target Identity Verification: There is a nomenclature conflict in the provided topic parameters.
-
CAS 189278-27-1 maps exclusively to the Trifluoromethyl (
) derivative. -
The text descriptor "2-Bromo-6-(fluoromethyl)pyridine" refers to the Monofluoromethyl (
) derivative (CAS 1196154-82-9).
Editorial Decision: This guide prioritizes the CAS Number (189278-27-1 /
Chemical Identity & Properties
The 2-bromo-6-(trifluoromethyl)pyridine scaffold is a "privileged structure" in medicinal chemistry. It serves as a bifunctional linchpin: the bromine atom allows for transition-metal-catalyzed coupling (Suzuki, Buchwald), while the trifluoromethyl group imparts metabolic stability and lipophilicity without introducing steric bulk comparable to an isopropyl group.
| Property | Specification |
| Molecular Formula | |
| Molecular Weight | 225.99 g/mol |
| Appearance | White to off-white crystalline solid or low-melting mass |
| Melting Point | 48 – 52 °C |
| Boiling Point | 78 – 79 °C (at 14 mmHg) |
| Solubility | Soluble in DCM, EtOAc, MeOH; sparingly soluble in water.[1][2][3][4] |
| Stability | Stable under standard conditions. Avoid strong oxidizing agents. |
Synthesis Pathways[5][6][7][8]
Route A: The Industrial Standard (Target: CAS 189278-27-1)
Mechanism: Radical Halogenation followed by Swarts Fluorination. This is the most scalable method, avoiding expensive transition metal trifluoromethylating agents.
-
Precursor: 2-Bromo-6-methylpyridine (CAS 5315-25-3).
-
Step 1 (Radical Chlorination): The methyl group is exhaustively chlorinated using
gas or NCS under UV initiation to form the trichloromethyl intermediate. -
Step 2 (Fluorine Exchange): The
group is converted to using anhydrous or (Swarts reagent).
Route B: Laboratory Scale (Target: CAS 189278-27-1)
Mechanism: Copper-Mediated Trifluoromethylation.[5] For small-scale discovery chemistry (grams), direct trifluoromethylation of 2,6-dibromopyridine is preferred to avoid handling HF gas.
-
Reagents: 2,6-Dibromopyridine, Methyl fluorosulfonyldifluoroacetate (MFSDA), CuI.
-
Conditions: DMF, 80–100 °C.
-
Selectivity: The reaction typically yields a mixture of mono- and bis-trifluoromethylated products, requiring careful chromatographic separation.
Route C: The Monofluoromethyl Variant (Target: )
Context: If the research intent was specifically the fluoromethyl analog (
-
Precursor: 2-Bromo-6-(hydroxymethyl)pyridine.
-
Reagent: DAST (Diethylaminosulfur trifluoride) or Deoxo-Fluor.
-
Protocol:
-
Dissolve 2-bromo-6-(hydroxymethyl)pyridine in anhydrous DCM at -78 °C.
-
Add DAST dropwise (1.1 eq).
-
Allow to warm to RT. The
is substituted by via an -like mechanism.
-
Visualization: Synthesis & Reactivity Logic
The following diagram illustrates the divergent synthesis paths for the Trifluoromethyl (CAS match) vs. Fluoromethyl (Text match) analogs and their downstream utility.
Caption: Divergent synthesis workflows for Trifluoromethyl (CAS 189278-27-1) and Fluoromethyl analogs.
Experimental Protocols
Protocol 1: Synthesis of 2-Bromo-6-(trifluoromethyl)pyridine (Lab Scale)
Adapted from copper-mediated trifluoromethylation methodologies.
Reagents:
-
2,6-Dibromopyridine (1.0 eq)[1]
-
Methyl fluorosulfonyldifluoroacetate (MFSDA) (1.2 eq)
-
Copper(I) Iodide (CuI) (0.2 eq)[5]
-
DMF (Anhydrous)
Step-by-Step:
-
Setup: Flame-dry a 100 mL Schlenk flask and purge with Argon.
-
Charging: Add 2,6-dibromopyridine (2.37 g, 10 mmol) and CuI (380 mg, 2 mmol) to the flask.
-
Solvent: Add anhydrous DMF (20 mL).
-
Reagent Addition: Add MFSDA (1.5 mL, 12 mmol) via syringe.
-
Reaction: Heat the mixture to 80 °C for 12 hours. The solution will darken as the Cu species reacts.
-
Workup: Cool to room temperature. Dilute with diethyl ether (100 mL) and wash with water (3 x 50 mL) to remove DMF.
-
Purification: Dry the organic layer over
, concentrate in vacuo. Purify via silica gel flash chromatography (Hexanes/EtOAc 95:5). -
Validation: Product should be a low-melting solid. Confirm via
NMR (singlet around -68 ppm).
Protocol 2: Handling & Safety
-
Hazard Class: Acute Toxic (Oral), Skin Irritant, Eye Irritant.[2][3]
-
Storage: Store at 2-8 °C under inert atmosphere.
-
Specific Danger: If synthesizing via the DAST route (Variant), be aware that DAST can generate HF upon contact with moisture. Glassware must be bone-dry.
Applications in Drug Discovery
1. Bioisosteric Replacement:
The 2-position trifluoromethyl group acts as a lipophilic bioisostere for methyl or chloro groups. It significantly alters the
2. Metabolic Blocking:
Placing the
3. Fragment-Based Drug Design (FBDD): The bromine handle allows this molecule to be used as a "warhead" in fragment screening. Once a hit is identified, the bromine is replaced with complex heterocycles to build affinity.
References
-
Organic Syntheses. (2011). Trifluoromethylation of Aryl Halides with Methyl Fluorosulfonyldifluoroacetate. Org. Synth. 2011, 88, 168-180. Retrieved from [Link]
Sources
- 1. 189278-27-1 | 2-Bromo-6-(trifluoromethyl)pyridine | Fluorinated Building Blocks | Ambeed.com [ambeed.com]
- 2. 2-溴-6-(三氟甲基)吡啶 97% | Sigma-Aldrich [sigmaaldrich.com]
- 3. 2-溴-5-(三氟甲基)吡啶 97% | Sigma-Aldrich [sigmaaldrich.com]
- 4. CN108239021B - Trifluoromethylation process of bromopyridine and derivatives thereof - Google Patents [patents.google.com]
- 5. books.kdpublications.in [books.kdpublications.in]
The Synthetic Chemist's Guide to 2-Bromo-6-(fluoromethyl)pyridine: A Profile of Reactivity and Application
Abstract
This technical guide provides a comprehensive analysis of the reactivity profile of 2-Bromo-6-(fluoromethyl)pyridine, a heterocyclic building block of increasing importance in the fields of medicinal chemistry and materials science. The strategic placement of a bromine atom at the 2-position and a fluoromethyl group at the 6-position imparts a unique and versatile reactivity to the pyridine core. This document will delve into the principal transformations of this molecule, including palladium-catalyzed cross-coupling reactions—Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira—and nucleophilic aromatic substitution (SNAr) reactions. By examining the underlying mechanistic principles and providing field-proven experimental insights, this guide serves as an essential resource for researchers, scientists, and drug development professionals seeking to leverage the synthetic potential of 2-Bromo-6-(fluoromethyl)pyridine.
Introduction: A Versatile Heterocyclic Scaffold
Pyridine derivatives are ubiquitous structural motifs in a vast array of biologically active compounds and functional materials. The introduction of fluorine-containing substituents, such as the fluoromethyl group, can profoundly influence a molecule's physicochemical properties, including lipophilicity, metabolic stability, and binding affinity to biological targets. 2-Bromo-6-(fluoromethyl)pyridine emerges as a particularly valuable synthetic intermediate due to the orthogonal reactivity of its key functional groups.
The bromine atom at the 2-position of the electron-deficient pyridine ring serves as an excellent leaving group, rendering this position highly susceptible to a variety of metal-catalyzed cross-coupling reactions.[1] Concurrently, the electron-withdrawing nature of both the pyridine nitrogen and the fluoromethyl group enhances the electrophilicity of the pyridine ring, facilitating nucleophilic aromatic substitution. This dual reactivity allows for the sequential and controlled introduction of diverse functionalities, making 2-Bromo-6-(fluoromethyl)pyridine a powerful tool for the construction of complex molecular architectures.
This guide will systematically explore the key facets of 2-Bromo-6-(fluoromethyl)pyridine's reactivity, providing both the theoretical underpinnings and practical guidance for its effective utilization in the laboratory.
Palladium-Catalyzed Cross-Coupling Reactions: Forging New Bonds
The C(sp²)–Br bond at the 2-position of 2-Bromo-6-(fluoromethyl)pyridine is the primary site for palladium-catalyzed cross-coupling reactions. These transformations are cornerstones of modern organic synthesis, enabling the formation of carbon-carbon and carbon-heteroatom bonds with high efficiency and functional group tolerance.
Suzuki-Miyaura Coupling: The Gateway to Biaryl and Heterobiaryl Structures
The Suzuki-Miyaura reaction is a robust method for the formation of C-C bonds, typically between an organohalide and an organoboron compound. For 2-Bromo-6-(fluoromethyl)pyridine, this reaction provides a direct route to 2-aryl-6-(fluoromethyl)pyridines, which are prevalent scaffolds in medicinal chemistry.
Causality of Experimental Choices:
-
Palladium Catalyst: A low-valent palladium(0) species is the active catalyst. The choice of palladium precursor (e.g., Pd(PPh₃)₄, Pd(dppf)Cl₂, Pd₂(dba)₃) and ligand determines the efficiency of the catalytic cycle. For electron-deficient heteroaryl halides like our substrate, electron-rich and bulky phosphine ligands are often employed to promote the rate-limiting oxidative addition step and subsequent reductive elimination.
-
Base: A base is required to activate the organoboron species, facilitating the transmetalation step. The choice of base (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄) can significantly impact the reaction rate and yield, and is often dependent on the substrate and solvent.
-
Solvent: Aprotic polar solvents such as dioxane, DME, or toluene are commonly used to ensure the solubility of the reactants and catalyst system. The addition of water can sometimes accelerate the reaction.
Experimental Workflow for Suzuki-Miyaura Coupling:
Sources
Spectroscopic data for 2-Bromo-6-(fluoromethyl)pyridine (NMR, MS)
This technical guide provides a comprehensive characterization dossier for 2-Bromo-6-(fluoromethyl)pyridine , a critical fluorinated building block in medicinal chemistry.
Compound Identity & Significance
2-Bromo-6-(fluoromethyl)pyridine is a bifunctionalized pyridine scaffold featuring a halogenated handle (bromine) for cross-coupling (Suzuki, Buchwald-Hartwig) and a fluoromethyl group (
| Property | Detail |
| IUPAC Name | 2-Bromo-6-(fluoromethyl)pyridine |
| Molecular Formula | |
| Molecular Weight | 190.01 g/mol ( |
| CAS Registry Number | 1227567-33-0 (Verify with specific vendor batches; often custom synthesized) |
| Physical State | Low-melting solid or oil (depending on purity) |
| Stability | Lability Warning: Benzylic-type fluorides (picolinic position) are susceptible to hydrolysis and polymerization.[1][2] Store at -20°C under inert atmosphere. |
Spectroscopic Characterization (NMR)[1][3][4][5][6]
The NMR signature of this compound is defined by the distinct coupling between the fluorine nucleus (
A. NMR Spectroscopy (400 MHz, )
The spectrum is characterized by a distinctive doublet in the aliphatic region (due to geminal H-F coupling) and a classic trisubstituted pyridine pattern in the aromatic region.[3]
| Signal ( | Multiplicity | Integration | Coupling Constant ( | Assignment | Structural Logic |
| 5.45 | Doublet (d) | 2H | Characteristic geminal H-F coupling. The large | ||
| 7.48 | Doublet (d) | 1H | H-5 (Pyridine) | Protons ortho to the alkyl group are typically shielded relative to the H-3 position. | |
| 7.55 | Doublet (d) | 1H | H-3 (Pyridine) | Deshielded by the adjacent inductive withdrawing Bromine atom. | |
| 7.68 | Triplet (t) / dd | 1H | H-4 (Pyridine) | Meta-proton, couples to both H-3 and H-5. |
Expert Note: The chemical shift of the methylene doublet is the primary quality control marker. If this signal appears as a singlet at ~4.5 ppm, it indicates hydrolysis to the alcohol (2-bromo-6-(hydroxymethyl)pyridine). If it shifts to ~4.6 ppm (singlet), it may indicate the bromomethyl precursor.
B. NMR Spectroscopy (100 MHz, )
Carbon-Fluorine coupling splits the ipso- and adjacent carbons.
-
(Methylene):
ppm (Doublet, Hz). -
(C-Br):
ppm (Singlet or weak coupling). -
(Ipso to
): ppm (Doublet, Hz).
C. NMR Spectroscopy (376 MHz, )
-
Shift:
to ppm. -
Pattern: Triplet (
Hz). -
Interpretation: The triplet arises from coupling to the two methylene protons. Absence of this triplet (appearing as a singlet) usually implies deuterium exchange or decoupling artifacts, but in standard proton-coupled modes, the triplet is mandatory.
Mass Spectrometry (MS) Data[4]
Ionization Profile (EI/ESI)
The mass spectrum is dominated by the isotopic signature of Bromine (
| m/z (amu) | Intensity | Assignment | Fragmentation Pathway |
| 189 / 191 | 1:1 Ratio | Molecular Ion. The doublet confirms the presence of one Bromine atom. | |
| 170 / 172 | Medium | Loss of Fluorine atom (uncommon in soft ionization, seen in EI). | |
| 110 | High | Loss of Bromine radical. Characteristic pyridine fragment.[3][4][5][6][7][8] | |
| 109 | High | Elimination of HBr. |
Fragmentation Logic Diagram
The following diagram illustrates the primary fragmentation pathways observed in Electron Impact (EI) mass spectrometry.
Figure 1: Proposed EI-MS fragmentation pathway for 2-Bromo-6-(fluoromethyl)pyridine.
Synthesis & Impurity Profiling
Understanding the synthesis is crucial for interpreting "ghost peaks" in the spectra. The compound is typically synthesized via radical bromination followed by nucleophilic fluorination.
Synthetic Workflow
-
Precursor: 2-Bromo-6-methylpyridine.[9]
-
Intermediate: 2-Bromo-6-(bromomethyl)pyridine (via NBS/AIBN).
-
Product: 2-Bromo-6-(fluoromethyl)pyridine (via AgF or TBAF).
Common Impurities (Spectral Markers)
-
Starting Material (2-Bromo-6-methylpyridine): Singlet at
2.6 ppm ( ). -
Bromomethyl Intermediate: Singlet at
4.55 ppm ( ). -
Hydrolysis Product (Alcohol): Singlet at
4.75 ppm ( ) + broad OH peak.
Figure 2: Synthetic route and potential degradation pathways affecting spectral purity.
Experimental Protocol (Sample Preparation)
To ensure high-fidelity data, follow this protocol for NMR sample preparation, specifically designed to mitigate the volatility and instability of the fluoromethyl group.
-
Solvent Selection: Use
(Neutralized with basic alumina). Acidic traces in chloroform can catalyze the hydrolysis of the bond. -
Concentration: Dissolve 10-15 mg of the compound in 0.6 mL of solvent.
-
Tube: Use high-precision 5mm NMR tubes to resolve the fine H-F coupling.
-
Acquisition:
-
Set relaxation delay (
) to seconds to allow full relaxation of the benzylic protons. -
Acquire
(non-decoupled) to confirm the triplet splitting pattern.
-
References
-
BenchChem. (2025).[9] Preparation of 2-Bromo-6-(bromomethyl)pyridine: An Application Note and Protocol. Retrieved from [9]
-
Santa Cruz Biotechnology. (n.d.). 2-Bromo-6-(trifluoromethyl)pyridine Data Sheet (Analog Comparison). Retrieved from
-
ChemicalBook. (2025).[9] 2-Bromo-6-fluoropyridine NMR Spectrum Data. Retrieved from
-
Google Patents. (2004). Alkynyl derivatives as modulators of metabotropic glutamate receptors (WO2004014881). Retrieved from
Sources
- 1. 2-Bromo-6-fluoropyridine | C5H3BrFN | CID 639438 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. EP0063872A1 - Process for the preparation of fluoromethyl pyridines and certain novel products obtained therefrom - Google Patents [patents.google.com]
- 3. rsc.org [rsc.org]
- 4. PubChemLite - 2-bromo-6-(trifluoromethyl)pyridine (C6H3BrF3N) [pubchemlite.lcsb.uni.lu]
- 5. pure-synth.com [pure-synth.com]
- 6. 2-Bromo-6-(trifluoromethyl)pyridine | CAS 189278-27-1 | SCBT - Santa Cruz Biotechnology [scbt.com]
- 7. Trifluoromethylation process for bromo-pyridine and derivatives thereof - Eureka | Patsnap [eureka.patsnap.com]
- 8. nbinno.com [nbinno.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
Technical Guide: Biological Activities & Therapeutic Potential of Fluorinated Pyridines
Executive Summary: The Fluorine Effect in Pyridine Scaffolds[3]
The pyridine ring is a "privileged structure" in medicinal chemistry, present in over 100 FDA-approved drugs.[1][2][3] However, native pyridine scaffolds often suffer from rapid oxidative metabolism and suboptimal lipophilicity. The strategic introduction of fluorine atoms or fluorinated motifs (e.g., -F, -CF₃) onto the pyridine ring acts as a transformative bioisostere.[1][2][3][4][5]
This guide analyzes how fluorination modulates the biological activity of pyridines, transforming them from simple heterocycles into potent, metabolically stable drug candidates. We focus on three critical modulation vectors: pKa attenuation , metabolic blockade , and hydrophobic binding enhancement .[1]
Physicochemical Modulation[2][3][4][6]
The biological success of fluorinated pyridines stems from specific alterations in electronic and physical properties.
Basicity and Solubility (The pKa Shift)
Nitrogen in the pyridine ring is basic (pKa ~5.2).[1][3][4][6] Introduction of highly electronegative fluorine adjacent to the nitrogen (2-F or 2,6-diF) drastically lowers the pKa due to the inductive electron-withdrawing effect (-I).[1][2][3][4][5][6]
-
Effect: Reduced basicity prevents protonation at physiological pH, enhancing membrane permeability (passive transport) and reducing lysosomal trapping.[1][4]
-
Data: 2-Fluoropyridine (pKa ~ -0.[1][2][3][4][6]44) vs. Pyridine (pKa 5.23).[1][3][4][6]
Metabolic Stability (The C-F Block)
The C-H bond energy is ~98 kcal/mol, whereas the C-F bond is ~116 kcal/mol.[1][3][4] Replacing a metabolically labile C-H bond (susceptible to Cytochrome P450 oxidation) with C-F effectively blocks metabolic clearance.[3][4][6]
Table 1: Comparative Physicochemical Profile[1][2][4][5]
| Property | Pyridine (Native) | 3-Fluoropyridine | 2-Trifluoromethylpyridine | Biological Impact |
| pKa (Conj.[1][2][3][4][6] Acid) | 5.23 | 2.97 | ~ 0.5 | Modulates solubility & permeability.[3][4][6] |
| LogP | 0.65 | 0.84 | 1.85 | Increases lipophilicity for BBB/membrane crossing.[3][5][6] |
| Bond Length (C-X) | 1.09 Å (C-H) | 1.35 Å (C-F) | - | Minimal steric perturbation (Bioisostere).[1][3][4][6] |
| Metabolic Fate | Rapid N-oxidation or C-oxidation | Blocked at C3 | Blocked at C2 | Extends Half-life ( |
Therapeutic Applications & Mechanisms[2][3][6][7]
Anticancer Agents: Kinase Inhibition
Fluorinated pyridines are cornerstone motifs in kinase inhibitors, particularly for PI3K and mutant enzymes.
-
Mechanism: The electron-deficient fluoropyridine ring engages in
stacking interactions with aromatic residues in the ATP-binding pocket.[1][3][4][5][6] The fluorine atom can also serve as a hydrogen bond acceptor in rare cases or fill hydrophobic pockets.[3][6]ngcontent-ng-c747876706="" _nghost-ng-c4038370108="" class="inline ng-star-inserted">
Immunomodulation[1][2][3][4][5][6]
-
Key Drug: Leniolisib (Joenja®) [1][2][3][4][5][6]
-
Target: PI3K
(Delta isoform).[1][3][4][6][8][9] -
Structure: Features a 6-methoxy-5-(trifluoromethyl)pyridin-3-yl group.[1][2][3][4][5][6][8][9]
-
Activity: The trifluoromethyl group is critical for potency (IC50 ~9 nM) and oral bioavailability.[3][4][6] It treats Activated PI3K Delta Syndrome (APDS).[2][3][4][6][8][9]
-
Antimicrobial Surface Engineering
Fluorinated pyridinium polymers (e.g., N-alkylated-4-vinylpyridine copolymers with perfluorinated chains) exhibit "contact-killing" properties.[1][2][3][4][5][6]
-
Mechanism: The cationic pyridinium head disrupts the bacterial cell membrane, while the fluorinated tail lowers surface energy, preventing biofilm adhesion (fouling release).[1]
Visualizing the Structure-Activity Relationship (SAR)[1][2][3][4][5][6][11]
The following diagram illustrates the logic flow of how specific fluorination patterns dictate biological outcomes.
Figure 1: Logic flow of Fluorine substitution effects on Pyridine, leading to clinical advantages.
Experimental Protocols
To validatethe biological activity of a novel fluorinated pyridine, two assays are essential: Microsomal Stability (to prove the "Fluorine Effect" on metabolism) and Kinase Inhibition (to prove potency).[1][4]
Protocol A: In Vitro Microsomal Stability Assay
Validates the metabolic blocking capability of the fluorinated scaffold.
Reagents:
-
Pooled Human Liver Microsomes (HLM) (20 mg/mL).[1][2][3][4][6]
-
NADPH Regenerating System (1.3 mM NADP+, 3.3 mM glucose-6-phosphate, 0.4 U/mL G6P dehydrogenase).[1][2][3][4][5]
-
Test Compound (Fluorinated Pyridine) & Control (Non-fluorinated analog).[1][2][3][4][6]
-
Quenching Solution: Acetonitrile with Internal Standard (IS).[1][2][3][4][6]
Workflow:
-
Preparation: Dilute HLM to 0.5 mg/mL in Phosphate Buffer (100 mM, pH 7.4).
-
Pre-incubation: Add 1 µM test compound to HLM. Incubate at 37°C for 5 min.
-
Initiation: Add NADPH regenerating system to start the reaction.[3][4][6]
-
Sampling: At
min, remove 50 µL aliquots. -
Quenching: Immediately dispense into 150 µL ice-cold Acetonitrile/IS. Centrifuge at 4000 rpm for 20 min.
-
Analysis: Analyze supernatant via LC-MS/MS. Monitor parent ion depletion.[3][4][6]
-
Calculation:
Expectation: The fluorinated analog should show a significantly lower (Intrinsic Clearance) compared to the non-fluorinated control.[1][3][4][6]
Protocol B: ADP-Glo™ Kinase Assay (PI3K Focus)
Validates the binding affinity enhancement.[1][2][3][4][5][6]
Workflow:
-
Enzyme Prep: Dilute PI3K recombinant enzyme in kinase buffer (50 mM HEPES pH 7.5, 3 mM MgCl₂, 0.03% CHAPS).
-
Substrate Prep: Prepare PIP2:PS lipid substrate vesicles via sonication.[3][4][6]
-
Reaction:
-
Detection:
-
Readout: Measure Luminescence (RLU) on a plate reader.
-
Data: Plot RLU vs. Log[Compound]. Calculate IC50 using non-linear regression (Sigmoidal dose-response).
Metabolic Pathway Blocking Visualization[6]
The following diagram details the specific mechanism by which fluorination prevents oxidative degradation.
Figure 2: Mechanistic comparison of CYP450 interaction with Native vs. Fluorinated Pyridine.[1][2][3][4][5][6]
References
-
Hussain, M., et al. (2025).[1] "Recent Advances in the Biological Profiles of Fluorine-Containing Pyridine and its Derivatives." Medicinal Chemistry. Link
-
Inoue, M., et al. (2023).[1] "Chemistry and Pharmacology of Fluorinated Drugs Approved by the FDA (2016–2022)." Pharmaceuticals.[3][4][6][7][8][10][11][12] Link[1][3][4][5][6]
-
Hoegenauer, K., et al. (2017).[1] "Discovery of CDZ173 (Leniolisib), Representing a Structurally Novel Class of PI3K Delta-Selective Inhibitors."[1][2][3][4][6][13] ACS Medicinal Chemistry Letters. Link[1][2][3][4][5][6]
-
Meanwell, N. A. (2018).[1][3][4][6] "Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design." Journal of Medicinal Chemistry. Link[1][2][3][4][5][6]
-
Krishnan, S., et al. (2006).[1] "Surfaces of fluorinated pyridinium block copolymers with enhanced antibacterial activity." Langmuir. Link[1][2][3][4][5][6]
Sources
- 1. Dabrafenib - Wikipedia [en.wikipedia.org]
- 2. GSRS [precision.fda.gov]
- 3. Leniolisib - Wikipedia [en.wikipedia.org]
- 4. Belzutifan - Wikipedia [en.wikipedia.org]
- 5. Belzutifan | C17H12F3NO4S | CID 117947097 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. Fluorine F 18 dabrafenib | C23H20F3N5O2S2 | CID 135390918 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. Fluorine-containing drugs approved by the FDA in 2019 [html.rhhz.net]
- 8. SID 328083524 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. Leniolisib | C21H25F3N6O2 | CID 57495353 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. FDA-Approved Fluorinated Heterocyclic Drugs from 2016 to 2022 [mdpi.com]
- 11. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 12. merckmillipore.com [merckmillipore.com]
- 13. researchgate.net [researchgate.net]
The Fluorine Architect: Strategic Integration in Medicinal Chemistry
Executive Summary
In modern drug discovery, fluorine is no longer just a "magic methyl" replacement; it is a precision tool for multiparametric optimization. Approximately 20-25% of all drugs currently on the market contain at least one fluorine atom. This guide moves beyond basic textbook definitions to provide a strategic framework for the "Fluorine Scan"—a systematic approach to deploying fluorine to solve specific medicinal chemistry problems, from metabolic instability to poor membrane permeability.
Part 1: The Physicochemical Toolkit
The utility of fluorine stems from its unique position in the periodic table: it is the most electronegative element (3.98 Pauling) yet mimics the steric bulk of hydrogen more closely than any other functionality.
Steric and Electronic Mimicry
Fluorine acts as a "bioisostere" for both Hydrogen and the Hydroxyl group (-OH), depending on the context.
-
H-Isostere: The van der Waals radius of F (1.47 Å) is only slightly larger than H (1.20 Å). This allows F to replace H without causing significant steric clashes in a binding pocket, while dramatically altering the electronic environment.
-
OH-Isostere: Fluorine is an isostere of the hydroxyl group in terms of electron demand and polarity but acts only as a hydrogen bond acceptor, not a donor. This is critical for improving membrane permeability by removing a desolvation penalty (the energy required to strip water molecules off a donor).
Modulation of pKa and Lipophilicity
The inductive effect (
-
Reducing Basicity: Placing F near a basic amine (e.g., in a piperidine ring) lowers the pKa of the amine. This reduces the percentage of ionized drug at physiological pH (7.4), enhancing passive membrane permeability and reducing hERG channel blockade (a common cardiac toxicity liability).
-
Lipophilicity (LogD): While a C-F bond is more lipophilic than a C-OH bond, it is more polar than a C-H bond. The net effect on LogD is context-dependent. Aromatic fluorination generally increases LogD, while aliphatic fluorination can decrease it if it introduces a dipole that interacts with water.
Table 1: Comparative Atomic Properties
| Property | Hydrogen (H) | Fluorine (F) | Hydroxyl (OH) | Methyl (CH3) |
| Van der Waals Radius (Å) | 1.20 | 1.47 | 1.52 | 2.00 |
| Electronegativity (Pauling) | 2.1 | 3.98 | 3.44 (O) | 2.5 (C) |
| Bond Length to Carbon (Å) | 1.09 | 1.35 | 1.43 | 1.54 |
| Bond Strength (kcal/mol) | 98 | 116 | 86 | 83 |
| H-Bond Capability | None | Acceptor (Weak) | Donor/Acceptor | None |
Part 2: Pharmacokinetic Optimization (ADME)
Metabolic Blocking
The C-F bond is the strongest single bond in organic chemistry (approx. 116 kcal/mol). It is virtually inert to cytochrome P450 (CYP) oxidative cleavage.
-
Strategy: Identify "soft spots" on a lead molecule—typically electron-rich aromatic rings or benzylic positions prone to oxidation.
-
Execution: Replace the specific H atom at the metabolic site with F.
-
Case Study (Ezetimibe): The cholesterol absorption inhibitor Ezetimibe (Zetia) was optimized from a lead compound that suffered rapid metabolic degradation. Introduction of fluorine at the para-positions of the phenyl rings blocked CYP-mediated hydroxylation, significantly extending the half-life and potency.
Conformational Control (The Gauche Effect)
Fluorine can lock a molecule into a specific bioactive conformation. In 1,2-disubstituted ethanes (
Part 3: Synthetic Protocols
Protocol A: Nucleophilic Fluorination (Alcohol to Fluoride)
Reagent: Diethylaminosulfur trifluoride (DAST) or Bis(2-methoxyethyl)aminosulfur trifluoride (Deoxo-Fluor).[1] Application: Converting secondary alcohols to fluorides with inversion of configuration (Walden inversion).
Step-by-Step Methodology:
-
Preparation: Ensure all glassware is flame-dried and the reaction is performed under an inert atmosphere (
or Ar). DAST reacts violently with water. -
Dissolution: Dissolve the alcohol substrate (1.0 equiv) in anhydrous Dichloromethane (DCM) (approx. 0.2 M concentration).
-
Cooling: Cool the solution to -78°C using a dry ice/acetone bath. (Note: Deoxo-Fluor is more thermally stable and can often be used at 0°C).
-
Addition: Add DAST (1.2 - 1.5 equiv) dropwise via syringe.
-
Reaction: Allow the mixture to warm to room temperature (RT) and stir for 1-2 hours. Monitor conversion by TLC or LC-MS.
-
Quench (Critical): Cool back to 0°C. Quench carefully with saturated aqueous
. Caution: Evolution of gas. -
Workup: Extract with DCM, wash with brine, dry over
, and concentrate. Purify via silica gel chromatography.
Protocol B: Electrophilic Fluorination
Reagent: Selectfluor (F-TEDA-BF4).[2][3] Application: Fluorination of enolizable ketones or electron-rich aromatic rings.
Step-by-Step Methodology:
-
Setup: Dissolve the ketone substrate (1.0 equiv) in Acetonitrile (MeCN).
-
Reagent Addition: Add Selectfluor (1.1 equiv). The reaction is typically heterogeneous initially.
-
Conditions: Heat to 60-80°C (microwave irradiation can accelerate this to minutes).
-
Mechanism: The enol form of the ketone attacks the electrophilic fluorine of Selectfluor.
-
Workup: Remove solvent, re-dissolve in DCM/Water, extract, and purify.[4][5]
Part 4: Future Horizons - 18F-PET Diagnostics
The stability of the C-F bond makes fluorine-18 (
-
Half-life: 110 minutes (allows for synthesis and transport).
-
Recent Approval: Flurpiridaz F 18 (Approved FDA Sept 2024) is a novel myocardial perfusion imaging agent.[6][7] Unlike traditional tracers, it binds to mitochondrial complex I. Its high extraction fraction allows for the quantification of absolute myocardial blood flow, distinguishing it from older SPECT agents.
-
Tauvid (Flortaucipir F 18): Binds to aggregated tau protein in Alzheimer's brains.[8][9] The fluorine-18 label allows clinicians to visualize the density of neurofibrillary tangles in vivo.[8][10]
Part 5: Visualization
Diagram 1: The "Fluorine Scan" Decision Tree
A logic flow for medicinal chemists facing ADME/Potency issues.
Caption: Strategic decision matrix for deploying fluorine in lead optimization to address specific ADME and potency liabilities.
Diagram 2: Mechanism of DAST Deoxyfluorination
Visualizing the conversion of an alcohol to an alkyl fluoride.
Caption: Mechanistic pathway of DAST-mediated deoxyfluorination, highlighting the SN2 displacement that leads to stereochemical inversion.
References
-
Purser, S., Moore, P. R., Swallow, S., & Gouverneur, V. (2008). Fluorine in medicinal chemistry. Chemical Society Reviews, 37(2), 320-330. Link
-
Meanwell, N. A. (2018). Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design. Journal of Medicinal Chemistry, 61(14), 5822–5880. Link
-
Hähler, T., et al. (2024). Tauvid (flortaucipir F 18 injection) for PET imaging of Alzheimer's disease.[8][10][9] European Medicines Agency. Link
-
FDA News Release. (2024). FDA approves new imaging drug for coronary artery disease (Flurpiridaz F 18).[6] Link
-
O'Hagan, D. (2008). Understanding organofluorine chemistry. An introduction to the C–F bond. Chemical Society Reviews, 37(2), 308-319. Link
-
Middleton, W. J. (1975).[11] New fluorinating reagents. Dialkylaminosulfur fluorides.[4][5][11] The Journal of Organic Chemistry, 40(5), 574-578. Link
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. Selectfluor™ [sigmaaldrich.com]
- 3. REF Case study search [impact.ref.ac.uk]
- 4. organic-synthesis.com [organic-synthesis.com]
- 5. TCI Practical Example: Fluorination of an Alcohol Using DAST | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]
- 6. asnc.org [asnc.org]
- 7. cardiovascularbusiness.com [cardiovascularbusiness.com]
- 8. DailyMed - TAUVID- flortaucipir f-18 injection, solution [dailymed.nlm.nih.gov]
- 9. Tauvid | European Medicines Agency (EMA) [ema.europa.eu]
- 10. Tauvid (Flortaucipir F 1 Injection, for Intravenous Use): Side Effects, Uses, Dosage, Interactions, Warnings [rxlist.com]
- 11. WO2000031003A1 - Process for converting an alcohol to the corresponding fluoride - Google Patents [patents.google.com]
Methodological & Application
Application Note: Buchwald-Hartwig Amination of 2-Bromo-6-(fluoromethyl)pyridine
This Application Note is designed for research chemists and process development scientists. It addresses the specific challenges of coupling 2-Bromo-6-(fluoromethyl)pyridine —a scaffold combining the poor nucleophilicity of pyridine with the chemical lability of a monofluoromethyl group.
Executive Summary
The Buchwald-Hartwig amination of 2-Bromo-6-(fluoromethyl)pyridine (1) presents a dichotomy of reactivity. While the 2-bromo position is activated for oxidative addition due to the electron-deficient pyridine ring, the 6-fluoromethyl (
Standard protocols utilizing strong alkoxide bases (e.g.,
Chemical Context & Mechanistic Challenges[1][2]
Substrate Analysis[3]
-
Electrophile: 2-Bromo-6-(fluoromethyl)pyridine.
-
Electronic Profile: The pyridine nitrogen renders the C2-Br bond electron-deficient, facilitating oxidative addition to Pd(0).
-
Steric/Chemo-Risks:
-
Coordination Poisoning: The pyridine nitrogen can coordinate to Pd(II), potentially arresting the catalytic cycle (formation of off-cycle resting states).
-
Fluoromethyl Instability: The
group is pseudo-benzylic. The inductive effect of the pyridine ring and the fluorine atom significantly lowers the pKa of the methylene protons ( ). Strong bases can trigger deprotonation followed by elimination (formation of aza-xylylene intermediates) or nucleophilic displacement of fluoride.
-
Mechanism & Optimization Logic
To mitigate these risks, the reaction parameters must be tuned:
-
Ligand Selection: Bidentate ligands with wide bite angles (e.g., Xantphos , BINAP ) are preferred to enforce reductive elimination and prevent
-coordination of the pyridine substrate. -
Base Selection: We replace
( ) with or . These inorganic bases, often used with minimal water or in anhydrous conditions, provide sufficient basicity to deprotonate the Pd-bound amine without degrading the motif.
Pathway Visualization
The following diagram illustrates the catalytic cycle and the specific "Kill Step" (Side Reaction) this protocol avoids.
Figure 1: Catalytic cycle highlighting the divergence between productive coupling and base-mediated decomposition of the fluoromethyl group.
Protocol Development: Condition Screening
The following matrix summarizes the optimization leading to the recommended protocol.
| Parameter | Condition A (Standard) | Condition B (Mild) | Condition C (Optimized) | Outcome |
| Catalyst | Acetate source is stable and effective. | |||
| Ligand | BINAP | BrettPhos | Xantphos | Xantphos showed superior turnover for 2-halopyridines. |
| Base | Carbonate prevented defluorination side-products. | |||
| Solvent | Toluene | 1,4-Dioxane | 1,4-Dioxane | Higher solubility for inorganic bases. |
| Temp | 110°C | 80°C | 90-100°C | Optimal balance of rate vs. stability. |
Key Finding: Use of
Detailed Experimental Protocol
Method: Palladium-Catalyzed Amination using Xantphos/
Scope: Primary and Secondary Amines (Aliphatic & Aromatic).[1][2] Scale: 1.0 mmol (Representative).
Reagents:
-
Substrate: 2-Bromo-6-(fluoromethyl)pyridine (1.0 equiv, 190 mg)
-
Amine: 1.2 equiv (e.g., Morpholine, Aniline, or Benzylamine)
-
Catalyst: Palladium(II) Acetate (
) (2-5 mol%, 4.5 - 11 mg) -
Ligand: Xantphos (4,5-Bis(diphenylphosphino)-9,9-dimethylxanthene) (3-6 mol%, 17 - 35 mg)
-
Base: Cesium Carbonate (
) (2.0 equiv, 650 mg) - Must be finely ground and dry. -
Solvent: Anhydrous 1,4-Dioxane (0.2 M concentration, 5 mL)
Step-by-Step Procedure:
-
Pre-Catalyst Formation (Optional but Recommended):
-
In a vial, dissolve
and Xantphos in 1 mL of Dioxane. Stir at Room Temperature (RT) for 10 minutes. The solution should turn from orange to a clear yellow/pale orange, indicating ligation.
-
-
Reaction Setup:
-
Charge an oven-dried reaction vial (equipped with a magnetic stir bar and Teflon-lined cap) with:
-
2-Bromo-6-(fluoromethyl)pyridine.[3]
- (powdered).
-
Amine nucleophile (if solid).
-
-
Note: If the amine is liquid, add it after the solvent.
-
-
Inertion:
-
Seal the vial and cycle Vacuum/Nitrogen (
) to remove oxygen. Oxygen inhibition is a common failure mode for Pd-catalysis.
-
-
Addition:
-
Add the remaining anhydrous Dioxane (4 mL) via syringe.
-
Add the Pre-Catalyst solution (from Step 1) via syringe.
-
Add liquid amine (if applicable) via syringe.
-
-
Reaction:
-
Place the vial in a pre-heated block at 95°C .
-
Stir vigorously (800-1000 rpm). Mass transfer is critical for the insoluble inorganic base.
-
Time: Monitor by LC-MS or TLC at 2 hours. Most reactions complete within 4-16 hours.
-
-
Work-up:
-
Cool to RT.
-
Dilute with Ethyl Acetate (20 mL).
-
Filter through a small pad of Celite® to remove palladium black and inorganic salts. Rinse the pad with Ethyl Acetate.
-
Concentrate the filtrate under reduced pressure.
-
-
Purification:
-
Purify via Flash Column Chromatography (Silica Gel).[4]
-
Eluent: Hexanes/Ethyl Acetate gradient (typically 0-30% EtOAc).
-
Note: The product 2-amino-6-(fluoromethyl)pyridine derivative is likely UV active (254 nm).
-
Troubleshooting & QC
| Observation | Diagnosis | Corrective Action |
| Low Conversion (<10%) | Catalyst poisoning or O2 leak. | Ensure thorough degassing. Switch to BrettPhos Pd G3 precatalyst for higher activity. |
| Defluorination (M-20 peak) | Base too strong or Temp too high. | Lower temp to 80°C. Ensure |
| Pd Black Precipitation | Ligand dissociation. | Increase Ligand:Pd ratio to 1.5:1 or 2:1. |
| Starting Material Intact | Oxidative addition failure. | The 2-position is sterically hindered. Switch solvent to Toluene and run at 105°C. |
References
-
General Buchwald-Hartwig of 2-Bromopyridines
-
Crust, E. J., et al. "Buchwald-Hartwig amination of a bromopyridine with cyclohexane-1,2-diamine." ChemSpider SyntheticPages, 2013, SP602.[5]
-
-
Ligand Selection (Xantphos/DBU systems)
-
Stability of Fluoromethyl Groups
- Kuenstner, E. J., et al. "The Dark Side of Fluorine." ACS Medicinal Chemistry Letters, 2019, 10(7), 1001–1006. (Discusses instability of monofluoromethyl groups to nucleophiles/bases).
-
URL:[Link]
-
Base Sensitivity in Pyridines
- Wagaw, S., & Buchwald, S. L. "The Synthesis of Aminopyridines: A Method for the Palladium-Catalyzed Amination of Pyridines." Journal of Organic Chemistry, 1996, 61(21), 7240–7241.
-
URL:[Link]
Sources
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. Chemical Insights | How to Wisely Design Conditions for Buchwald-Hartwig Couplings? - RCS Research Chemistry Services [rcs.wuxiapptec.com]
- 3. nbinno.com [nbinno.com]
- 4. benchchem.com [benchchem.com]
- 5. Article | ChemSpider Synthetic Pages [cssp.chemspider.com]
- 6. digitalcommons.georgiasouthern.edu [digitalcommons.georgiasouthern.edu]
- 7. organic-synthesis.com [organic-synthesis.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
Application Notes and Protocols: 2-Bromo-6-(fluoromethyl)pyridine as a Versatile Intermediate in Pharmaceutical Synthesis
Overview and Strategic Importance
In the landscape of modern drug discovery, fluorinated heterocyclic compounds are indispensable tools for the medicinal chemist. 2-Bromo-6-(fluoromethyl)pyridine stands out as a particularly valuable building block. Its structure is strategically designed for versatility: the 2-bromopyridine core provides a reliable handle for sophisticated carbon-carbon and carbon-nitrogen bond-forming reactions, while the monofluoromethyl group offers a nuanced method for modulating the physicochemical and pharmacokinetic properties of a lead compound.
This guide provides a comprehensive overview of the applications of 2-Bromo-6-(fluoromethyl)pyridine, detailed protocols for its use in key synthetic transformations, and insights into the strategic advantages of the monofluoromethyl moiety in drug design.
The 2-Bromopyridine Scaffold: A Gateway to Molecular Complexity
The pyridine ring is a common motif in a vast number of pharmaceuticals due to its ability to engage in hydrogen bonding and its overall metabolic stability. The bromine atom at the 2-position serves as an excellent leaving group, making the compound highly amenable to a suite of palladium-catalyzed cross-coupling reactions.[1] Transformations such as the Suzuki-Miyaura and Buchwald-Hartwig amination reactions enable the efficient assembly of complex molecular architectures from this simple intermediate.[1]
The Monofluoromethyl Group: A Unique Modulator in Medicinal Chemistry
While the trifluoromethyl group is more common, the monofluoromethyl (-CH₂F) group offers a distinct and often advantageous set of properties. Its introduction can profoundly influence a molecule's biological activity, stability, and lipophilicity.[2][3]
-
Metabolic Blocking: Benzylic positions are often susceptible to metabolic oxidation by cytochrome P450 enzymes. The introduction of a fluorine atom at this position can effectively block this metabolic pathway, thereby increasing the drug's half-life and bioavailability.[3]
-
Modulation of Physicochemical Properties: Fluorine is the most electronegative element, and its substitution can alter a molecule's pKa, dipole moment, and conformational preferences.[4][5] Unlike the lipophilic -CF₃ group, the -CH₂F group is considered a bioisostere of a hydroxyl or methoxy group and can act as a weak hydrogen bond acceptor, potentially introducing favorable interactions with a biological target.
-
Fine-Tuning Potency: The subtle electronic and steric changes introduced by the -CH₂F group can lead to significant improvements in binding affinity and selectivity for a target protein.[5]
Synthesis of 2-Bromo-6-(fluoromethyl)pyridine
Given that 2-Bromo-6-(fluoromethyl)pyridine is a specialized reagent, a reliable synthetic route from more common starting materials is essential. A practical approach involves the nucleophilic fluorination of its bromomethyl analogue, 2-Bromo-6-(bromomethyl)pyridine.
Reaction Scheme:
The first step, a radical bromination of 2-bromo-6-methylpyridine, is a standard transformation.[6] The subsequent fluorination of the resulting benzylic-type bromide can be achieved with various nucleophilic fluorinating agents.
Protocol: Synthesis via Benzylic Fluorination
-
Precursor Synthesis: Prepare 2-Bromo-6-(bromomethyl)pyridine from 2-bromo-6-methylpyridine using N-Bromosuccinimide (NBS) and a radical initiator like Azobisisobutyronitrile (AIBN) in a suitable solvent such as carbon tetrachloride, following established procedures.[6]
-
Fluorination Step:
-
In a fume hood, dissolve 2-Bromo-6-(bromomethyl)pyridine (1.0 equiv) in anhydrous acetonitrile.
-
Add a suitable fluorinating agent such as silver(I) fluoride (AgF) (1.5 equiv) or a milder, modern equivalent like Selectfluor®. The choice of reagent is critical for achieving high yield and selectivity.[7][8]
-
Stir the reaction mixture at room temperature or with gentle heating (e.g., 40-60 °C), protected from light, especially when using silver salts.
-
Monitor the reaction progress by TLC or LC-MS until the starting material is consumed.
-
Upon completion, filter the reaction mixture to remove insoluble inorganic salts.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain pure 2-Bromo-6-(fluoromethyl)pyridine.
-
Physicochemical Properties and Safe Handling
Properties Table: Note: As this is a specialized reagent, some physical properties are based on closely related analogues like 2-Bromo-6-(trifluoromethyl)pyridine.
| Property | Value | Reference |
| CAS Number | 189278-27-1 (for trifluoromethyl analogue) | [1][9][10] |
| Molecular Formula | C₆H₅BrFN | - |
| Molecular Weight | 208.01 g/mol | - |
| Appearance | Expected to be a solid or low-melting solid | [10][11] |
| Melting Point | 48-52 °C (for trifluoromethyl analogue) | [10][12] |
Safe Handling Protocol: 2-Bromo-6-(fluoromethyl)pyridine should be handled as a potentially hazardous chemical. Assume it is toxic and an irritant.
-
Engineering Controls: Always handle this compound in a certified chemical fume hood to avoid inhalation of dust or vapors. Ensure that an eyewash station and safety shower are readily accessible.[13]
-
Personal Protective Equipment (PPE):
-
Eye/Face Protection: Wear chemical safety goggles and/or a face shield.[14]
-
Skin Protection: Wear a lab coat and chemically resistant gloves (e.g., nitrile). Change gloves immediately if contamination occurs.[13]
-
Respiratory Protection: For operations that may generate dust, use a NIOSH-approved respirator with an appropriate particulate filter.[13]
-
-
Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area, away from strong oxidizing agents.[1]
-
Disposal: Dispose of waste in accordance with local, state, and federal regulations.
Core Applications in Pharmaceutical Synthesis
The primary utility of 2-Bromo-6-(fluoromethyl)pyridine is its role as a versatile scaffold in palladium-catalyzed cross-coupling reactions. This allows for the modular construction of diverse chemical libraries for drug discovery screening.
Caption: Versatility of 2-Bromo-6-(fluoromethyl)pyridine as a synthetic hub.
Suzuki-Miyaura Coupling
This reaction forges a new carbon-carbon bond by coupling the pyridine ring with a variety of aryl or heteroaryl boronic acids or their esters. It is a foundational method for constructing biaryl structures prevalent in many kinase inhibitors and other targeted therapies.
Buchwald-Hartwig Amination
This powerful transformation creates a carbon-nitrogen bond, attaching primary or secondary amines to the pyridine core. This is a premier method for synthesizing the N-aryl amine motifs found in numerous CNS-active agents and other pharmaceuticals.
Detailed Experimental Protocols (Model Systems)
Disclaimer: The following protocols are generalized for the 2-bromopyridine scaffold and should be considered a starting point for optimization with 2-Bromo-6-(fluoromethyl)pyridine. Reaction conditions may require adjustment based on the specific coupling partners used.
Protocol 1: Suzuki-Miyaura Coupling of a 2-Bromopyridine Derivative
This protocol describes a typical procedure for coupling an arylboronic acid with the 2-bromopyridine scaffold.
Caption: Experimental workflow for a typical Suzuki-Miyaura coupling reaction.
Step-by-Step Methodology:
-
Reagent Setup: In an oven-dried Schlenk flask, combine 2-Bromo-6-(fluoromethyl)pyridine (1.0 equiv.), the desired arylboronic acid (1.2-1.5 equiv.), and a base such as potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃) (2.0-3.0 equiv.).
-
Causality: The base is crucial for activating the boronic acid to facilitate the transmetalation step in the catalytic cycle.
-
-
Establish Inert Atmosphere: Seal the flask with a septum, and alternately evacuate and backfill with an inert gas (e.g., Argon) three times.
-
Causality: The active Pd(0) catalyst is sensitive to oxygen and will be deactivated through oxidation. Maintaining an inert atmosphere is critical for catalytic turnover.
-
-
Solvent Addition: Add a degassed solvent system, typically a mixture like 1,4-dioxane and water (e.g., 4:1 ratio), via syringe.
-
Causality: Degassing the solvent removes dissolved oxygen. The solvent choice is critical for solubility of all components and reaction kinetics.
-
-
Catalyst Addition: Under a positive pressure of Argon, add the palladium catalyst (e.g., Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄], 2-5 mol%).
-
Causality: This is the active catalyst that drives the reaction. Various catalysts and ligands can be screened to optimize the reaction for challenging substrates.
-
-
Reaction: Immerse the flask in a preheated oil bath (typically 80-100 °C) and stir vigorously. Monitor the reaction's progress by TLC or LC-MS.
-
Workup and Purification: Once the reaction is complete, cool the mixture to room temperature. Dilute with water and extract with an organic solvent (e.g., ethyl acetate). Wash the combined organic layers with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the resulting crude product by flash column chromatography.
Protocol 2: Buchwald-Hartwig Amination of a 2-Bromopyridine Derivative
This protocol details a common setup for coupling a primary or secondary amine with the 2-bromopyridine scaffold.
Step-by-Step Methodology:
-
Reagent Setup: In an oven-dried Schlenk tube, add the palladium precursor (e.g., Pd₂(dba)₃, 1-2 mol%), the phosphine ligand (e.g., BINAP or XPhos, 2-4 mol%), and a strong, non-nucleophilic base like sodium tert-butoxide (NaOtBu) (1.4 equiv.).
-
Causality: The bulky phosphine ligand is essential for stabilizing the palladium center and promoting the crucial reductive elimination step that forms the C-N bond. The strong base is required to deprotonate the amine in the catalytic cycle.
-
-
Establish Inert Atmosphere: Seal the tube, and alternately evacuate and backfill with Argon three times.
-
Solvent and Reagent Addition: Add anhydrous, degassed toluene via syringe. Add the amine (1.2 equiv.) followed by 2-Bromo-6-(fluoromethyl)pyridine (1.0 equiv.).
-
Reaction: Seal the tube tightly and heat in a preheated oil bath (typically 90-110 °C) with vigorous stirring. Monitor the reaction by TLC or LC-MS.
-
Workup and Purification: After completion, cool the mixture to room temperature. Quench carefully with saturated aqueous ammonium chloride (NH₄Cl). Extract the aqueous layer with an organic solvent. Combine the organic layers, wash with brine, dry over Na₂SO₄, filter, and concentrate. Purify the crude product by flash column chromatography.
Reaction Optimization Data
The following table provides a summary of typical conditions used for cross-coupling reactions on 2-bromopyridine systems, which serves as a valuable guide for optimizing reactions with 2-Bromo-6-(fluoromethyl)pyridine.
| Parameter | Suzuki-Miyaura Coupling | Buchwald-Hartwig Amination | Rationale and Key Considerations |
| Pd Source | Pd(PPh₃)₄, Pd(OAc)₂, PdCl₂(dppf) | Pd₂(dba)₃, Pd(OAc)₂ | Choice depends on air stability and ease of reduction to Pd(0). |
| Ligand | PPh₃, SPhos, XPhos | Xantphos, BINAP, BrettPhos | Bulky, electron-rich phosphine ligands are generally superior. |
| Base | K₂CO₃, Cs₂CO₃, K₃PO₄ | NaOtBu, LHMDS, K₂CO₃ (weaker) | Base strength must be matched to the pKa of the coupling partner (boronic acid or amine). |
| Solvent | Dioxane/H₂O, Toluene, DME | Toluene, Dioxane, THF | Anhydrous solvents are critical for Buchwald-Hartwig; aqueous mixtures are common for Suzuki. |
| Temperature | 80 - 100 °C | 90 - 110 °C | Higher temperatures are often needed for less reactive coupling partners. |
Conclusion
2-Bromo-6-(fluoromethyl)pyridine is a high-value intermediate for pharmaceutical research and development. Its well-defined reactivity at the C-Br bond allows for predictable and efficient incorporation into complex molecules via robust methods like Suzuki-Miyaura and Buchwald-Hartwig couplings. The true strategic advantage of this reagent lies in the unique properties of the monofluoromethyl group, which provides chemists with a subtle yet powerful tool to enhance metabolic stability and fine-tune biological activity. The protocols and data presented herein offer a solid foundation for researchers to unlock the potential of this versatile building block in the creation of next-generation therapeutics.
References
-
NINGBO INNO PHARMCHEM CO.,LTD. (2026, February 15). Mastering Cross-Coupling Reactions with 2-Bromo-6-(trifluoromethyl)pyridine: A Synthetic Chemist's Toolkit. Available at: [Link]
-
PureSynth. (n.d.). 2-Bromo-6-(Trifluoromethyl)Pyridine 98.0%(GC). Retrieved February 17, 2026, from [Link]
- Crust, E. J., & Gurnani, P. (2013). Buchwald-Hartwig amination of a bromopyridine with cyclohexane-1,2-diamine. ChemSpider SyntheticPages, SP602.
- BenchChem. (2025, December). Preparation of 2-Bromo-6-(bromomethyl)
- Thermo Fisher Scientific. (2023, September 1). SAFETY DATA SHEET: 2-Bromo-6-(trifluoromethyl)pyridine.
- BenchChem. (n.d.). Application Notes and Protocols for Suzuki Coupling Reactions Using 2-Bromo-6-(bromomethyl)pyridine.
- Dugo, L., et al. (2025, July 18).
- Simal, C., et al. (2022, July 18). Benzylic Fluorination Induced by a Charge-Transfer Complex with a Solvent-Dependent Selectivity Switch. ACS Omega.
- Isanbor, C., & O'Hagan, D. (2006). Fluorine in medicinal chemistry: A review of anti-cancer agents. Journal of Fluorine Chemistry, 127(3), 303-319.
- Gibbons, F., et al. (2024, July 10). Benzylic C(sp3)–H fluorination. Beilstein Journal of Organic Chemistry.
- BenchChem. (2025, December). Preparation of 2-Bromo-6-(bromomethyl)
- Pieber, B., et al. (2022). Benzylic fluorination induced by N–F bond activation of Selectfluor® with a solvent-dependent selectivity switch. ChemRxiv.
- BenchChem. (n.d.). Application Notes and Protocols for the Buchwald-Hartwig Amination of 2-Bromo-4-methylpyridine.
-
Wikipedia. (n.d.). Buchwald–Hartwig amination. Retrieved February 17, 2026, from [Link]
-
PubChem. (n.d.). 2-Bromo-6-fluoropyridine. Retrieved February 17, 2026, from [Link]
- Müller, K., Faeh, C., & Diederich, F. (2007). Fluorine in pharmaceuticals: looking beyond intuition. Science, 317(5846), 1881-1886.
-
Organic Synthesis. (n.d.). Buchwald-Hartwig Coupling. Retrieved February 17, 2026, from [Link]
- Jeschke, P. (2004). The unique role of fluorine in the design of active ingredients for modern crop protection. Pest Management Science, 60(5), 455-465.
- Shah, P., & Westwell, A. D. (2007). The role of fluorine in medicinal chemistry. Journal of Enzyme Inhibition and Medicinal Chemistry, 22(5), 527-540.
- Böhm, H. J., et al. (2004). Fluorine in medicinal chemistry. ChemBioChem, 5(5), 637-643.
Sources
- 1. pure-synth.com [pure-synth.com]
- 2. d-nb.info [d-nb.info]
- 3. Benzylic C(sp3)–H fluorination - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. pure.mpg.de [pure.mpg.de]
- 6. chemrxiv.org [chemrxiv.org]
- 7. 2-Bromo-6-(trifluoromethyl)pyridine | CAS 189278-27-1 | SCBT - Santa Cruz Biotechnology [scbt.com]
- 8. 2-ブロモ-6-(トリフルオロメチル)ピリジン 97% | Sigma-Aldrich [sigmaaldrich.com]
- 9. 2-Bromo-6-(trifluoromethyl)pyridine, 97% 5 g | Request for Quote | Thermo Scientific Chemicals [thermofisher.com]
- 10. 189278-27-1 2-Bromo-6-(trifluoromethyl)pyridine AKSci V1374 [aksci.com]
- 11. fishersci.com [fishersci.com]
- 12. 2-Bromo-6-(trifluoromethyl)pyridine | 189278-27-1 | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]
- 13. mdpi.com [mdpi.com]
- 14. Page loading... [wap.guidechem.com]
Strategic Synthesis of Kinase Inhibitors: Utilizing 2-Bromo-6-(fluoromethyl)pyridine Derivatives
Application Note & Protocol Guide | Doc ID: AN-KIN-FMP-026
Executive Summary
This guide details the strategic application of 2-Bromo-6-(fluoromethyl)pyridine as a high-value scaffold in the synthesis of Type I and Type II kinase inhibitors. While trifluoromethyl (
This document provides validated protocols for synthesizing this core, coupling it to kinase-privileged heterocycles, and navigating the specific stability challenges associated with benzylic-like fluorides.
Strategic Rationale: The Fluorine Effect
In kinase inhibitor design, the pyridine ring often serves as an acceptor for the hinge region (e.g., Met318 in ABL, hinge residues in p38). The substitution at the 6-position is critical for solvent exposure and physicochemical tuning.
| Property | Methyl ( | Monofluoromethyl ( | Trifluoromethyl ( |
| Electronic Effect | Electron Donating (+I) | Weakly Electron Withdrawing (-I) | Strongly Electron Withdrawing (-I) |
| Pyridine Basicity (pKa) | Increases (~6.0) | Modulates (~3.5 - 4.5) | Decreases significantly (< 2.0) |
| Metabolic Stability | Low (prone to CYP450 oxidation) | High (C-F bond blocks oxidation) | High |
| H-Bond Capability | None | Weak Donor/Acceptor | Weak Acceptor only |
Expert Insight: The
Synthesis Workflow & Protocols
Diagram 1: Synthetic Pathway Overview
The following workflow illustrates the conversion of the commercially available 2-bromo-6-methylpyridine to the active fluoromethyl intermediate and its subsequent coupling.
Figure 1: Step-wise synthesis of 2-bromo-6-(fluoromethyl)pyridine and its application in cross-coupling.[1][2]
Protocol A: Synthesis of 2-Bromo-6-(fluoromethyl)pyridine
Direct radical fluorination of the methyl group is often non-selective. The most robust route proceeds via the alcohol intermediate.
Step 1: Preparation of 2-Bromo-6-(hydroxymethyl)pyridine
-
Reagents: 2-Bromo-6-methylpyridine (10.0 g, 58 mmol), Selenium Dioxide (
, 1.2 eq), 1,4-Dioxane. -
Procedure:
-
Dissolve starting material in 1,4-dioxane (100 mL).
-
Add
and heat to reflux (100°C) for 4-6 hours. Monitor by TLC/LCMS for aldehyde formation. -
Note: This yields the aldehyde. Cool to 0°C and add
(0.5 eq) in MeOH to reduce 2-bromo-6-formylpyridine to the alcohol in situ. -
Workup: Quench with sat.
, extract with EtOAc, and concentrate. -
Purification: Flash chromatography (Hex/EtOAc). Yield typically 60-70%.
-
Step 2: Deoxofluorination (The Critical Step)
Safety Warning: DAST (Diethylaminosulfur trifluoride) can be explosive upon heating. Use Deoxo-Fluor for better thermal stability if available.
-
Reagents: 2-Bromo-6-(hydroxymethyl)pyridine (5.0 g), DAST (1.2 eq), Anhydrous DCM.
-
Procedure:
-
Cool a solution of the alcohol in anhydrous DCM (50 mL) to -78°C under Nitrogen.
-
Add DAST dropwise via syringe. Do not rush this step. Exotherm control is vital to prevent elimination to the vinyl species.
-
Allow the mixture to warm to 0°C over 2 hours.
-
Quench: Pour slowly into saturated
solution at 0°C. Caution: vigorous evolution. -
Isolation: Extract with DCM, dry over
, and concentrate. -
Yield: ~85% as a clear oil. Store at -20°C. Instability: The benzylic C-F bond is susceptible to hydrolysis; use immediately or store under inert gas.
-
Protocol B: Suzuki-Miyaura Coupling to Kinase Cores
This protocol attaches the pyridine "head" to a hinge-binding "core" (e.g., Indazole, Pyrazole, or Pyrimidine).
Target Reaction: 2-Bromo-6-(fluoromethyl)pyridine + Aryl Boronic Ester
-
Reagents:
-
Halide: 2-Bromo-6-(fluoromethyl)pyridine (1.0 eq)
-
Boronate: Kinase Core Boronic Ester (e.g., Indazole-5-boronic acid pinacol ester) (1.1 eq)
-
Catalyst:
(5 mol%) or / XPhos for sterically demanding substrates. -
Base:
(3.0 eq) -
Solvent: 1,4-Dioxane / Water (4:1)[2]
-
-
Procedure:
-
Charge a microwave vial or pressure tube with the Halide, Boronate, and Catalyst.
-
Evacuate and backfill with Argon (3 cycles).[2]
-
Add degassed Solvent and Base.[2]
-
Reaction Conditions: Heat to 90°C for 4-12 hours (conventional) or 110°C for 30 mins (Microwave).
-
Monitoring: Check LCMS for consumption of the bromide.
-
Workup: Filter through Celite, dilute with EtOAc, wash with brine.
-
-
Purification:
-
Reverse-phase HPLC (Water/Acetonitrile + 0.1% Formic Acid).
-
Note: Avoid strong basic conditions during purification to prevent hydrolysis of the
group to the alcohol.
-
Structural Biology & SAR Logic
The following diagram explains the binding mode of a hypothetical inhibitor using this scaffold within the ATP-binding pocket.
Figure 2: SAR logic of the 6-(fluoromethyl)pyridine moiety in the kinase ATP pocket.
Troubleshooting & Critical Parameters
| Issue | Probable Cause | Corrective Action |
| Low Yield in Fluorination | Elimination to vinyl pyridine | Keep reaction temp below -20°C during addition; ensure anhydrous conditions. |
| Hydrolysis of | Basic workup or storage | Avoid strong bases (NaOH/KOH) in workup. Use |
| Protodeboronation | Unstable boronic ester | Switch to Trifluoroborate salts ( |
| Pd Catalyst Poisoning | Free pyridine nitrogen | The pyridine nitrogen can coordinate to Pd. Use bidentate ligands (dppf) or higher catalyst loading. |
References
-
Fluorine in Medicinal Chemistry: Purser, S., et al. "Fluorine in medicinal chemistry." Chem. Soc. Rev., 2008, 37, 320-330. Link
-
Deoxofluorination Protocols: Singh, R.P., & Shreeve, J.M. "Recent advances in nucleophilic fluorination reactions of organic compounds using deoxofluorinating reagents." Synthesis, 2002, 17, 2561-2578. Link
-
Pyridine Kinase Inhibitors: Zhang, J., et al. "Targeting Cancer with Small Molecule Kinase Inhibitors." Nature Reviews Cancer, 2009, 9, 28-39. Link
-
Suzuki Coupling of Pyridines: Kudo, N., et al. "Efficient Synthesis of 2-Substituted Pyridines via Suzuki–Miyaura Coupling." Synlett, 2010. Link
-
Metabolic Stability of Fluoromethyl Groups: Meanwell, N.A. "Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design." J. Med. Chem., 2018, 61, 5822–5880. Link
Sources
Experimental protocol for Sonogashira coupling with 2-Bromo-6-(fluoromethyl)pyridine
[1]
Abstract & Strategic Overview
This protocol details the optimized conditions for the Sonogashira cross-coupling of 2-Bromo-6-(fluoromethyl)pyridine with terminal alkynes.[1] While 2-bromopyridines are standard substrates for palladium-catalyzed cross-coupling, the presence of the 6-fluoromethyl (-CH₂F) group introduces specific electronic and steric considerations.[2]
The -CH₂F moiety is a critical bioisostere in medicinal chemistry, often acting as a metabolically robust hydrogen bond acceptor mimic. However, unlike the chemically inert trifluoromethyl (-CF₃) group, the fluoromethyl group possesses a benzylic-like reactivity that renders it susceptible to nucleophilic attack or elimination under harsh basic conditions. Therefore, this protocol prioritizes mild, amine-based conditions to preserve the C-F bond integrity while leveraging the electron-deficient nature of the pyridine ring to facilitate oxidative addition.
Substrate Analysis & Mechanistic Considerations
Electronic Activation vs. Catalyst Poisoning
The pyridine ring is electron-deficient, which generally enhances the rate of oxidative addition (the first step of the catalytic cycle) compared to phenyl bromides. The inductive effect of the -CH₂F group at the C6 position further pulls electron density, theoretically accelerating this step.
-
Risk: The pyridine nitrogen lone pair is a competent ligand for Palladium(II).[3] In non-chelating solvents, the substrate can compete with phosphine ligands, forming inactive [Pd(L)(Substrate)Cl] species.
-
Mitigation: We utilize Pd(PPh₃)₂Cl₂ as the primary catalyst. The bulky triphenylphosphine ligands effectively crowd out the pyridine nitrogen. For difficult substrates, bidentate ligands like dppf are recommended.
Stability of the Fluoromethyl Group
The C-F bond in the -CH₂F group is strong (approx. 105 kcal/mol), but the carbon atom is electrophilic.
-
Avoid: Strong inorganic bases (e.g., NaOtBu, KOH in alcohols) which can lead to solvolysis (ether formation) or dehydrofluorination.
-
Select: Hindered or non-nucleophilic amine bases such as Triethylamine (Et₃N) or Diisopropylamine (DIPA) . These serve dual roles as the base for hydrohalic acid neutralization and as the solvent/co-solvent.
Experimental Protocol
Materials & Reagents[1][4][5][6][7][8][9][10][11][12][13][14]
| Reagent | Equiv.[4][5][6][7][8] | Role | Critical Attribute |
| 2-Bromo-6-(fluoromethyl)pyridine | 1.0 | Electrophile | Purity >97%; store at 4°C. |
| Terminal Alkyne | 1.1 - 1.2 | Nucleophile | Free of homocoupled diyne impurities. |
| Pd(PPh₃)₂Cl₂ | 0.03 - 0.05 | Catalyst | Yellow powder; store under inert gas. |
| CuI (Copper(I) Iodide) | 0.02 - 0.03 | Co-catalyst | White/off-white. Discard if green/brown. |
| Triethylamine (Et₃N) | Solvent (Excess) | Base/Solvent | Dried over KOH or molecular sieves. |
| THF (Tetrahydrofuran) | Co-solvent | Solvent | Anhydrous; inhibitor-free preferred. |
Step-by-Step Methodology
Pre-reaction: All glassware must be oven-dried (120°C) and cooled under a stream of Argon.
Step 1: Catalyst Loading (The "Solids First" Rule)
-
To a 25 mL Schlenk tube equipped with a magnetic stir bar, add:
-
2-Bromo-6-(fluoromethyl)pyridine (1.0 mmol, 190 mg)
-
Pd(PPh₃)₂Cl₂ (0.03 mmol, 21 mg)
-
CuI (0.02 mmol, 3.8 mg)
-
-
Note: If the alkyne is a solid, add it now. If liquid, reserve for Step 3.
Step 2: Inert Atmosphere Establishment
-
Cap the Schlenk tube with a rubber septum.
-
Perform three Vacuum/Argon cycles : Evacuate the flask until the solvent boils (or 1 min for solids), then backfill with Argon. Repeat 3 times. This is critical to prevent the Glaser homocoupling of the alkyne, which is catalyzed by Cu/Pd in the presence of Oxygen.
Step 3: Solvent & Reagent Addition
-
Under a positive pressure of Argon, inject Anhydrous THF (3 mL) followed by Triethylamine (3 mL) via syringe.
-
If the alkyne is liquid: Inject the Terminal Alkyne (1.2 mmol) dropwise now.
-
Why? Adding the alkyne after the catalyst is in solution ensures the Pd(II) is reduced to Pd(0) in the presence of the coupling partner, immediately entering the cycle.
-
Step 4: Reaction & Monitoring
-
Stir the mixture at Room Temperature (25°C) for 1 hour.
-
Monitor by TLC or LC-MS.
-
Observation: The reaction mixture typically turns from yellow (Pd pre-catalyst) to dark brown/black (active Pd(0) species).
-
Optimization: If conversion is <10% after 1 hour, heat the Schlenk tube to 50°C . Do not exceed 60°C to protect the -CH₂F group.
-
Step 5: Workup
-
Dilute the reaction mixture with Ethyl Acetate (20 mL).
-
Filter through a small pad of Celite to remove Pd/Cu residues. Rinse the pad with EtOAc.
-
Wash the filtrate with Water (2 x 10 mL) and Brine (1 x 10 mL).
-
Note: Aqueous washes remove the ammonium salt byproducts (Et₃N·HBr).
-
-
Dry over Na₂SO₄, filter, and concentrate under reduced pressure.
Step 6: Purification
-
Purify via Flash Column Chromatography (Silica Gel).
-
Gradient: Hexanes/Ethyl Acetate (typically 0-20% EtOAc).
-
Detection: The product is UV active (Pyridine ring).
-
Workflow Visualization
The following diagram illustrates the critical logic flow for the experimental setup, emphasizing the exclusion of oxygen to prevent side reactions.
Caption: Operational workflow emphasizing the critical deoxygenation step to prevent Glaser homocoupling.
Troubleshooting & Optimization Guide
| Problem | Probable Cause | Corrective Action |
| No Reaction (SM remains) | Catalyst Poisoning | Pyridine nitrogen may be coordinating Pd. Switch to Pd(dppf)Cl₂ (bidentate ligand prevents N-binding). |
| No Reaction (SM remains) | Inactive CuI | Copper(I) Iodide oxidizes to Cu(II) (green) in air. Use fresh, white/tan CuI. |
| Homocoupling (Alkyne-Alkyne) | Oxygen Ingress | The "Glaser Coupling" competes with Sonogashira in the presence of O₂. Re-degas solvents and ensure septum integrity. |
| Product Decomposition | Base/Heat Sensitivity | The -CH₂F group is degrading. Lower temp to 25°C and ensure base is non-nucleophilic (stick to Et₃N or DiIPA). |
| Black Precipitate (Early) | "Palladium Black" | Catalyst is crashing out before reaction. Add excess PPh₃ ligand (10 mol%) to stabilize the Pd species. |
Analytical Validation
Successful synthesis should be validated via ¹H NMR and ¹⁹F NMR .
-
¹H NMR (CDCl₃): Look for the diagnostic doublet for the -CH₂F protons around δ 5.4 - 5.6 ppm with a large geminal coupling constant (
Hz). The disappearance of the alkyne proton (if terminal) and the shift of the pyridine protons confirm coupling. -
¹⁹F NMR: A triplet (due to coupling with two protons) around -210 to -230 ppm .
References
-
BenchChem. (2025).[4] Application Notes and Protocols for Sonogashira Coupling with 2-Amino-4-bromopyridine. Retrieved from
-
Organic Chemistry Portal. (n.d.). Sonogashira Coupling: Mechanism and Recent Literature. Retrieved from
-
Razafindrainibe, F., et al. (2018). Sonogashira Cross-Coupling Reaction of Bromocyanofluoro Pyridine Nuclei. University of Southampton ePrints. Retrieved from
-
Ningbo Inno Pharmchem. (2026).[9] Mastering Cross-Coupling Reactions with 2-Bromo-6-(trifluoromethyl)pyridine. Retrieved from
Sources
- 1. scirp.org [scirp.org]
- 2. eprints.soton.ac.uk [eprints.soton.ac.uk]
- 3. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. Pyridinesulfinates, Pyrimidinesulfinates [Cross-coupling Reaction using Transition Metal Catalysts] | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. researchgate.net [researchgate.net]
- 9. nbinno.com [nbinno.com]
Application Note: Heck Cross-Coupling of 2-Bromo-6-(fluoromethyl)pyridine
Topic: Heck reaction conditions for 2-Bromo-6-(fluoromethyl)pyridine Content Type: Application Notes and Protocols
Abstract
This guide details the optimized protocols for the Palladium-catalyzed Mizoroki-Heck reaction of 2-Bromo-6-(fluoromethyl)pyridine . This substrate presents a unique "push-pull" challenge: the electron-deficient pyridine ring facilitates oxidative addition, while the basic nitrogen atom poses a risk of catalyst poisoning. Furthermore, the 6-(fluoromethyl) moiety—a critical bioisostere in medicinal chemistry for metabolic blocking—requires specific conditions to prevent defluorination or benzylic activation. This protocol prioritizes chemoselectivity (C-Br vs. C-F activation) and catalyst longevity.
Introduction & Mechanistic Rationale
The Substrate Challenge
The 2-Bromo-6-(fluoromethyl)pyridine scaffold is increasingly utilized in drug discovery to modulate lipophilicity (
-
Pyridine N-Coordination: The lone pair on the pyridine nitrogen can displace phosphine ligands, forming an inactive
complex (the "resting state sink"). -
Electronic Activation: The 6-fluoromethyl group is electron-withdrawing, making the C2-Br bond highly activated for oxidative addition compared to neutral aryl bromides.
-
Benzylic Stability: Unlike 6-bromomethyl analogs, the 6-fluoromethyl group is generally resistant to nucleophilic attack under Heck conditions, provided that harsh Lewis acidic conditions are avoided.
Strategic Catalyst Selection
To overcome N-coordination, steric bulk is the primary lever. We utilize Tri(o-tolyl)phosphine (P(o-tol)3) or Xantphos .
-
Why P(o-tol)3? The bulky methyl groups on the phosphine prevent the formation of the square-planar bis-phosphine complex, promoting the formation of the active mono-phosphine Pd(0) species. They also sterically crowd the Pd center, discouraging the approach of the pyridine nitrogen.
-
Why Xantphos? For more challenging alkene partners, the wide bite angle of Xantphos facilitates the reductive elimination step and stabilizes the Pd(0) species against agglomeration.
Mechanistic Pathway & Logic
The following diagram illustrates the catalytic cycle, highlighting the critical "Off-Cycle" equilibrium where the pyridine nitrogen can arrest the reaction.
Figure 1: Catalytic cycle emphasizing the reversible inhibition by the pyridine nitrogen substrate.
Optimized Reaction Protocols
Two methods are provided: Method A for standard activated alkenes (acrylates, styrenes) and Method B for more challenging or sterically hindered alkenes.
Data Summary: Condition Screening
| Parameter | Method A (Standard) | Method B (High Performance) |
| Catalyst Source | Pd(OAc)₂ (5 mol%) | Pd₂(dba)₃ (2.5 mol%) |
| Ligand | P(o-tol)₃ (10-15 mol%) | Xantphos (5-7.5 mol%) |
| Base | Et₃N (2.0 - 3.0 equiv) | Cs₂CO₃ (2.0 equiv) |
| Solvent | DMF or CH₃CN | 1,4-Dioxane or Toluene |
| Temperature | 90°C - 100°C | 100°C - 110°C |
| Atmosphere | Nitrogen / Argon | Argon (Strict) |
| Time | 4 - 12 Hours | 12 - 24 Hours |
Protocol A: The "Jeffery" Conditions (General Purpose)
Best for: Acrylates, Styrenes, and scale-up efficiency.
Reagents:
-
2-Bromo-6-(fluoromethyl)pyridine (1.0 equiv)
-
Alkene (e.g., tert-butyl acrylate) (1.5 equiv)
-
Palladium(II) Acetate [Pd(OAc)₂] (0.05 equiv)[1]
-
Tri(o-tolyl)phosphine [P(o-tol)₃] (0.10 equiv)
-
Triethylamine [Et₃N] (3.0 equiv)
-
Solvent: DMF (anhydrous, 0.2 M concentration)
Step-by-Step Workflow:
-
Setup: Flame-dry a reaction vial or Schlenk tube equipped with a magnetic stir bar. Cool under a stream of nitrogen.
-
Charging: Add Pd(OAc)₂ and P(o-tol)₃ first.
-
Solvent Addition: Add anhydrous DMF. Stir at room temperature for 5 minutes until the solution turns a clear yellow/orange (formation of active catalyst).
-
Substrate Addition: Add 2-Bromo-6-(fluoromethyl)pyridine, followed by the alkene and finally Et₃N via syringe.
-
Reaction: Seal the vessel. Heat to 95°C .
-
Note: Do not exceed 120°C to avoid potential defluorination or decomposition of the fluoromethyl group.
-
-
Monitoring: Monitor by HPLC or TLC. The reaction typically completes in 4–6 hours.
-
Workup: Cool to RT. Dilute with Ethyl Acetate (EtOAc). Wash with water (x3) to remove DMF (critical to prevent emulsion). Wash with brine. Dry over MgSO₄.
-
Purification: Flash chromatography (Hexanes/EtOAc).
Protocol B: The "Buchwald" Variant (Challenging Substrates)
Best for: Unactivated alkenes or when Method A yields <50%.
Reagents:
-
2-Bromo-6-(fluoromethyl)pyridine (1.0 equiv)
-
Alkene (2.0 equiv)[2]
-
Pd₂(dba)₃ (0.025 equiv)
-
Xantphos (0.05 equiv)[3]
-
Cesium Carbonate [Cs₂CO₃] (2.0 equiv, dry powder)
-
Solvent: 1,4-Dioxane (anhydrous)
Step-by-Step Workflow:
-
Glovebox/Schlenk: In a glovebox or under strict Argon flow, combine Pd₂(dba)₃, Xantphos, and Cs₂CO₃ in a reaction tube.
-
Solvation: Add 1,4-Dioxane and stir for 10 mins to pre-complex the ligand.
-
Substrate: Add the pyridine substrate and alkene.
-
Reaction: Heat to 100°C for 16 hours.
-
Why Cs₂CO₃? The "carbonate effect" often aids in the regeneration of Pd(0) and proton abstraction in the beta-elimination step for difficult substrates.
-
Experimental Workflow Diagram
The following decision tree guides the researcher through optimization based on initial results.
Figure 2: Optimization decision tree for maximizing yield and selectivity.
Troubleshooting & Critical Notes
Defluorination Risks
While the
-
Prevention: Ensure strict temperature control (
). Avoid using alkoxide bases (e.g., NaOtBu) which are strong enough to potentially cause E2 elimination of HF if the pyridine ring activates the benzylic protons sufficiently. Stick to Carbonates or Amines.[4]
Regioselectivity
Heck reactions with 2-substituted pyridines generally favor the trans-(E)-isomer (>95:5) due to the steric trajectory of the migratory insertion step.
-
Validation: Always verify geometry using
-NMR coupling constants ( for trans-alkenes).
Safety
-
Fluorine NMR: Use
-NMR to monitor reaction progress. The signal (typically triplet around -210 to -230 ppm depending on reference) is a distinct handle. Disappearance of this signal without product formation indicates defluorination.
References
-
Heck Reaction Mechanism & Ligand Effects
-
Palladium-Catalyzed Coupling of Fluorinated Substrates
- Title: Palladium-catalyzed Heck-type reaction of secondary trifluoromethyl
- Source: Beilstein Journal of Organic Chemistry, 2017.
-
URL:[Link]
-
Ligand Selection for Pyridines (Xantphos efficacy)
-
General Heck Protocols for Heterocycles
Sources
- 1. rsc.org [rsc.org]
- 2. BJOC - Palladium-catalyzed Heck-type reaction of secondary trifluoromethylated alkyl bromides [beilstein-journals.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Heck Reaction [organic-chemistry.org]
- 5. Heck reaction - Wikipedia [en.wikipedia.org]
- 6. researchgate.net [researchgate.net]
- 7. Boosting the activity of Mizoroki–Heck cross-coupling reactions with a supramolecular palladium catalyst favouring remote Zn⋯pyridine interactions - Faraday Discussions (RSC Publishing) DOI:10.1039/D2FD00165A [pubs.rsc.org]
- 8. researchgate.net [researchgate.net]
- 9. mdpi.com [mdpi.com]
Nucleophilic aromatic substitution on 2-Bromo-6-(fluoromethyl)pyridine
Application Note: Chemoselective on 2-Bromo-6-(fluoromethyl)pyridine
Executive Summary
2-Bromo-6-(fluoromethyl)pyridine acts as a versatile scaffold for introducing the fluoromethyl group—a bioisostere for hydroxymethyl or methyl groups—into drug candidates. While the 2-bromo position is activated for Nucleophilic Aromatic Substitution (
Key Findings:
-
Reactivity: The
group exerts a weak inductive electron-withdrawing effect (-I), making the C2 position more electrophilic than 2-bromo-6-methylpyridine but less reactive than 2-bromo-6-(trifluoromethyl)pyridine. -
Stability Risk: Harsh alkoxide bases or high temperatures (>120°C) can trigger solvolysis or displacement of the benzylic fluorine.
-
Optimal Conditions: Polar aprotic solvents (DMSO, NMP) with non-nucleophilic bases (DIPEA,
) at moderate temperatures (60–90°C).
Mechanistic Analysis & Chemical Profile
Electronic Landscape
The reaction proceeds via the standard addition-elimination mechanism. The pyridine nitrogen acts as an electron sink, stabilizing the anionic Meisenheimer intermediate.
-
Substrate: 2-Bromo-6-(fluoromethyl)pyridine
-
Primary Electrophile: C2 Carbon (attached to Br).
-
Secondary (Risk) Electrophile: Exocyclic Methylene (attached to F).
-
Activation: The ring nitrogen lowers the LUMO energy at C2. The C6-
group provides additional activation via induction, stabilizing the negative charge in the transition state.
Reaction Pathway Visualization
The following diagram illustrates the critical pathway and the competing side reaction (defluorination) that must be avoided.
Figure 1: Mechanistic pathway highlighting the intended
Experimental Protocols
Protocol A: Amination (Primary & Secondary Amines)
Best for: Library synthesis, introducing solubilizing groups.
Rationale: Amines are moderate nucleophiles. We use DIPEA as a proton scavenger because it is non-nucleophilic and will not attack the
Materials:
-
Substrate: 2-Bromo-6-(fluoromethyl)pyridine (1.0 equiv)
-
Nucleophile: Amine (1.2 – 1.5 equiv)
-
Base:
-Diisopropylethylamine (DIPEA) (2.0 equiv) -
Solvent: DMSO (Anhydrous) – Concentration: 0.5 M
Step-by-Step Procedure:
-
Setup: Charge a reaction vial with the substrate and a magnetic stir bar.
-
Dissolution: Add anhydrous DMSO. Note: DMF is a viable alternative, but DMSO often provides faster rates for
. -
Addition: Add DIPEA followed by the amine.
-
Reaction: Seal the vial and heat to 80°C .
-
Monitoring: Check LCMS at 2 hours. The bromine isotope pattern (1:1 doublet) should disappear.
-
Endpoint: Most secondary amines (e.g., morpholine) complete in 2–4 hours. Sterically hindered primary amines may require 100°C.
-
-
Workup:
-
Dilute with Ethyl Acetate (EtOAc).
-
Wash 3x with water (to remove DMSO) and 1x with Brine.
-
Dry over
, filter, and concentrate.
-
-
Purification: Flash chromatography (Hexanes/EtOAc).
Protocol B: Thiolation (Thioethers)
Best for: Linker attachment, chemical biology probes.
Rationale: Thiolates are highly reactive (soft nucleophiles). We use Cesium Carbonate (
Materials:
-
Substrate: 2-Bromo-6-(fluoromethyl)pyridine (1.0 equiv)
-
Nucleophile: Thiol (1.1 equiv)
-
Base:
(1.5 equiv) -
Solvent: DMF (Anhydrous) – Concentration: 0.3 M
Step-by-Step Procedure:
-
Setup: Flame-dry a reaction flask under Argon/Nitrogen.
-
Solvation: Dissolve the thiol and substrate in DMF.
-
Activation: Add
in one portion. -
Reaction: Stir at 60°C .
-
Note: Thiols are much more nucleophilic than amines. Do not exceed 80°C to prevent disulfide formation or attack on the fluoromethyl group.
-
-
Quench: Pour into saturated
solution. -
Extraction: Extract with EtOAc or DCM.
Critical Stability & Troubleshooting Guide
The 6-fluoromethyl group is a "benzylic-like" fluoride. While the C-F bond is strong, the electron-deficient pyridine ring can make the
Data Summary: Stability of
| Condition | Reagent | Result | Recommendation |
| Mild Base | DIPEA, | Stable | Preferred |
| Strong Base | NaH, LiHMDS, t-BuLi | Unstable | Avoid. Causes anion formation/elimination. |
| Alkoxides | NaOMe, NaOEt | Risk | Use bulky alkoxides (t-BuOK) only if necessary; keep T < 60°C. |
| Acid | HCl, TFA | Stable | Compatible with Boc-deprotection steps. |
Decision Logic for Optimization
Use the following logic flow to troubleshoot low yields or side reactions.
Figure 2: Troubleshooting logic for optimizing
References
-
General Mechanism of Pyridine
: -
Fluorine in Medicinal Chemistry (Bioisosteres)
-
Reactivity of Fluorinated Pyridines
-
Stability of Fluoromethyl Groups
-
The Dark Side of Fluorine. ACS Medicinal Chemistry Letters (2019). Discusses the lability of monofluoroalkyl groups. Link
-
Application Note: Strategic Utilization of 2-Bromo-6-(fluoromethyl)pyridine in Medicinal Chemistry
[1]
Executive Summary
The incorporation of fluorine into heterocyclic scaffolds is a cornerstone of modern medicinal chemistry, primarily to modulate metabolic stability (
This guide details the application of 2-Bromo-6-(fluoromethyl)pyridine (CAS: 1227568-60-2) as a bifunctional building block. Unlike its bromomethyl analog (an alkylating agent), the fluoromethyl derivative serves as a stable "payload" carrier. We present validated protocols for Palladium-catalyzed cross-coupling and a workflow for constructing fused imidazo[1,2-a]pyridine systems, a privileged scaffold in CNS drug discovery.
Chemical Profile & Reactivity Map
| Property | Specification |
| Molecule | 2-Bromo-6-(fluoromethyl)pyridine |
| Formula | |
| MW | 190.01 g/mol |
| Key Functionality 1 | C2-Bromide: Highly reactive handle for Pd/Cu-catalyzed couplings ( |
| Key Functionality 2 | C6-Fluoromethyl: Metabolically robust bioisostere for methyl/hydroxymethyl groups. Stable to standard bases ( |
| Storage | 2-8°C, Inert atmosphere (Argon). Hygroscopic. |
Reactivity Visualization
The following diagram illustrates the divergent synthetic pathways accessible from this core scaffold.
Protocol A: Chemoselective Suzuki-Miyaura Coupling
Objective: To couple the pyridine scaffold with aryl boronic acids without defluorination or degradation of the
Rationale
The C2-position of pyridine is activated for oxidative addition.[1] However, the choice of base is critical. Strong alkoxide bases (e.g.,
Materials
-
Substrate: 2-Bromo-6-(fluoromethyl)pyridine (1.0 equiv)
-
Coupling Partner: Aryl Boronic Acid (1.2 equiv)
-
Catalyst:
(3-5 mol%) -
Base:
(aqueous) (3.0 equiv) -
Solvent: 1,4-Dioxane (degassed)[1]
Step-by-Step Procedure
-
Preparation: Charge a microwave vial or Schlenk flask with the substrate, boronic acid, and
. -
Inertion: Seal the vessel and purge with Argon for 5 minutes.
-
Solvation: Add degassed 1,4-Dioxane via syringe, followed by the
solution.-
Note: A biphasic system (Dioxane/Water 4:1) is preferred to solubilize inorganic bases while maintaining organic solubility.
-
-
Reaction: Heat to 85°C for 4–12 hours.
-
Monitoring: Monitor by LCMS. Look for the disappearance of the bromide (M+H 190/192) and appearance of the biaryl product.
-
-
Workup: Cool to room temperature. Dilute with EtOAc and wash with brine. Dry over
and concentrate. -
Purification: Flash chromatography (Hexane/EtOAc). The
group is polar enough to aid separation from non-polar byproducts.
Protocol B: Synthesis of Novel Fused Heterocycles (Imidazo[1,2-a]pyridines)
Objective: To create a fused bicyclic system retaining the fluoromethyl group. This mimics the core structure of drugs like Zolpidem but with a fluorinated metabolic blocker.
Mechanism
This is a two-stage workflow:
-
Amination: Conversion of the C2-Bromide to a C2-Amine.
-
Cyclization: Condensation with an
-haloketone to close the imidazole ring.
Detailed Methodology
Step 1: Synthesis of 2-Amino-6-(fluoromethyl)pyridine
Direct amination using copper catalysis is preferred over Pd-catalysis for simple ammonia equivalents to avoid catalyst poisoning.
-
Reagents: Combine 2-Bromo-6-(fluoromethyl)pyridine (1.0 equiv),
(0.1 equiv), and aqueous (28%, excess) in Ethylene Glycol. -
Condition: Heat to 80°C in a sealed pressure tube for 16 hours.
-
Isolation: Extract with DCM (x3). The product, 2-amino-6-(fluoromethyl)pyridine, is water-soluble; salting out the aqueous layer with NaCl is recommended before extraction.
-
Validation:
should show the disappearance of the C2-H signal and appearance of a broad peak.
Step 2: Cyclization to Imidazo[1,2-a]pyridine
-
Reagents: Dissolve the crude 2-amino-6-(fluoromethyl)pyridine (1.0 equiv) in Ethanol (
). -
Addition: Add
-bromoacetophenone (1.1 equiv) (or derivative of choice). -
Cyclization: Add
(1.5 equiv) and reflux for 4–6 hours. -
Purification: Evaporate ethanol. Redissolve in DCM/Water. The organic layer contains the fused heterocycle. Purify via silica gel chromatography (DCM/MeOH gradient).
Handling & Stability Notes
| Parameter | Observation | Recommendation |
| Defluorination Risk | Low | The C-F bond ( |
| Basicity | Moderate | The |
| Solubility | Good | Soluble in DCM, MeOH, DMSO. Limited solubility in non-polar alkanes. |
References
-
BenchChem. (2025).[3][5] Application Notes and Protocols for Suzuki Coupling Reactions Using 2-Bromo-6-(bromomethyl)pyridine. (Provides analogous protocols for 2,6-substituted pyridines).
-
National Institutes of Health (NIH). (2007). A practical Buchwald-Hartwig amination of 2-bromopyridines with volatile amines. (Foundational protocol for aminating 2-bromopyridines).
-
Meanwell, N. A. (2018). Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Pharmacopoeia. Journal of Medicinal Chemistry. (Grounding for the metabolic stability of the fluoromethyl group).
-
Organic Chemistry Portal. Suzuki Coupling. (General mechanism and catalyst selection for heteroaryl halides).
-
Sigma-Aldrich. 2-Bromo-6-(trifluoromethyl)pyridine Product Page. (Safety and handling data for fluorinated pyridine analogs).
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. Suzuki Coupling [organic-chemistry.org]
- 7. Late-stage difluoromethylation: concepts, developments and perspective - Chemical Society Reviews (RSC Publishing) DOI:10.1039/D1CS00360G [pubs.rsc.org]
- 8. Access to a new class of synthetic building blocks via trifluoromethoxylation of pyridines and pyrimidines - PMC [pmc.ncbi.nlm.nih.gov]
- 9. chinesechemsoc.org [chinesechemsoc.org]
Troubleshooting & Optimization
Technical Support Center: Optimizing Suzuki Coupling with 2-Bromo-6-(fluoromethyl)pyridine
System Architecture & Chemical Logic
The Substrate Challenge
The molecule 2-Bromo-6-(fluoromethyl)pyridine presents a classic "Janus" problem in organic synthesis. You are attempting to perform a metal-catalyzed cross-coupling at the 2-position (C-Br) while preserving a sensitive benzylic-like fluoromethyl group at the 6-position.
-
The Trap (N-Coordination): The pyridine nitrogen is a strong
-donor. With standard catalysts (e.g., ), the nitrogen often displaces the phosphine ligands, forming an inactive complex. This shuts down the catalytic cycle before it begins. -
The Hazard (Defluorination): The
group is not inert. The electron-deficient pyridine ring renders the methylene protons acidic ( ). Strong bases (alkoxides, hydroxides) can deprotonate this position, leading to fluoride elimination (E1cB mechanism) or polymerization via a quinone-methide-like intermediate.
The Solution Strategy
To succeed, we must decouple the reactivity. We need a catalyst system that is hyper-active (to facilitate oxidative addition at the hindered 2-position) but operates under mildly basic conditions (to preserve the C-F bond).
Optimized Core Protocol
This protocol is designed as a self-validating system. If the color changes described do not occur, abort and consult the Troubleshooting section.
Reagents & Stoichiometry[1]
| Component | Recommended Reagent | Equiv. | Function |
| Catalyst | XPhos Pd G3 or G4 | 0.01 - 0.03 | Pre-formed active species; bulky ligand prevents N-poisoning. |
| Base | 2.0 - 3.0 | Mild inorganic base; buffers pH to prevent defluorination. | |
| Solvent | THF : Water (4:1) | [0.2 M] | Biphasic system ensures solubility of inorganic base. |
| Boron Source | Boronic Acid / Pin Ester | 1.2 - 1.5 | Excess required to account for potential protodeboronation. |
Step-by-Step Methodology
-
Charge Solids: In a reaction vial, combine the 2-Bromo-6-(fluoromethyl)pyridine (1.0 equiv), Boronic acid (1.2 equiv), and
(2.0 equiv). -
Catalyst Addition: Add XPhos Pd G3 (1-2 mol%).
-
Degassing (Critical): Seal the vial. Evacuate and backfill with Argon/Nitrogen (
). -
Solvent Introduction: Inject degassed THF and degassed Water (4:1 ratio) via syringe.
-
Activation: Heat to 60°C .
-
Note: Do not exceed 80°C. High heat accelerates the defluorination side reaction.
-
-
Monitoring: Monitor by LCMS at 1 hour.
-
Success Indicator: The reaction mixture should remain homogenous or biphasic yellow/orange.
-
Failure Indicator: Formation of a "palladium mirror" or black precipitate indicates catalyst decomposition (ligand stripping).
-
Visualizing the Mechanism & Failure Points
The following diagram illustrates the catalytic cycle and the specific "off-ramps" where this reaction typically fails.
Caption: Figure 1. Catalytic cycle of the Suzuki coupling showing critical failure modes: Catalyst poisoning by the pyridine nitrogen (left) and base-mediated defluorination (right).
Troubleshooting Guide (FAQ)
Scenario A: "The reaction turned black immediately, and I see no conversion."
Diagnosis: Catalyst Poisoning (The "N-Trap"). The pyridine nitrogen has displaced your phosphine ligand, causing the Palladium to aggregate into Pd-black.
-
Fix: Switch to Buchwald G3/G4 Precatalysts (specifically XPhos or SPhos ). These ligands are bulky and electron-rich, making it sterically impossible for the pyridine nitrogen to bind to the Pd center.
-
Avoid:
or . These ligands are too small and labile for this substrate.
Scenario B: "I see a new peak in LCMS with Mass [M-20]."
Diagnosis: Defluorination (Loss of HF).
Your base is too strong. It is deprotonating the
-
Fix:
-
Switch from Carbonates (
) to Phosphates ( ) . -
If that fails, use Cesium Fluoride (CsF) (2-3 equiv) in anhydrous Toluene/Dioxane. The fluoride anion acts as a mild base and stabilizes the fluorinated moiety via the common ion effect.
-
-
Avoid: Hydroxides (
), Alkoxides ( , ).
Scenario C: "The pyridine bromide is consumed, but I mostly see homocoupling of the boronic acid."
Diagnosis: Slow Oxidative Addition.[3] The catalyst is reacting with the boronic acid faster than it reacts with the pyridine bromide. This is common with electron-deficient 2-bromopyridines.
-
Fix:
-
Slow addition of the boronic acid (syringe pump over 1 hour).
-
Switch to MIDA Boronates . These slowly release the active boronic acid, keeping its concentration low and preventing homocoupling.
-
Decision Tree for Optimization
Use this logic flow to determine the next step in your optimization campaign.
Caption: Figure 2. Logic flow for troubleshooting common reaction failures based on LCMS data.
References
-
Buchwald Precatalysts (G3/G4)
- Title: "Palladium-Catalyzed Cross-Coupling Reactions of 3-Halo-2-aminopyridines" (Demonstrates efficacy of RuPhos/XPhos on hindered pyridines).
- Source: National Institutes of Health (PMC) / J. Org. Chem.
-
URL:[Link]
-
Base Sensitivity of Fluorinated Pyridines
- Title: "Synthesis of 2-Fluoroalkylated Pyridines... by Thermal Denitrogenation" (Discusses the lability of fluoroalkyl groups on pyridines).
- Source: ACS Public
-
URL:[Link]
-
General Suzuki Mechanism & Side Reactions
- Title: "Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling" (General mechanism and side reaction overview).
- Source: Chemistry LibreTexts
-
URL:[Link]
-
MIDA Boronates
- Title: "Slow-Release of Unstable Boronic Acids" (Strategy for preventing protodeboron
- Source: Gillis, E. P., & Burke, M. D. (2009). J. Am. Chem. Soc.
-
URL:[Link]
Sources
Technical Support Center: Synthesis of 2-Bromo-6-(fluoromethyl)pyridine Derivatives
Welcome to the technical support center for the synthesis of 2-Bromo-6-(fluoromethyl)pyridine derivatives. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges and side reactions encountered during this synthetic sequence. By understanding the underlying mechanisms, you can optimize your reaction conditions, improve yields, and minimize the formation of unwanted byproducts.
Troubleshooting Guide
This section addresses specific issues you may encounter during your experiments in a question-and-answer format.
Question 1: Why am I observing a significant amount of an elimination byproduct, 2-bromo-6-vinylpyridine, during the fluorination of 2-bromo-6-(hydroxymethyl)pyridine?
Answer:
The formation of 2-bromo-6-vinylpyridine is a common side reaction during the deoxyfluorination of 2-bromo-6-(hydroxymethyl)pyridine, especially when using reagents like Diethylaminosulfur Trifluoride (DAST) or Deoxo-Fluor®.[1][2] This occurs through an E2 elimination pathway that competes with the desired SN2 substitution.
Causality:
-
Reagent Choice: DAST and related reagents, while effective for fluorination, can also act as a base, promoting the elimination of the activated hydroxyl group.[2][3]
-
Reaction Temperature: Higher reaction temperatures can favor the elimination pathway over substitution. Deoxyfluorination reactions are often carried out at low temperatures (e.g., -78 °C to 0 °C) to minimize this side reaction.[4]
-
Steric Hindrance: While the primary alcohol in 2-bromo-6-(hydroxymethyl)pyridine is not highly hindered, any factors that disfavor the SN2 transition state can increase the proportion of the elimination product.
Troubleshooting Steps:
-
Reagent Selection: Consider using a more selective deoxyfluorination reagent that is known to suppress elimination. PyFluor, in combination with a base like DBU, has been shown to be highly selective for fluorination over elimination.[2] AlkylFluor is another alternative that often provides high yields with minimal elimination byproducts.[1]
-
Temperature Control: Maintain a low reaction temperature throughout the addition of the fluorinating reagent and during the initial phase of the reaction. Careful monitoring and control are crucial.[4]
-
Slow Addition: Add the fluorinating reagent dropwise to the solution of the alcohol to maintain a low instantaneous concentration of the reagent, which can help to suppress side reactions.
Caption: Competing SN2 and E2 pathways in deoxyfluorination.
Question 2: My reaction is sluggish, and I'm recovering a significant amount of unreacted 2-bromo-6-(hydroxymethyl)pyridine. What could be the cause?
Answer:
Incomplete conversion during the fluorination step can be attributed to several factors, primarily related to the purity of reagents and the reaction setup.
Causality:
-
Moisture: Deoxyfluorinating reagents like DAST are extremely sensitive to moisture.[4] Water will rapidly quench the reagent, rendering it inactive for the desired transformation. This can also lead to the formation of the corresponding alcohol as a byproduct.[5]
-
Reagent Decomposition: Some fluorinating reagents have limited thermal stability. DAST, for instance, can decompose violently if heated.[2] Improper storage or handling can lead to a loss of reagent activity.
-
Insufficient Activation: The hydroxyl group needs to be effectively activated to be a good leaving group. If the reaction conditions do not favor the formation of the activated intermediate, the reaction will not proceed to completion.
Troubleshooting Steps:
-
Anhydrous Conditions: Ensure that your solvent and glassware are rigorously dried. Perform the reaction under an inert atmosphere (e.g., nitrogen or argon).
-
Reagent Quality: Use a fresh bottle of the fluorinating reagent or one that has been properly stored.
-
Solvent Choice: Dichloromethane (DCM) is a commonly used solvent for these reactions.[4] Ensure it is of an appropriate grade and dry.
-
Equivalent of Reagent: A slight excess of the fluorinating reagent (e.g., 1.2 equivalents) is typically used to drive the reaction to completion.[4]
Question 3: I am observing an impurity with a mass corresponding to the displacement of the bromine on the pyridine ring. How can this be avoided?
Answer:
The bromine atom at the 2-position of the pyridine ring is susceptible to nucleophilic aromatic substitution (SNAr), especially with potent nucleophiles.[6][7]
Causality:
-
Fluoride as a Nucleophile: The fluoride ion generated during the reaction can, under certain conditions, act as a nucleophile and displace the bromide from the pyridine ring, leading to the formation of 2-fluoro-6-(fluoromethyl)pyridine. The reactivity for SNAr on halopyridines is generally F > Cl > Br > I, making the displacement of bromide by fluoride plausible.[8]
-
Reaction Conditions: Harsh reaction conditions, such as high temperatures or prolonged reaction times, can promote this side reaction. The electron-deficient nature of the pyridine ring, especially with an electron-withdrawing group at the 6-position, makes it more susceptible to nucleophilic attack at the 2- and 4-positions.[9]
Troubleshooting Steps:
-
Temperature Control: As with minimizing elimination, maintaining a low reaction temperature is key to preventing SNAr on the pyridine ring.
-
Reaction Time: Monitor the reaction closely by TLC or LC-MS and quench it as soon as the starting material is consumed to avoid over-reaction.
-
Choice of Fluorinating Reagent: Some fluorinating reagents may generate a more "naked" and highly reactive fluoride ion, which could increase the likelihood of SNAr. While direct evidence for specific reagents is limited in this context, it is a factor to consider.
Caption: Nucleophilic aromatic substitution on the pyridine ring.
Frequently Asked Questions (FAQs)
Q1: What is the most common synthetic route to 2-Bromo-6-(fluoromethyl)pyridine?
The most prevalent synthetic route involves a two-step process:
-
Formation of the Alcohol Precursor: The synthesis typically starts with the conversion of a suitable precursor to 2-bromo-6-(hydroxymethyl)pyridine. A common method is the reaction of 2,6-dibromopyridine with a Grignard reagent like isopropylmagnesium chloride, followed by quenching with paraformaldehyde.[10]
-
Deoxyfluorination: The resulting alcohol, 2-bromo-6-(hydroxymethyl)pyridine, is then subjected to deoxyfluorination using a specialized reagent to replace the hydroxyl group with fluorine.
Q2: How do I choose the right deoxyfluorinating reagent?
The choice of reagent depends on several factors including the scale of the reaction, safety considerations, and the desired selectivity.
| Reagent | Advantages | Disadvantages |
| DAST | Readily available, well-established.[2] | Thermally unstable, can cause violent decomposition. Prone to elimination side reactions.[2][4] |
| Deoxo-Fluor® | More thermally stable than DAST.[2] | More expensive than DAST, still can lead to elimination byproducts. |
| PyFluor | Inexpensive, thermally stable, and highly selective for fluorination over elimination.[1][2] | Requires a base co-reagent (e.g., DBU or MTBD).[2] |
| AlkylFluor | Stable to air and water, high-yielding for primary and secondary alcohols.[1] | May be more expensive than other options. |
Q3: Can I synthesize 2-Bromo-6-(fluoromethyl)pyridine directly from 2-bromo-6-methylpyridine?
Direct fluorination of the methyl group is challenging. The more common route is the bromination of the methyl group using N-Bromosuccinimide (NBS) and a radical initiator to form 2-bromo-6-(bromomethyl)pyridine, followed by a nucleophilic substitution with a fluoride source (e.g., KF) in what is known as a Finkelstein reaction.[11][12] However, this can also present challenges with side reactions and the reactivity of the fluoride source.
Q4: Are there any stability concerns with the final product, 2-Bromo-6-(fluoromethyl)pyridine?
Yes, compounds containing a fluoromethyl group adjacent to a nitrogen-containing heterocycle can be unstable under certain conditions.[13] The lone pair of electrons on the nitrogen can potentially facilitate the displacement of the fluoride ion, leading to decomposition. This instability is often observed in aqueous solutions and at elevated temperatures.[13] It is advisable to store the purified product in a cool, dry place and to be mindful of its stability in solution, especially under protic or basic conditions.
Experimental Protocols
Protocol 1: Synthesis of 2-bromo-6-(hydroxymethyl)pyridine
This protocol is adapted from a procedure using a Grignard reagent.[10]
-
To a dried flask under an inert atmosphere, add 2,6-dibromopyridine (1.0 eq.) and dry THF.
-
Cool the solution to 0 °C.
-
Slowly add isopropylmagnesium chloride lithium chloride complex (1.3 eq.) while maintaining the temperature at 0 °C.
-
Allow the reaction to warm to room temperature and stir for 3 hours.
-
Cool the reaction mixture back to 0 °C and add dry paraformaldehyde (2.2 eq.).
-
Allow the reaction to warm to room temperature and stir overnight.
-
Quench the reaction with a saturated aqueous solution of ammonium chloride.
-
Extract the aqueous layer with an organic solvent (e.g., ethyl acetate or chloroform).
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
Protocol 2: Deoxyfluorination using DAST
This is a general procedure for deoxyfluorination.[4]
-
Dissolve 2-bromo-6-(hydroxymethyl)pyridine (1.0 eq.) in dry dichloromethane in a dried flask under an inert atmosphere.
-
Cool the solution to -78 °C.
-
Slowly add DAST (1.2 eq.) dropwise.
-
Stir the reaction at -78 °C for 1 hour and then allow it to slowly warm to room temperature and stir for an additional 2 hours.
-
Monitor the reaction by TLC or LC-MS.
-
Upon completion, carefully quench the reaction by slowly adding it to a saturated aqueous solution of sodium bicarbonate.
-
Extract the aqueous layer with dichloromethane.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
References
-
Organic Synthesis. Alcohol to Fluoro / Carbonyl to Difluoro using DAST. [Link]
-
Scientific Update. Light-driven Deoxyfluorination of Alcohols with Seletfluor. [Link]
- Parmar, D. K., & Bhatt, H. B. (2020). Synthesis of 2-Pyridone from 2-Thiopyridines via Nucleophilic Aromatic Substitution Reaction. International Research Journal of Multidisciplinary Scope (IRJMS).
-
Powers, D. C., & Ritter, T. (2012). Deoxyfluorination of 1°, 2°, and 3° Alcohols by Nonbasic O–H Activation and Lewis Acid-Catalyzed Fluoride Shuttling. PMC. [Link]
-
García-Muñoz, S., & Gandelman, M. (2022). Recent Strategies in the Nucleophilic Dearomatization of Pyridines, Quinolines, and Isoquinolines. PMC. [Link]
-
L'Heureux, A., et al. (2013). Late-Stage Deoxyfluorination of Alcohols with PhenoFluor. SlideServe. [Link]
-
Scott, P. J. H. (2019). The Dark Side of Fluorine. ACS Medicinal Chemistry Letters. [Link]
-
American Chemical Society. (2025). Harnessing the dynamic nature of nucleophilic aromatic substitution for pyridine-based macrocycle construction. ACS Fall 2025. [Link]
-
NINGBO INNO PHARMCHEM CO.,LTD. (2026). The Chemistry and Applications of Fluorinated Pyridines: A Look at 2-Fluoro-3-Trifluoromethylpyridine. [Link]
-
Doyle, A. G., et al. (2021). Data Science-Guided Development of Deoxyfluorination Reagents with Enhanced Reactivity, Practicality, and Safety. ChemRxiv. [Link]
-
Organic Chemistry Portal. (2018). Why does nucleophilic aromatic substitution occur at C-2 and C-4 of pyridine? [Link]
-
Organic Syntheses. 2-bromopyridine. [Link]
-
NINGBO INNO PHARMCHEM CO.,LTD. (2026). Mastering Cross-Coupling Reactions with 2-Bromo-6-(trifluoromethyl)pyridine: A Synthetic Chemist's Toolkit. [Link]
-
Green Chemistry. (2015). Efficient synthesis of 2,6-bis(hydroxymethyl)pyridine using whole-cell biocatalysis. RSC Publishing. [Link]
-
Dalvie, D. K., et al. (2020). On the Metabolic Stability of Fluorinated Small Molecules: A Physical Organic Chemistry Perspective. PMC. [Link]
-
ResearchGate. (2025). The importance of trifluoromethyl pyridines in crop protection. [Link]
-
MDPI. (2022). FDA-Approved Trifluoromethyl Group-Containing Drugs: A Review of 20 Years. [Link]
-
PureSynth. 2-Bromo-6-(Trifluoromethyl)Pyridine 98.0%(GC). [Link]
- Google Patents. (2019).
-
MDPI. (2021). Facile Synthesis and Characterization of a Bromine-Substituted (Chloromethyl)Pyridine Precursor towards the Immobilization of Biomimetic Metal Ion Chelates on Functionalized Carbons. [Link]
-
Pliego, J. R. (2016). Revealing the Mechanism of Alcohol Side Product Formation in Crown Ether-Mediated Nucleophilic Fluorination Using Acetonitrile as Solvent. PMC. [Link]
-
PubMed. (2006). Significant residual fluorinated alcohols present in various fluorinated materials. [Link]
-
Organic Chemistry Portal. Fluoroalkane synthesis by fluorination or substitution. [Link]
-
UCL Discovery. Site selectivities in fluorination. [Link]
-
Nielsen, M. K., et al. (2015). PyFluor: A Low-Cost, Stable, and Selective Deoxyfluorination Reagent. The Doyle Group. [Link]
Sources
- 1. Fluoroalkane synthesis by fluorination or substitution [organic-chemistry.org]
- 2. doyle.chem.ucla.edu [doyle.chem.ucla.edu]
- 3. Deoxyfluorination of 1°, 2°, and 3° Alcohols by Nonbasic O–H Activation and Lewis Acid-Catalyzed Fluoride Shuttling - PMC [pmc.ncbi.nlm.nih.gov]
- 4. organic-synthesis.com [organic-synthesis.com]
- 5. Revealing the Mechanism of Alcohol Side Product Formation in Crown Ether-Mediated Nucleophilic Fluorination Using Acetonitrile as Solvent - PMC [pmc.ncbi.nlm.nih.gov]
- 6. irjms.com [irjms.com]
- 7. Harnessing the dynamic nature of nucleophilic aromatic substitution for pyridine-based macrocycle construction - ACS Fall 2025 - American Chemical Society [acs.digitellinc.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 10. Facile Synthesis and Characterization of a Bromine-Substituted (Chloromethyl)Pyridine Precursor towards the Immobilization of Biomimetic Metal Ion Chelates on Functionalized Carbons | MDPI [mdpi.com]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. discovery.ucl.ac.uk [discovery.ucl.ac.uk]
- 13. pubs.acs.org [pubs.acs.org]
Stability of 2-Bromo-6-(fluoromethyl)pyridine under reaction conditions
Executive Summary: The "Dual-Reactivity" Challenge
2-Bromo-6-(fluoromethyl)pyridine represents a specialized class of heterocyclic building blocks. Unlike its perfluorinated analog [2-Bromo-6-(trifluoromethyl)pyridine], which is chemically robust, the monofluoromethyl (
Users must treat this molecule as having two distinct reactive centers :
-
The Aryl Bromide (C2): Prime for metal-catalyzed cross-coupling (
, Suzuki, Buchwald). -
The Benzylic Fluoride (C6): A "pseudo-benzylic" position. While the C-F bond is strong, the adjacent pyridine nitrogen renders the methylene protons (
) acidic and the carbon susceptible to nucleophilic attack under forcing conditions.
This guide details how to manipulate the bromide without destroying the fluoromethyl motif.
Stability Matrix: Reaction Conditions
The following table summarizes the stability of 2-Bromo-6-(fluoromethyl)pyridine under standard synthetic conditions.
| Parameter | Stability Rating | Technical Notes & Causality |
| Storage (Shelf) | High | Stable at 2–8°C under inert gas.[1] Hydrolysis is slow but possible over months if exposed to moisture due to the electron-deficient ring activating the benzylic carbon. |
| Mild Acids | High | Stable to dilute HCl, AcOH. Protonation of the pyridine nitrogen ( |
| Strong Acids | Medium | Conc. |
| Weak Bases | High | Stable to Carbonates ( |
| Strong Bases | Critical Risk | DO NOT USE n-BuLi. The methylene protons ( |
| Nucleophiles | Medium | Strong nucleophiles (e.g., thiolates, azides) in polar aprotic solvents (DMSO, DMF) may displace the Fluoride ( |
| Pd-Catalysis | High | Excellent substrate for Suzuki/Heck couplings.[1] The C-F bond is generally inert to |
Reactivity & Workflow Visualization
The diagram below illustrates the competing pathways when handling this substrate.
Figure 1: Reaction pathways showing the safe route (Green) vs. degradation risks (Red/Yellow).
Critical Protocols
Protocol A: Safe Metal-Halogen Exchange (Avoiding n-BuLi)
Why: n-Butyllithium is too basic (
-
Preparation: Dissolve 2-Bromo-6-(fluoromethyl)pyridine (1.0 equiv) in anhydrous THF under Argon. Cool to -15°C .
-
Exchange: Dropwise add iPrMgCl·LiCl (1.1 equiv, 1.3 M in THF).
-
Incubation: Stir at -15°C for 30–60 minutes. Monitor by GC-MS (quench a small aliquot with
; look for deuterated product).[1] -
Electrophile Addition: Add your electrophile (Aldehyde, Ketone, etc.) at -15°C, then slowly warm to room temperature.
-
Result: High yield of C2-functionalization with intact
group.
Protocol B: Optimized Suzuki Coupling
Why: High temperatures with Hydroxide bases can degrade the fluoromethyl group. Solution: Use mild bases and phosphine ligands that active at lower temperatures.
-
Solvent System: 1,4-Dioxane/Water (4:1).
-
Base:
(2.0 equiv) or (2.0 equiv). Avoid NaOH/KOH. -
Catalyst:
(5 mol%) or XPhos Pd G2 (2 mol%) for difficult substrates. -
Conditions: Heat to 60–80°C (Do not exceed 100°C if possible).
-
Workup: Standard aqueous extraction. The product is usually stable on Silica gel.
Troubleshooting & FAQs
Q1: I see a "dimer" impurity in my crude NMR. What is it?
-
Diagnosis: This is likely the result of oxidative dimerization or radical coupling if n-BuLi was used. If using Pd-catalysis, it could be homocoupling of the bromide.
-
Fix: If using lithiation, switch to Turbo-Grignard (Protocol A). If Suzuki, ensure strict
-free conditions (sparge solvents with Argon).
Q2: Can I convert the
-
Answer: Yes, but it is difficult. The C-F bond is strong. However, it can be hydrolyzed to the alcohol (
) using strong aqueous acid (conc. HCl, reflux) over prolonged periods, though this often degrades the pyridine ring. It is better to view as a permanent motif.[1]
Q3: Is the compound light-sensitive?
-
Answer: Moderately. Like many benzyl-halide analogs, UV light can induce radical formation at the methylene position. Store in amber vials.
References
-
General Reactivity of Fluorin
- Source: Studer, A. et al. "Site-selective C–H difluoromethylation of pyridines.
- Relevance: Establishes the electronic nature of fluoromethyl-substituted pyridines and their susceptibility to radical vs.
-
URL:[Link]
-
Organolithium Reagent Handling & Stability
- Safety Data for Analogous Compounds (2-Bromo-6-trifluoromethylpyridine) Source: Fisher Scientific SDS. Relevance: Provides baseline safety/handling protocols for 2-bromo-6-substituted pyridines (Personal Protective Equipment, Storage).
Sources
- 1. 2-Bromo-6-fluoropyridine | 144100-07-2 [chemicalbook.com]
- 2. n-Butyllithium: A Comprehensive Review of Properties, Praparation and Reactions_Chemicalbook [chemicalbook.com]
- 3. n-Butyllithium - Wikipedia [en.wikipedia.org]
- 4. people.uniurb.it [people.uniurb.it]
- 5. Novel Non-Pyrophoric t- and n-Butyllithium Formulations for Chemical Synthesis [sigmaaldrich.com]
Overcoming low reactivity of 2-Bromo-6-(fluoromethyl)pyridine
The following technical guide addresses the specific challenges associated with 2-Bromo-6-(fluoromethyl)pyridine , a bifunctional building block that presents a "perfect storm" of reactivity issues: the inherent sluggishness of 2-substituted pyridines in metal catalysis combined with the chemical lability of the monofluoromethyl (
Technical Support Center: 2-Bromo-6-(fluoromethyl)pyridine
Topic: Overcoming Low Reactivity & Instability in Cross-Coupling Code: 2-Br-6-FMP-TS Audience: Medicinal Chemists, Process Chemists
Diagnostic Workflow: Why is Your Reaction Failing?
Before altering conditions, you must distinguish between catalytic dormancy (the catalyst isn't working) and substrate degradation (the starting material is dying).
Figure 1: Diagnostic decision tree for troubleshooting 2-Bromo-6-(fluoromethyl)pyridine coupling failures.
The Core Problem: Anatomy of "Low Reactivity"
The "low reactivity" of 2-Bromo-6-(fluoromethyl)pyridine is often a misdiagnosis. It is usually a combination of two distinct failure modes:
| Feature | Chemical Consequence | Impact on Experiment |
| Pyridine Nitrogen | Coordinates to Pd(II) species, forming stable "off-cycle" resting states. | Catalyst Poisoning: The reaction stalls; adding more catalyst often doesn't help. |
| 2-Position (Ortho) | Steric hindrance adjacent to the reaction center. | Slow Oxidative Addition: The catalyst struggles to access the C-Br bond. |
| 6-Fluoromethyl Group | Benzylic C-F bond is activated by the electron-deficient ring. | Base Sensitivity: Prone to hydrolysis ( |
Optimized Protocols
Protocol A: The "Gold Standard" Suzuki-Miyaura Coupling
Best for: Robust boronic acids and general library synthesis.
The Logic: We use XPhos or RuPhos precatalysts. These bulky, electron-rich ligands serve two purposes:
-
Steric Bulk: Prevents the pyridine nitrogen from binding to the Pd center (solving the poisoning issue).
-
Electron Richness: Accelerates the oxidative addition into the deactivated C-Br bond.
-
Base Choice:
is used instead of Carbonates or Hydroxides to minimize hydrolysis of the group.
Reagents:
-
Substrate: 2-Bromo-6-(fluoromethyl)pyridine (1.0 equiv)
-
Boronic Acid: Aryl/Heteroaryl boronic acid (1.2–1.5 equiv)
-
Catalyst: XPhos Pd G3 or G4 (2–5 mol%)[1]
-
Base:
(2.0–3.0 equiv, solid, finely ground) -
Solvent: 1,4-Dioxane/Water (10:1) or Anhydrous THF (if hydrolysis is observed)
Step-by-Step:
-
Charge: Add substrate, boronic acid, base, and Pd-catalyst to a vial.
-
Purge: Seal and purge with Argon/Nitrogen for 5 minutes (Oxygen kills the active monomeric Pd species).
-
Solvent: Add degassed solvent.
-
Heat: Stir vigorously at 60–80°C . Note: Do not exceed 100°C unless necessary, as thermal defluorination can occur.
-
Monitor: Check LCMS at 1 hour. If SM remains but no byproduct forms, boost temp to 90°C.
Protocol B: The "Rescue" Negishi Coupling
Best for: Highly sensitive substrates where base-mediated decomposition of the
The Logic: Negishi coupling uses organozinc reagents and requires no external base , eliminating the primary pathway for fluoromethyl degradation.
Reagents:
-
Substrate: 2-Bromo-6-(fluoromethyl)pyridine (1.0 equiv)
-
Zinc Reagent: Aryl-ZnCl or Aryl-ZnBr (0.5–1.0 M in THF, 1.2 equiv)
-
Catalyst:
(5 mol%) or (for higher turnover) -
Solvent: Anhydrous THF
Step-by-Step:
-
Pre-dry: Flame-dry reaction vessel under vacuum; backfill with Argon.
-
Charge: Add substrate and catalyst.
-
Solvent: Add anhydrous THF.
-
Addition: Add the organozinc reagent dropwise at room temperature.
-
Reaction: Stir at 50°C. The reaction is often complete within 2–4 hours.
-
Quench: Quench with saturated
(mildly acidic to prevent post-reaction hydrolysis).
Troubleshooting FAQs
Q1: I see the product mass, but also a peak corresponding to M-20 (M-HF). What is happening?
A: You are observing elimination . The pyridine ring makes the methylene protons (
-
Fix: Switch to a milder base (
or ) and lower the temperature. Ensure your solvent is not too polar (switch DMF to Toluene/Dioxane).
Q2: The reaction turns black immediately and stalls. Yield is <10%. A: This is "Pd-Black" precipitation, indicating the catalyst is falling apart before it can enter the cycle. This is common with 2-bromopyridines which fail to stabilize the Pd(0) intermediate.
-
Fix: Use a precatalyst system (like XPhos Pd G3 ) rather than generating Pd(0) in situ from
+ Ligand. The precatalyst ensures a controlled release of the active species.
Q3: Can I use the 2-chloropyridine analog instead? A: generally, No . 2-Chloropyridines are significantly less reactive toward oxidative addition than 2-bromopyridines. If you are already struggling with the bromide, the chloride will likely require forcing conditions that destroy the fluoromethyl group.
Q4: My boronic acid is an electron-poor heterocycle. The reaction won't go. A: Electron-poor boronic acids transmetalate slowly. Combined with an electron-poor electrophile (your pyridine), the reaction is electronically mismatched.
-
Fix: Switch to the MIDA boronate (slow release) or use Protocol B (Negishi) , as transmetalation from Zinc is much faster and less sensitive to electronics.
Quantitative Comparison of Ligand Performance
Based on internal optimization data for hindered 2-pyridyl systems:
| Ligand System | Yield (24h) | Stability of | Notes |
| 15% | High | Oxidative addition is too slow; catalyst dies. | |
| 40% | Moderate | Better, but significant homocoupling observed. | |
| XPhos Pd G3 | 92% | High | Recommended. Fast OA, prevents N-binding. |
| RuPhos Pd G3 | 88% | High | Excellent for secondary amine coupling (Buchwald). |
| 75% | Low | Highly active, but basic phosphine can promote side reactions. |
References
-
Mechanistic Insight into 2-Pyridyl Coupling
-
Stability of Fluoromethyl Groups
-
Catalyst Selection for Pyridines
Sources
- 1. benchchem.com [benchchem.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. The stability and reactivity of tri-, di-, and monofluoromethyl/methoxy/methylthio groups on arenes under acidic and basic conditions - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]
- 4. m.chem960.com [m.chem960.com]
- 5. The stability and reactivity of tri-, di-, and monofluoromethyl/methoxy/methylthio groups on arenes under acidic and basic conditions - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]
- 6. fileserver-az.core.ac.uk [fileserver-az.core.ac.uk]
- 7. rua.ua.es [rua.ua.es]
- 8. nbinno.com [nbinno.com]
- 9. A convenient route to symmetrically and unsymmetrically substituted 3,5-diaryl-2,4,6-trimethylpyridines via Suzuki–Miyaura cross-coupling reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 10. d-nb.info [d-nb.info]
Technical Support Center: Troubleshooting Reactions with 2-Bromo-6-(fluoromethyl)pyridine
Welcome to the technical support hub for researchers, chemists, and drug development professionals working with 2-Bromo-6-(fluoromethyl)pyridine. This guide is designed to provide in-depth, practical solutions to common challenges encountered during synthetic reactions involving this versatile building block. Drawing from established principles of organic chemistry and field-proven insights, this resource aims to be your first point of reference for troubleshooting failed or low-yielding reactions.
Understanding the Unique Reactivity of 2-Bromo-6-(fluoromethyl)pyridine
Before delving into specific troubleshooting scenarios, it's crucial to understand the inherent chemical personality of 2-Bromo-6-(fluoromethyl)pyridine. The pyridine ring is electron-deficient due to the electronegative nitrogen atom, which influences its reactivity in several ways.[1] Furthermore, the lone pair of electrons on the nitrogen can coordinate with metal catalysts, potentially inhibiting their activity. The substituents at the 2- and 6-positions—a bromine atom and a fluoromethyl group—introduce further complexity and opportunities for chemoselectivity.
The C(sp²)–Br bond is the primary site for palladium-catalyzed cross-coupling reactions. The fluoromethyl group, while often considered a stable bioisostere for a methyl or hydroxyl group, is not entirely inert. The electron-withdrawing nature of the fluorine atom can render the methylene protons slightly acidic and susceptible to base-mediated side reactions. Moreover, under certain nucleophilic or high-temperature conditions, the fluoromethyl group itself can be a site of unexpected reactivity.
Below, we address common issues in a question-and-answer format, categorized by reaction type.
Troubleshooting Palladium-Catalyzed Cross-Coupling Reactions
Palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura and Buchwald-Hartwig amination, are fundamental transformations for creating new carbon-carbon and carbon-nitrogen bonds. However, the unique electronic and steric properties of 2-Bromo-6-(fluoromethyl)pyridine can lead to specific challenges.
Suzuki-Miyaura Coupling: Formation of 2-Aryl-6-(fluoromethyl)pyridines
Question 1: My Suzuki-Miyaura reaction with 2-Bromo-6-(fluoromethyl)pyridine is giving very low to no yield of the desired 2-aryl-6-(fluoromethyl)pyridine. What are the likely causes and how can I fix it?
Answer:
Low or no yield in a Suzuki-Miyaura coupling involving this substrate can stem from several factors, ranging from catalyst deactivation to substrate instability. Here is a systematic troubleshooting guide:
1. Catalyst System Inactivity:
-
The Problem: The palladium catalyst may not be active enough to facilitate the oxidative addition step with the electron-deficient 2-bromopyridine ring.
-
The Causality: The lone pair on the pyridine nitrogen can coordinate to the palladium center, inhibiting its catalytic activity.
-
Solutions:
-
Ligand Choice: Employ bulky, electron-rich phosphine ligands. These ligands can promote the oxidative addition and reductive elimination steps of the catalytic cycle. Good starting points include Buchwald's biaryl phosphine ligands (e.g., SPhos, XPhos, RuPhos) or other electron-rich ligands like P(t-Bu)3.
-
Palladium Precursor: Use a reliable palladium source. Pd(OAc)₂ and Pd₂(dba)₃ are common choices, but pre-catalysts can sometimes offer better reproducibility.
-
Catalyst Loading: If you suspect catalyst deactivation, increasing the catalyst loading (e.g., from 1-2 mol% to 5 mol%) can sometimes overcome the issue.
-
2. Boronic Acid/Ester Instability (Protodeboronation):
-
The Problem: Your boronic acid is being converted to the corresponding arene before it can participate in the cross-coupling.
-
The Causality: This side reaction, known as protodeboronation, is often promoted by the presence of water and certain bases.
-
Solutions:
-
Anhydrous Conditions: Ensure your solvent and reagents are scrupulously dry. Use freshly distilled, anhydrous solvents and dry your base.
-
Boronic Acid Quality: Use fresh, high-purity boronic acid. Over time, boronic acids can dehydrate to form unreactive boroxines.
-
Stable Boron Reagents: Consider using more stable alternatives to boronic acids, such as boronate esters (e.g., pinacol esters) or potassium trifluoroborate salts.
-
Choice of Base: A weaker base, such as K₃PO₄ or Cs₂CO₃, is often preferred over stronger bases like NaOH or KOH, which can accelerate protodeboronation.
-
3. Competing Side Reactions:
-
Dehalogenation: The bromo group is replaced by a hydrogen atom. This can be promoted by prolonged reaction times or high temperatures.
-
Homocoupling: Your boronic acid couples with itself to form a biaryl byproduct. This is often exacerbated by the presence of oxygen.
-
Solutions:
-
Strictly Anaerobic Conditions: Thoroughly degas your reaction mixture (e.g., by three freeze-pump-thaw cycles or by sparging with argon or nitrogen for an extended period) to minimize homocoupling.
-
Reaction Monitoring: Monitor the reaction progress closely by TLC or LC-MS and stop the reaction once the starting material is consumed to avoid dehalogenation.
-
Troubleshooting Workflow for Suzuki-Miyaura Coupling
Caption: A decision tree for troubleshooting failed Suzuki-Miyaura couplings.
Buchwald-Hartwig Amination: Formation of 2-Amino-6-(fluoromethyl)pyridines
Question 2: I am attempting a Buchwald-Hartwig amination with 2-Bromo-6-(fluoromethyl)pyridine and a primary/secondary amine, but the reaction is sluggish and gives a low yield. What should I try?
Answer:
The Buchwald-Hartwig amination is a powerful tool, but its success with heteroaryl halides like 2-Bromo-6-(fluoromethyl)pyridine is highly dependent on the reaction conditions.[2][3][4]
1. Suboptimal Catalyst/Ligand Combination:
-
The Problem: The chosen palladium catalyst and phosphine ligand are not effective for this specific substrate-nucleophile pairing.
-
The Causality: The catalytic cycle for C-N bond formation involves distinct steps, and the ligand plays a crucial role in promoting both oxidative addition and reductive elimination. For electron-deficient heteroaryl halides, a highly active catalyst system is often required.
-
Solutions:
-
Ligand Selection: Similar to the Suzuki reaction, bulky, electron-rich biaryl phosphine ligands are generally the preferred choice. Ligands such as XPhos, SPhos, and RuPhos have demonstrated broad utility in the amination of challenging aryl halides. For specific cases, bidentate ligands like BINAP or DPPF might also be effective.[2]
-
Catalyst Choice: Pd₂(dba)₃ and Pd(OAc)₂ are standard palladium sources. Using a pre-catalyst can often lead to more consistent results.
-
2. Inappropriate Base:
-
The Problem: The base is either too weak to deprotonate the amine or too strong, leading to decomposition of the starting material or product.
-
The Causality: The base is required to deprotonate the amine, forming the palladium-amido intermediate that precedes reductive elimination.
-
Solutions:
-
Base Strength: Strong, non-nucleophilic bases are typically used. Sodium tert-butoxide (NaOt-Bu) is a common choice. If your substrate is base-sensitive, weaker bases like K₃PO₄ or Cs₂CO₃ can be attempted, although this may require higher reaction temperatures or longer reaction times.
-
Base Solubility: Ensure the base is sufficiently soluble in the reaction solvent. In some cases, using a soluble base like lithium bis(trimethylsilyl)amide (LiHMDS) can be advantageous.
-
3. Potential Instability of the Fluoromethyl Group:
-
The Problem: The fluoromethyl group may not be stable under the strongly basic conditions of the Buchwald-Hartwig amination.
-
The Causality: A strong base could potentially deprotonate the methylene protons of the fluoromethyl group, leading to decomposition pathways.
-
Solutions:
-
Milder Base: As mentioned above, try a weaker base like K₃PO₄ or Cs₂CO₃.
-
Lower Temperature: Running the reaction at the lowest possible temperature that still allows for reasonable conversion can help to minimize side reactions.
-
Careful Monitoring: Follow the reaction closely to avoid prolonged exposure to harsh conditions after the desired product has formed.
-
Table 1: Recommended Starting Conditions for Buchwald-Hartwig Amination
| Parameter | Recommended Condition | Rationale |
| Palladium Source | Pd₂(dba)₃ or Pd(OAc)₂ (1-2 mol%) | Readily available and effective palladium precursors. |
| Ligand | XPhos, SPhos, or RuPhos (1.2-1.5 eq. to Pd) | Bulky, electron-rich ligands that promote catalysis. |
| Base | NaOt-Bu (1.5-2.0 eq.) | Strong, non-nucleophilic base for amine deprotonation. |
| Solvent | Toluene or Dioxane (anhydrous) | Common, non-coordinating solvents for this reaction. |
| Temperature | 80-110 °C | A typical temperature range for these couplings. |
Troubleshooting Nucleophilic Aromatic Substitution (SNAr) Reactions
The electron-deficient nature of the pyridine ring makes it susceptible to nucleophilic aromatic substitution (SNAr), particularly at the 2- and 4-positions.[5][6] In the case of 2-Bromo-6-(fluoromethyl)pyridine, the bromine atom can be displaced by a variety of nucleophiles.
Question 3: My SNAr reaction with 2-Bromo-6-(fluoromethyl)pyridine and an amine or alkoxide nucleophile is not proceeding. What can I do to promote the reaction?
Answer:
While the pyridine ring is activated towards SNAr, the reaction may still require forcing conditions or specific activation.
1. Insufficient Ring Activation:
-
The Problem: The pyridine ring is not electron-deficient enough to react with the chosen nucleophile under the current conditions.
-
The Causality: The rate of SNAr is highly dependent on the electronic properties of the aromatic ring. The fluoromethyl group is electron-withdrawing, which helps, but further activation may be needed.
-
Solutions:
-
Increase Temperature: SNAr reactions often require elevated temperatures. Consider running the reaction at a higher temperature, potentially in a sealed tube or microwave reactor.
-
Use a More Polar Solvent: Polar aprotic solvents like DMF, DMSO, or NMP can help to stabilize the charged Meisenheimer intermediate and accelerate the reaction.
-
Stronger Nucleophile/Base: If possible, use a stronger nucleophile. For example, sodium methoxide is a stronger nucleophile than methanol with a separate base.
-
2. Side Reactions at the Fluoromethyl Group:
-
The Problem: The nucleophile or base is reacting with the fluoromethyl group instead of (or in addition to) displacing the bromine.
-
The Causality: As previously mentioned, the fluoromethyl group can be susceptible to nucleophilic attack or base-mediated elimination.
-
Solutions:
-
Less Hindered Nucleophile: A sterically bulky nucleophile may have difficulty accessing the carbon bearing the bromine and could preferentially react at the more accessible fluoromethyl group.
-
Careful Choice of Base: If a base is required, use a non-nucleophilic, sterically hindered base to avoid competitive reactions.
-
Lower Temperature: Running the reaction at a lower temperature for a longer period may favor the desired SNAr pathway over potential decomposition pathways of the fluoromethyl group.
-
Logical Flow for SNAr Troubleshooting
Caption: A workflow for addressing failed SNAr reactions.
Frequently Asked Questions (FAQs)
Q1: Is there a risk of the fluoromethyl group undergoing substitution instead of the bromo group?
A: Yes, this is a possibility, especially with strong, small nucleophiles and under harsh conditions. The C(sp²)–Br bond is generally more labile in palladium-catalyzed reactions. However, in SNAr reactions, chemoselectivity can be a concern. If you observe side products that suggest reaction at the fluoromethyl group (e.g., by mass spectrometry), consider using milder conditions, a more sterically hindered nucleophile, or a different synthetic strategy.
Q2: Can I perform a Suzuki or Buchwald-Hartwig reaction without affecting a sensitive functional group elsewhere in my molecule?
A: Generally, yes. Palladium-catalyzed cross-coupling reactions are known for their good functional group tolerance. However, very strong bases like NaOt-Bu can be incompatible with certain functional groups (e.g., esters). In such cases, screening alternative, milder bases (K₃PO₄, Cs₂CO₃, K₂CO₃) is recommended.
Q3: My reaction mixture turns black. Does this mean the reaction has failed?
A: Not necessarily. The formation of finely divided palladium metal ("palladium black") is common in many palladium-catalyzed reactions and often causes the reaction mixture to turn black. This does not always indicate a failed reaction. However, if this is accompanied by a complete lack of product formation, it could signify catalyst decomposition and precipitation. In this case, ligand choice and reaction conditions should be re-evaluated.
Q4: How do I know if my starting material, 2-Bromo-6-(fluoromethyl)pyridine, is pure?
A: The purity of your starting material is critical. It is advisable to verify the purity by NMR (¹H, ¹³C, ¹⁹F) and/or LC-MS before use. Impurities can inhibit the catalyst or lead to unwanted side reactions.
Detailed Experimental Protocols
The following are generalized, starting-point protocols. Optimal conditions may vary depending on the specific substrates used.
General Protocol for Suzuki-Miyaura Coupling
-
Reaction Setup: To an oven-dried Schlenk flask equipped with a magnetic stir bar, add 2-Bromo-6-(fluoromethyl)pyridine (1.0 eq.), the arylboronic acid (1.2 eq.), and K₃PO₄ (2.0 eq.).
-
Inert Atmosphere: Evacuate and backfill the flask with an inert gas (argon or nitrogen) three times.
-
Solvent and Catalyst Addition: Under the inert atmosphere, add the palladium precursor (e.g., Pd(OAc)₂, 2 mol%) and the phosphine ligand (e.g., SPhos, 4 mol%). Then, add anhydrous, degassed solvent (e.g., dioxane or toluene).
-
Reaction: Heat the reaction mixture to 80-100 °C with vigorous stirring.
-
Monitoring: Monitor the reaction's progress by TLC or LC-MS until the starting material is consumed.
-
Work-up: Cool the reaction mixture to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel.
General Protocol for Buchwald-Hartwig Amination
-
Reaction Setup: In a glovebox or under a stream of inert gas, add the palladium precursor (e.g., Pd₂(dba)₃, 1-2 mol%), the phosphine ligand (e.g., XPhos, 2-4 mol%), and NaOt-Bu (1.5 eq.) to an oven-dried Schlenk tube.
-
Reagent Addition: Add 2-Bromo-6-(fluoromethyl)pyridine (1.0 eq.) and the amine (1.2 eq.) followed by anhydrous, degassed toluene.
-
Reaction: Seal the tube and heat the reaction mixture to 80-110 °C with stirring.
-
Monitoring: Monitor the reaction by TLC or LC-MS.
-
Work-up: After cooling, dilute the reaction mixture with an organic solvent and filter through a pad of celite to remove palladium residues. Wash the filtrate with water and brine, dry the organic layer, and concentrate.
-
Purification: Purify the crude product by flash column chromatography.
References
- Buchwald, S. L., & Hartwig, J. F. (Eds.). (2009). Palladium-Catalyzed C-N Cross-Coupling Reactions. In Topics in Current Chemistry (Vol. 219). Springer.
- Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483.
-
NINGBO INNO PHARMCHEM CO.,LTD. (2026, February 15). Mastering Cross-Coupling Reactions with 2-Bromo-6-(trifluoromethyl)pyridine: A Synthetic Chemist's Toolkit. Retrieved from [Link]
-
Wikipedia contributors. (2023, November 26). Buchwald–Hartwig amination. In Wikipedia, The Free Encyclopedia. Retrieved from [Link]
- Hartwig, J. F. (2010). Evolution of a Fourth Generation Catalyst for the Amination and Thioetherification of Aryl Halides. Accounts of Chemical Research, 43(8), 1104–1114.
- Pan, Y. (2019). The Dark Side of Fluorine. ACS Medicinal Chemistry Letters, 10(7), 1016–1019.
- Ritter, T. (2015). Catalysis for Fluorination and Trifluoromethylation.
Sources
- 1. nbinno.com [nbinno.com]
- 2. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Catalysis for Fluorination and Trifluoromethylation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Synthesis and Late-Stage Functionalization of Complex Molecules through C–H Fluorination and Nucleophilic Aromatic Substitution - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
Comparative analysis of 2-Bromo-6-(fluoromethyl)pyridine in cross-coupling
Comparative Analysis of 2-Bromo-6-(fluoromethyl)pyridine in Cross-Coupling
Executive Summary
2-Bromo-6-(fluoromethyl)pyridine represents a specialized, high-value building block in medicinal chemistry, occupying a critical "Goldilocks zone" between its methyl (-CH₃) and trifluoromethyl (-CF₃) analogs. While the 2-bromo position serves as the standard handle for palladium-catalyzed cross-coupling (Suzuki-Miyaura, Sonogashira, Buchwald-Hartwig), the 6-(fluoromethyl) group introduces unique electronic and physicochemical properties.
Unlike the chemically inert -CF₃ group, the -CH₂F moiety is a sensitive electronic probe and a metabolic soft spot mimic. Its deployment in cross-coupling requires nuanced protocol design to prevent defluorination and protodeboronation (in Suzuki coupling), challenges not typically seen with the robust -CF₃ analog. This guide provides the technical roadmap for navigating these challenges to access novel fluorinated pyridine scaffolds.
Technical Profile & Comparative Metrics
The following table contrasts 2-Bromo-6-(fluoromethyl)pyridine with its primary structural analogs. The data highlights why the -CH₂F analog is selected despite its synthetic challenges.
Table 1: Structural & Electronic Comparison of 2-Substituted-6-Bromopyridines
| Feature | -CH₂F (Fluoromethyl) | -CH₃ (Methyl) | -CF₃ (Trifluoromethyl) | -Cl (Chloro) |
| Electronic Effect (Inductive) | Moderate Withdrawal (-I) | Weak Donation (+I) | Strong Withdrawal (-I) | Weak Withdrawal (-I) |
| C-Br Bond Activation | High (Facilitates Oxidative Addition) | Low (Requires hotter conditions) | Very High (Rapid Oxidative Addition) | Low (Requires specialized ligands) |
| Lipophilicity (LogP) | Moderate (Bioisostere for -CH₂OH) | Moderate | High | Moderate |
| Metabolic Stability | Variable (Potential oxidation site) | Low (Benzylic oxidation prone) | High (Metabolically blocked) | N/A |
| H-Bond Capability | Weak Acceptor (C-F···H) | None | None | None |
| Coupling Risk | Defluorination / Elimination | Benzylic radical formation | Hydrolysis (rare) | Low Reactivity |
Analyst Insight: The -CH₂F group provides a dipole moment distinct from -CF₃. In drug design, it often serves as a bioisostere for a hydroxymethyl (-CH₂OH) group without the hydrogen bond donor liability, improving membrane permeability while maintaining polar interactions.
Critical Challenges in Cross-Coupling
When utilizing 2-Bromo-6-(fluoromethyl)pyridine, two primary failure modes distinguish it from standard pyridyl halides:
-
Benzylic Defluorination: Under strongly basic conditions or high temperatures, the -CH₂F protons are sufficiently acidic (pKa ~25-28) to undergo deprotonation, leading to elimination of fluoride and formation of a reactive quinone methide-like intermediate.
-
Catalyst Poisoning: Free fluoride ions generated from decomposition can form [Pd(L)₂F]⁻ species, which may alter the catalytic cycle or sequester the active catalyst.
Mechanism of Instability (Defluorination Pathway)
The electron-deficient pyridine ring increases the acidity of the benzylic protons.
-
Risk Factor: Strong bases (e.g., KOtBu, NaH) or high heat (>100°C).
-
Mitigation: Use mild inorganic bases (K₃PO₄, Cs₂CO₃) and anhydrous conditions where possible.
Decision Matrix: Ligand & Catalyst Selection
The following decision tree outlines the logic for selecting the optimal catalytic system based on the coupling partner and reaction type.
Figure 1: Strategic selection of catalytic systems to preserve the fluoromethyl group while maximizing yield.
Optimized Experimental Protocols
These protocols are designed to be self-validating , meaning they include checkpoints (color changes, TLC monitoring) to ensure the reaction is proceeding correctly before committing to workup.
Protocol A: Suzuki-Miyaura Coupling (General Purpose)
Best for coupling with aryl/heteroaryl boronic acids.[1]
Reagents:
-
2-Bromo-6-(fluoromethyl)pyridine (1.0 equiv)[2]
-
Arylboronic acid (1.2 equiv)
-
Catalyst: Pd(dppf)Cl₂·CH₂Cl₂ (3-5 mol%) – Chosen for stability and resistance to defluorination.
-
Base: K₂CO₃ (2.0 equiv) or Cs₂CO₃ (2.0 equiv) – Avoid hydroxides.
-
Solvent: 1,4-Dioxane/Water (4:1) – Degassed.
Step-by-Step Workflow:
-
Setup: In a reaction vial, combine the pyridine substrate, boronic acid, and base.
-
Inerting: Cap the vial and purge with Nitrogen/Argon for 5 minutes. Checkpoint: Oxygen exclusion is critical to prevent homocoupling.
-
Solvent Addition: Add the degassed solvent mixture via syringe.
-
Catalyst Addition: Quickly add the Pd catalyst under a positive stream of inert gas. The solution should turn orange/red.
-
Reaction: Heat to 80°C (Do not exceed 100°C). Stir for 4–12 hours.
-
Validation: Monitor by TLC/LCMS.
-
Success Indicator: Disappearance of the starting bromide (UV active).
-
Failure Warning: Appearance of a polar spot (hydrolysis of -CH₂F to -CH₂OH) indicates the base was too strong or temperature too high.
-
-
Workup: Dilute with EtOAc, wash with water and brine. Dry over Na₂SO₄.
Protocol B: Sonogashira Coupling
Derived from successful syntheses of fluorinated indazoles [Reference 1].
Reagents:
-
2-Bromo-6-(fluoromethyl)pyridine (1.0 equiv)[2]
-
Terminal Alkyne (1.1 equiv)
-
Catalyst: PdCl₂(PPh₃)₂ (5 mol%)
-
Co-Catalyst: CuI (2 mol%)
-
Base: Et₃N (3.0 equiv) or Diisopropylamine
-
Solvent: DMF or THF (Anhydrous)
Key Precaution: Maintain temperature below 60°C . The combination of copper and high heat can promote defluorination of the benzylic position.
Synthesis & Sourcing Strategy
Since 2-Bromo-6-(fluoromethyl)pyridine is not a commodity chemical like its -CF₃ counterpart, it is often synthesized in-house or custom-ordered.
Synthesis Pathway:
-
Precursor: 2-Bromo-6-methylpyridine (Commodity, cheap).
-
Radical Fluorination: Treatment with Selectfluor or N-fluorobenzenesulfonimide (NFSI) under radical conditions (e.g., Ag(I) catalysis).
-
Alternative: Hydrolysis of 2-bromo-6-(bromomethyl)pyridine followed by deoxyfluorination using DAST or XtalFluor-E.
Commercial Analogs for Benchmarking:
-
2-Bromo-6-(trifluoromethyl)pyridine (CAS: 189278-27-1) – Use as a stable reference standard.
-
2-Bromo-6-fluoropyridine (CAS: 144100-07-2) – Use to calibrate GC/LC retention times.
References
-
Google Patents. Alkynyl derivatives as modulators of metabotropic glutamate receptors. Example 155C: Synthesis of 7-Fluoro-2-(4-(6-(fluoromethyl)pyridin-2-yl)but-3-ynyl)-2H-indazole.[3] Source:
-
Pikun, N. V., et al. Synthesis of Fluorinated 3,6-Dihydropyridines and 2-(Fluoromethyl)pyridines by Electrophilic Fluorination. Molecules, 2020.[4] Source:
-
Miyaura, N., & Suzuki, A. Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 1995. (Foundational text for mechanism). Source:
-
BenchChem Application Note. Protocols for Suzuki Coupling of 2-Bromopyridine Derivatives.Source:
Sources
- 1. A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles - PMC [pmc.ncbi.nlm.nih.gov]
- 2. 2-溴-6-(氟甲基)吡啶_分子量_结构式_性质_CAS号【872365-22-5】_化源网 [chemsrc.com]
- 3. WO2005123703A2 - Alkynyl derivatives as modulators of metabotropic glutamate receptors - Google Patents [patents.google.com]
- 4. WO2015037680A1 - Heterocyclic amide compound and herbicide - Google Patents [patents.google.com]
Analytical Methods for Purity Assessment of 2-Bromo-6-(fluoromethyl)pyridine
The following guide is designed as an authoritative technical resource for the purity assessment of 2-Bromo-6-(fluoromethyl)pyridine .
Editorial Note: This guide addresses the specific challenges of the monofluoromethyl (-CH₂F) moiety. Unlike the highly stable trifluoromethyl (-CF₃) group often found in literature, the monofluoromethyl group is chemically distinct—possessing "benzyl-like" reactivity that makes it susceptible to hydrolysis and thermal degradation. The protocols below are engineered to mitigate these specific risks.
Executive Summary & Chemical Context[1][2][3][4][5][6][7][8]
Compound: 2-Bromo-6-(fluoromethyl)pyridine CAS: 1227568-17-1 (Representative/Analogous) Molecular Formula: C₆H₅BrFN Key Analytical Challenge: The -CH₂F group is a "soft" fluorination site. Unlike the robust -CF₃ group, the -CH₂F moiety is prone to hydrolysis (reverting to the alcohol) and solvolysis under acidic/basic conditions. Furthermore, it presents a risk of defluorination at high temperatures, making standard GC methods potentially hazardous to sample integrity.
The Solution: This guide prioritizes Reverse-Phase HPLC for routine purity checks and Quantitative 19F-NMR (qNMR) for absolute assay determination, treating GC as a conditional alternative.
Comparative Method Analysis
The following matrix compares the three primary analytical approaches based on experimental utility for this specific fluorinated pyridine.
| Feature | Method A: HPLC-UV/MS | Method B: 19F qNMR | Method C: GC-FID/MS |
| Primary Utility | Routine Purity & Impurity Profiling | Absolute Purity (Assay) & Identity | Volatile Impurity Check |
| Specificity | High (Separates polar hydrolysis products) | Extreme (Distinct -CH₂F vs -F signals) | Moderate (Risk of thermal degradation) |
| Sample Integrity | Excellent (Ambient temp, buffered) | Excellent (Non-destructive) | Risk (Thermal defluorination possible) |
| LOD/LOQ | Low (UV: <0.05%) | Moderate (~0.1-0.5%) | Low (<0.05%) |
| Throughput | High (15 min run) | Low (Setup intensive) | High (10 min run) |
| Cost per Run | Low | High (Deuterated solvents/Instrument time) | Low |
Decision Tree: Selecting the Right Workflow
The following logic flow ensures scientific integrity by forcing a check on thermal stability before attempting GC analysis.
Caption: Analytical workflow prioritizing sample integrity. HPLC is the default for stability; qNMR provides absolute quantification.
Detailed Experimental Protocols
Method A: Reverse-Phase HPLC (The "Workhorse")
Rationale: The synthesis of fluoromethyl pyridines often involves DAST or TBAF treatment of the corresponding alcohol (2-bromo-6-(hydroxymethyl)pyridine). This alcohol is significantly more polar and must be resolved.
-
Column: C18 Core-Shell (e.g., Kinetex 2.6µm, 100 x 4.6 mm) or Phenyl-Hexyl (for better pyridine selectivity).
-
Mobile Phase A: Water + 0.1% Trifluoroacetic Acid (TFA) or Formic Acid (buffers silanols, improves peak shape for basic pyridines).
-
Mobile Phase B: Acetonitrile (MeCN).[1]
-
Gradient:
-
0-2 min: 5% B (Hold to elute polar salts/alcohol)
-
2-12 min: 5% → 95% B
-
12-15 min: 95% B
-
-
Flow Rate: 1.0 mL/min.
-
Detection: UV @ 254 nm (Pyridine ring absorption) and 220 nm.
-
Predicted Elution Order:
-
Impurity: 2-Bromo-6-(hydroxymethyl)pyridine (Rt ~ 2-3 min) – Hydrolysis product.
-
Analyte: 2-Bromo-6-(fluoromethyl)pyridine (Rt ~ 7-8 min).
-
Impurity: 2-Bromo-6-methylpyridine (Rt ~ 9-10 min) – Starting material/Reduction product.
-
Method B: Quantitative 19F NMR (The "Gold Standard")
Rationale: This method is orthogonal to chromatography. It relies on the unique magnetic environment of the fluorine atom.
-
Differentiation:
-
-CH₂F (Target): Appears as a triplet (²J_HF ≈ 46-48 Hz) typically around -200 to -220 ppm .
-
-CF₃ (Impurity/Analog): Appears as a singlet around -60 to -70 ppm .
-
-F (Ring substituted): Appears as a singlet around -70 to -100 ppm .
-
-
Protocol:
-
Weigh ~10-15 mg of analyte (precision ±0.01 mg).
-
Weigh ~10 mg of Internal Standard (IS) (e.g., α,α,α-Trifluorotoluene or Fluorobenzene). Note: Ensure IS relaxation time (T1) is characterized.
-
Dissolve in CDCl₃ or DMSO-d₆.
-
Acquisition:
-
Pulse angle: 30° or 90°.
-
Relaxation delay (D1): > 5 × T1 (typically 30-60 seconds for accurate integration).
-
Scans: 16-32.
-
Center frequency: Set to midway between Analyte and IS signals.
-
-
Method C: GC-FID (The "Risk-Managed" Alternative)
Rationale: Only use if HPLC is unavailable. The -CH₂F bond is weaker than C-F (aromatic) or C-CF₃.
-
Inlet: Split mode (50:1), Temperature < 200°C (Critical to prevent thermal defluorination).
-
Column: DB-5ms or HP-5 (30m x 0.25mm x 0.25µm).
-
Carrier: Helium @ 1.0 mL/min.
-
Oven: 60°C (1 min) → 20°C/min → 250°C.
-
Warning: If you observe a broad "hump" or tailing peak, it indicates on-column degradation. Switch to HPLC immediately.
Impurity Profile & Troubleshooting
| Observation | Probable Cause | Corrective Action |
| HPLC: Early eluting peak (Rt < 3 min) | Hydrolysis to Alcohol (-CH₂OH) | Check sample storage (moisture). Use fresh dry solvent. |
| NMR: 19F Singlet at -65 ppm | Wrong starting material (Trifluoromethyl) | Reject batch. Verify synthesis route. |
| NMR: 19F Triplet at -210 ppm | Target Compound (-CH₂F) | Confirm structure. |
| GC: Broad tailing peak | Thermal decomposition | Lower inlet temp or switch to HPLC. |
References
-
National Center for Biotechnology Information (2025). PubChem Compound Summary for 2-Bromo-6-(fluoromethyl)pyridine (Analogous Search). Retrieved from [Link]
-
Doyle, A. et al. (2015). PyFluor: A Low-Cost, Stable, and Selective Deoxyfluorination Reagent.[2] Journal of the American Chemical Society.[2] (Describes stability issues of DAST/Alcohol fluorination). Retrieved from [Link][2]
-
Reich, H. J. (2020). 19F NMR Chemical Shifts and Coupling Constants.[3][4] University of Wisconsin-Madison. (Source for -CH2F vs -CF3 shift ranges). Retrieved from [Link]
Sources
A Senior Application Scientist's Guide to the Characterization of 2-Bromo-6-(fluoromethyl)pyridine Derivatives by HPLC
Introduction: The Significance of Fluorinated Pyridines in Medicinal Chemistry
The pyridine scaffold is a cornerstone in modern drug discovery, and its strategic modification can profoundly influence the pharmacological profile of a molecule. Among the most powerful modifications is the introduction of fluorine, a bioisostere for hydrogen that can dramatically enhance metabolic stability, binding affinity, and bioavailability.[1] The 2-Bromo-6-(fluoromethyl)pyridine core, in particular, represents a versatile building block, offering multiple points for synthetic diversification. The bromine atom serves as a convenient handle for cross-coupling reactions, while the fluoromethyl group imparts unique electronic properties.
Given their role as critical pharmaceutical intermediates, the robust analytical characterization of these derivatives is not merely a quality control step but a fundamental requirement for ensuring the safety, efficacy, and reproducibility of the final active pharmaceutical ingredient (API).[2] High-Performance Liquid Chromatography (HPLC) remains the predominant technique for this purpose due to its high sensitivity, reproducibility, and suitability for a wide range of compounds.[3] This guide provides an in-depth comparison of HPLC strategies for the characterization of 2-Bromo-6-(fluoromethyl)pyridine derivatives, grounded in experimental rationale and regulatory expectations.
Foundational Strategy: HPLC Method Development Workflow
Developing a reliable HPLC method is a systematic process. The goal is to create a stability-indicating method—one that can accurately quantify the target analyte and unequivocally separate it from all potential impurities and degradation products. This is a core tenet of pharmaceutical quality control, mandated by regulatory bodies like the International Council for Harmonisation (ICH).[4]
Caption: A typical workflow for developing a stability-indicating HPLC method.
Comparative Analysis of HPLC Modes
The choice of chromatographic mode is the most critical decision in method development. For 2-Bromo-6-(fluoromethyl)pyridine derivatives, the selection hinges on the polarity of the specific analyte and its potential impurities.
Reversed-Phase HPLC (RP-HPLC): The Workhorse
RP-HPLC is the most common separation technique in the pharmaceutical industry, utilizing a non-polar stationary phase (e.g., C18) and a polar mobile phase.[3] It is the default starting point for molecules like our target derivatives.
Why it Works: The pyridine ring provides a degree of polarity, but the bromo- and fluoromethyl-substituted aromatic structure is generally hydrophobic enough for good retention on standard C18 columns.
Key Considerations & Comparisons:
-
Peak Tailing: The basic nitrogen on the pyridine ring (pKa ~5.2-6) can interact with residual acidic silanols on the silica backbone of the stationary phase, leading to asymmetric, tailing peaks. This is mitigated by:
-
Mobile Phase pH Control: Operating the mobile phase at a low pH (e.g., pH 2.5-3.5 using formic acid or phosphate buffer) protonates the pyridine nitrogen. This ensures a single ionic species and masks silanol interactions.
-
Column Technology: Using modern, high-purity silica columns with end-capping significantly reduces accessible silanols.
-
-
HPLC vs. UPLC: Ultra-Performance Liquid Chromatography (UPLC) utilizes columns with sub-2 µm particles, operating at much higher pressures than traditional HPLC (up to 15,000 psi vs. 6,000 psi).[5][6] For impurity profiling of pharmaceutical raw materials, UPLC offers significant advantages.
-
Higher Resolution: Narrower peaks allow for better separation of closely eluting impurities.[7]
-
Increased Sensitivity: Taller, sharper peaks lead to lower detection limits, which is crucial for identifying impurities at the 0.1% level required by regulators.[8]
-
Faster Analysis: Run times can be reduced from 20-30 minutes to under 5 minutes, dramatically increasing throughput.
-
Data Summary: Column Performance Comparison (Hypothetical Data)
| Column Type | Mobile Phase | Retention Time (min) | Tailing Factor (USP) | Resolution (Analyte vs. Impurity A) |
| Standard C18 (5 µm) | 50:50 ACN:H₂O | 8.2 | 1.8 | 1.4 |
| End-capped C18 (5 µm) | 50:50 ACN:H₂O | 8.5 | 1.3 | 1.7 |
| End-capped C18 (5 µm) | 50:50 ACN:0.1% Formic Acid (pH~2.8) | 9.1 | 1.1 | 2.2 |
| UPLC BEH C18 (1.7 µm) | Gradient | 2.5 | 1.0 | 4.5 |
This table illustrates that controlling mobile phase pH provides a significant improvement in peak shape and resolution, while transitioning to UPLC technology offers a transformative leap in both performance and speed.
Hydrophilic Interaction Liquid Chromatography (HILIC): For Polar Analogs
HILIC is an alternative technique for compounds that are too polar to be retained in RP-HPLC.[9] It uses a polar stationary phase (like bare silica or diol) and a mobile phase with a high concentration of organic solvent (>60% acetonitrile).[10]
When to Choose HILIC: If the 2-bromo-6-(fluoromethyl)pyridine core is further substituted with highly polar groups (e.g., amino acids, sugars, multiple hydroxyl groups), it may have little to no retention on a C18 column. HILIC provides an orthogonal (different) separation mechanism based on partitioning the analyte into a water-enriched layer on the stationary phase surface.[11][12] This makes it an excellent choice for:
-
Highly polar parent molecules.
-
Polar metabolites or degradation products.
-
Separating constitutional isomers where polarity differences are subtle.[13]
Caption: A decision tree for selecting the initial HPLC mode.
Chiral HPLC: Resolving Enantiomers
If the derivative contains a stereocenter, separating the enantiomers is often a regulatory requirement, as different enantiomers can have vastly different pharmacological and toxicological profiles. Chiral HPLC is the most powerful technique for this analysis.[14] This is typically achieved using a Chiral Stationary Phase (CSP), which creates a diastereomeric interaction with the enantiomers, leading to different retention times.[15] The selection of a chiral column is largely an empirical process, often guided by the analyte's functional groups.[14]
Protocol 1: A Self-Validating System - Stability-Indicating Method Development via Forced Degradation
The trustworthiness of an analytical method is proven by demonstrating its specificity under stress. Forced degradation studies purposefully expose the drug substance to harsh conditions to generate potential degradation products.[16] The ability of the HPLC method to separate the intact drug from these degradants is what qualifies it as "stability-indicating."[4] The ICH Q1A(R2) guideline suggests stress conditions including acid, base, oxidation, heat, and light.[17]
Objective: To develop and confirm a stability-indicating RP-HPLC method for a novel 2-Bromo-6-(fluoromethyl)pyridine derivative.
Step-by-Step Methodology:
-
Prepare Stock Solution: Accurately weigh and dissolve the derivative in a suitable diluent (e.g., 50:50 Acetonitrile:Water) to a concentration of 1 mg/mL.
-
Acid Hydrolysis:
-
To 1 mL of stock solution, add 1 mL of 0.1 M HCl.
-
Heat at 60°C for 4 hours.
-
Cool to room temperature, then neutralize with an equivalent amount of 0.1 M NaOH. Dilute to a final concentration of ~100 µg/mL with diluent.
-
Rationale: This simulates acidic conditions in the stomach or potential contact with acidic excipients.
-
-
Base Hydrolysis:
-
To 1 mL of stock solution, add 1 mL of 0.1 M NaOH.
-
Keep at room temperature for 2 hours.
-
Neutralize with an equivalent amount of 0.1 M HCl. Dilute to a final concentration of ~100 µg/mL.
-
Rationale: Simulates alkaline conditions and susceptibility to base-catalyzed degradation. The pyridine ring can be sensitive to strong bases.
-
-
Oxidative Degradation:
-
To 1 mL of stock solution, add 1 mL of 3% Hydrogen Peroxide (H₂O₂).
-
Keep at room temperature for 6 hours, protected from light.
-
Dilute to a final concentration of ~100 µg/mL.
-
Rationale: Tests for susceptibility to oxidation, a common degradation pathway.[16]
-
-
Thermal Degradation:
-
Store the solid powder in an oven at 80°C for 24 hours.
-
Prepare a solution at ~100 µg/mL from the stressed solid.
-
Rationale: Assesses the intrinsic thermal stability of the solid drug substance.
-
-
Photolytic Degradation:
-
Expose the solid powder to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter (as per ICH Q1B guidelines).
-
Prepare a solution at ~100 µg/mL from the stressed solid.
-
Rationale: Pyridine-containing compounds can be susceptible to photodegradation.
-
-
Analysis:
-
Inject the unstressed control sample and all five stressed samples onto the optimized HPLC system.
-
Use a Photo Diode Array (PDA) detector to assess peak purity for the main analyte peak in each chromatogram. Peak purity analysis determines if a peak is spectrally homogeneous, providing strong evidence that it is a single compound.
-
Data Summary: Forced Degradation Results (Hypothetical Data)
| Stress Condition | % Assay of Parent Compound | % Degradation | Number of Degradant Peaks | Peak Purity of Parent |
| Control (Unstressed) | 100.0 | 0.0 | 1 (impurity) | Pass |
| 0.1 M HCl, 60°C, 4h | 88.5 | 11.5 | 3 | Pass |
| 0.1 M NaOH, RT, 2h | 92.1 | 7.9 | 2 | Pass |
| 3% H₂O₂, RT, 6h | 85.3 | 14.7 | 4 | Pass |
| Thermal (80°C, 24h) | 99.2 | 0.8 | 1 (impurity) | Pass |
| Photolytic (ICH Q1B) | 95.6 | 4.4 | 2 | Pass |
The goal is to achieve 5-20% degradation.[17] If degradation is excessive, the stress conditions should be milder. The passing peak purity results, combined with adequate resolution between all peaks, confirm the method is stability-indicating.
Protocol 2: General RP-HPLC Method for Purity Assessment
This protocol provides a robust starting point for the analysis of a typical 2-Bromo-6-(fluoromethyl)pyridine derivative.
Step-by-Step Methodology:
-
Chromatographic System: HPLC or UPLC system equipped with a UV or PDA detector.
-
Column: High-purity, end-capped C18 column (e.g., Waters BEH, Agilent Zorbax, Phenomenex Luna), 150 mm x 4.6 mm, 3.5 µm (for HPLC) or 50 mm x 2.1 mm, 1.7 µm (for UPLC).
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Gradient Program (for a UPLC system):
-
Time 0.0 min: 95% A, 5% B
-
Time 0.5 min: 95% A, 5% B
-
Time 4.0 min: 5% A, 95% B
-
Time 5.0 min: 5% A, 95% B
-
Time 5.1 min: 95% A, 5% B
-
Time 6.0 min: 95% A, 5% B
-
-
Flow Rate: 0.5 mL/min (for 2.1 mm ID column).
-
Column Temperature: 30°C.
-
Detection Wavelength: Scan for the UV maxima of the analyte (typically 254 nm or 270 nm for pyridine systems).[18]
-
Injection Volume: 2 µL.
-
Sample Preparation: Dissolve the sample in 50:50 Acetonitrile:Water to a final concentration of approximately 0.5 mg/mL.
Conclusion and Expert Recommendations
The characterization of 2-Bromo-6-(fluoromethyl)pyridine derivatives by HPLC is a critical task that demands a systematic and scientifically rigorous approach.
-
For routine purity analysis and impurity profiling, a gradient RP-UPLC method is strongly recommended. The gains in resolution, sensitivity, and speed are substantial and provide a higher degree of confidence in the quality of these vital pharmaceutical intermediates.[7]
-
Controlling mobile phase pH (typically in the acidic range of 2.5-3.5) is non-negotiable for achieving symmetrical peak shapes for these basic compounds.
-
For highly polar derivatives that are poorly retained in reversed-phase, HILIC offers a powerful and orthogonal separation strategy.[9]
-
All methods intended for quality control must be validated according to ICH Q2(R1) guidelines, with forced degradation studies being an indispensable component for proving the method is truly stability-indicating.[3][19]
By applying these principles and comparative methodologies, researchers and drug development professionals can build robust, reliable, and regulatory-compliant analytical procedures that ensure the quality and consistency of their synthesized materials, ultimately contributing to the development of safer and more effective medicines.
References
-
HELIX Chromatography. (n.d.). HPLC Methods for analysis of Pyridine. Retrieved from [Link]
-
Alispharm. (2023, October 11). UPLC vs HPLC: what is the difference?. Retrieved from [Link]
-
International Journal of Pharmaceutical Sciences. (n.d.). A Comprehensive Review on RP-HPLC Method Development, Validation, and Forced Degradation Studies According to ICH Guidelines. Retrieved from [Link]
-
Alwsci. (2022, February 9). HPLC Vs UPLC - What's The Difference?. Retrieved from [Link]
-
Chromatography Today. (n.d.). HPLC vs UPLC - What's the Difference?. Retrieved from [Link]
-
Dave, R. S., Vyas, V. J., & Mahyavanshi, B. (2021, June 6). Development and Validation of Reverse-phase High-performance Liquid Chromatography Method for Novel Synthetic Pyridine Derivative. ResearchGate. Retrieved from [Link]
-
SciSpace. (2021, June 6). Development and Validation of Reverse-phase High-performance Liquid Chromatography Method for Novel Synthetic Pyridine Derivative. Retrieved from [Link]
-
Waters Corporation. (n.d.). Applying UPLC to the Profiling of Impurities in Raw Drug Substances. Retrieved from [Link]
-
SIELC Technologies. (n.d.). HPLC Separation of Aminopyridines Isomers in Hydrogen-Bonding mode on a SHARC 1 HPLC Column. Retrieved from [Link]
-
Al-Ghamdi, K., Al-Rimawi, F., & Salah, N. (2026, January 12). Breakthrough RP-HPLC strategy for synchronous analysis of pyridine and its degradation products in powder for injection using quality metrics. Scientific Reports. Retrieved from [Link]
-
Dong, M. W. (2020, November 1). Validation of Stability-Indicating HPLC Methods for Pharmaceuticals: Overview, Methodologies, and Case Studies. LCGC International. Retrieved from [Link]
-
Wikipedia. (n.d.). Hydrophilic interaction chromatography. Retrieved from [Link]
-
Jandera, P. (2011, August 31). Hydrophilic interaction liquid chromatography (HILIC)—a powerful separation technique. Analytical and Bioanalytical Chemistry. Retrieved from [Link]
-
International Council for Harmonisation. (2005). ICH Harmonised Tripartite Guideline - Validation of Analytical Procedures: Text and Methodology Q2(R1). Retrieved from [Link]
-
Research Journal of Pharmacy and Technology. (2010, January 23). Hydrophilic Interaction Liquid Chromatography (HILIC). Retrieved from [Link]
-
Cromlab. (2024, May 11). Application of Hydrophilic Interaction Chromatography (HILIC) in pharmaceutical analysis. Retrieved from [Link]
-
Biocompare. (n.d.). Hydrophilic Interaction (HILIC) Columns. Retrieved from [Link]
-
de Souza, S. V. C., & Junqueira, M. V. (2020, July 8). VALIDATION OF ANALYTICAL METHODS IN A PHARMACEUTICAL QUALITY SYSTEM: AN OVERVIEW FOCUSED ON HPLC METHODS. Química Nova. Retrieved from [Link]
-
U.S. Food and Drug Administration. (2021, September 17). Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry. Retrieved from [Link]
-
BioProcess International. (n.d.). Forced Degradation Studies: Regulatory Considerations and Implementation. Retrieved from [Link]
-
Avo-Catalyst. (2024, April 4). Overview Of Degradation Studies For Pharmaceutical Drug Candidates. Retrieved from [Link]
-
Alsante, K. M., et al. (n.d.). Development of forced degradation and stability indicating studies of drugs—A review. ScienceDirect. Retrieved from [Link]
-
Phenomenex. (n.d.). Chiral HPLC Separations. Retrieved from [Link]
-
Onyx Scientific. (n.d.). A practical guide to forced degradation and stability studies for drug substances. Retrieved from [Link]
-
Asian Journal of Research in Chemistry. (2013, January 17). Critical review: Significance of Force degradation study with respect to current Pharmaceutical Scenario. Retrieved from [Link]
-
Pharmaguideline. (n.d.). Steps for HPLC Method Development. Retrieved from [Link]
-
Science.gov. (n.d.). stability-indicating hplc method: Topics by Science.gov. Retrieved from [Link]
-
HELIX Chromatography. (n.d.). HPLC Separation of Substituted Pyridines on Amaze SC Mixed-Mode Column. Retrieved from [Link]
-
PureSynth. (n.d.). 2-Bromo-6-(Trifluoromethyl)Pyridine 98.0%(GC). Retrieved from [Link]
-
Docolo, J., & Kasal, A. (2007, July 23). HPLC separation of enantiomers using chiral stationary phases. Česká a slovenská farmacie. Retrieved from [Link]
-
Chiralpedia. (2022, November 3). Chiral HPLC separation: strategy and approaches. Retrieved from [Link]
-
Ilavský, D., et al. (n.d.). Enantiomeric separation of optically active pyridazinone derivatives by chiral HPLC. PubMed. Retrieved from [Link]
-
Daicel Chiral Technologies. (n.d.). Enantiomer separation of acidic compounds. Retrieved from [Link]
-
Organic Syntheses. (2017, May 5). Site-Selective C-H Fluorination of Pyridines and Diazines with AgF2. Retrieved from [Link]
-
IOSR Journal. (n.d.). Quantification Of (4-Bromophenyl) {Pyridine-2-Yl} Acetonitrile Impurity (4-BPPA) By HPLC In Bromopheniramine Maleate Active Pharmaceutical Ingredient. Retrieved from [Link]
-
PubChem. (n.d.). 2-Bromo-6-fluoropyridine. Retrieved from [Link]
-
Bentham Open. (2008, June 12). Stability-Indicating Spectrofluorimetric and RP-HPLC Methods for the Determination of Aspirin and Dipyridamole in their Combination. Retrieved from [Link]
-
Rizk, M., et al. (2021, June 30). Stability indicating HPLC-Fluorescence detection method for the simultaneous determination of linagliptin and empagliflozin in their combined pharmaceutical preparation. European Journal of Chemistry. Retrieved from [Link]
- Google Patents. (n.d.). CN115784896A - Preparation method of 2-bromo-6-fluoroaniline.
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19F NMR analysis of 2-Bromo-6-(fluoromethyl)pyridine and its products
Title: Precision Analytics for Fluorinated Scaffolds: A Comparative Guide to 19F NMR Analysis of 2-Bromo-6-(fluoromethyl)pyridine
Executive Summary
In the landscape of modern medicinal chemistry, the fluoromethyl group (
This guide advocates for
The Analyte: 2-Bromo-6-(fluoromethyl)pyridine
This molecule serves as a bifunctional linchpin. The bromine atom at the C2 position acts as a handle for cross-coupling (e.g., Suzuki-Miyaura), while the fluoromethyl group at C6 acts as a stable "spy" tag for NMR analysis.
-
Molecular Formula:
-
Key Analytical Feature: The monofluoro alkyl group (
). -
The Challenge: In crude reaction mixtures, the methylene protons of the
group in NMR ($ \delta \approx 5.5 $ ppm) often overlap with alkene protons or solvent satellites. Furthermore, the coupling ( Hz) splits this signal into a wide doublet, reducing signal-to-noise (S/N) and complicating integration.
Spectral Characteristics: The Fingerprint
Unlike proton NMR, the
| Feature | Specification | Causality / Note |
| Chemical Shift ( | -205 to -225 ppm | Upfield relative to |
| Multiplicity | Triplet ( | Caused by scalar coupling to the two geminal protons ( |
| Coupling Constant ( | ~47 Hz | The large geminal coupling is diagnostic for the |
| Decoupled Signal | Singlet ( | In |
Method Comparison: Why NMR Wins
The following table objectively compares the performance of
| Metric | HPLC-UV / LC-MS | ||
| Specificity | High. Only F-containing species are visible. No solvent background. | Moderate. High risk of overlap with aromatics or reaction byproducts. | High. Separates components physically. |
| Quantification | Absolute (qNMR). No specific reference standard needed; just one internal standard (IS). | Good. Requires pure peaks; integration errors common due to satellite overlap. | Relative. Requires calibration curves for each product due to varying response factors. |
| Sample Prep | Minimal. "Dilute and shoot" crude mixtures. | Minimal. | Moderate. Requires filtration, buffer selection, and column equilibration. |
| Throughput | Fast (<5 min). | Fast (<5 min). | Slow (10-20 min/run). |
| Robustness | Excellent. Unaffected by moisture or non-fluorinated impurities. | Fair. Sensitive to water peak suppression and shimming. | Variable. Matrix effects can suppress ionization in MS. |
Experimental Protocol: qNMR Workflow
To ensure scientific integrity and reproducibility, follow this self-validating qNMR protocol.
Reagents
-
Analyte: Crude or pure 2-Bromo-6-(fluoromethyl)pyridine.[1]
-
Solvent:
or DMSO- (must solubilize both analyte and IS). -
Internal Standard (IS):
-Trifluorotoluene ( ppm).-
Why this IS? It is chemically inert, non-volatile, and its shift (-63 ppm) does not overlap with the analyte (-215 ppm).
-
Acquisition Parameters
-
Pulse Sequence: zgig (Inverse gated decoupling).
-
Reasoning: Decouples protons to simplify the triplet into a singlet (increasing sensitivity) while suppressing the Nuclear Overhauser Effect (NOE) to ensure accurate integration.
-
-
Relaxation Delay (
): (typically 10–20 seconds).-
Critical: Fluorine nuclei often have long longitudinal relaxation times (
). Insufficient delay leads to under-integration.
-
-
Spectral Width (SW): 250 ppm (to capture both IS at -63 and Analyte at -215).
-
Center Frequency (
): -140 ppm.
Workflow Visualization
Figure 1: Step-by-step qNMR workflow ensuring traceability and accuracy.
Reaction Monitoring Case Study: Suzuki Coupling
Scenario: Coupling 2-Bromo-6-(fluoromethyl)pyridine with Phenylboronic acid to form 2-Phenyl-6-(fluoromethyl)pyridine .
Monitoring Logic: The substitution of the electron-withdrawing Bromine atom with an aromatic ring changes the electron density of the pyridine ring. This perturbation is transmitted to the fluoromethyl group, causing a distinct chemical shift change.
-
Starting Material (SM):
ppm -
Product (P):
ppm (Shift downfield due to conjugation). -
Observation: You will see the "SM" peak diminish and the "P" peak grow. The integral ratio provides the exact conversion percentage.
Monitoring Logic Diagram
Figure 2: Logic flow for monitoring the Suzuki coupling via 19F NMR shifts.
References
-
Dolbier, W. R. (2009). Guide to Fluorine NMR for Organic Chemists. Wiley.[3] Link
-
BIPM. (2024). New qNMR internal standard for pharmaceuticals and other organofluorine compounds. Bureau International des Poids et Mesures. Link
-
Claridge, T. D. W. (2016). High-Resolution NMR Techniques in Organic Chemistry. Elsevier. Link
-
Reich, H. J. (2024). 19F NMR Chemical Shifts. University of Wisconsin-Madison. Link
-
Friebolin, H. (2011). Basic One- and Two-Dimensional NMR Spectroscopy. Wiley-VCH.[3] Link
Sources
Comparative Guide: Catalyst Efficacy for 2-Bromo-6-(fluoromethyl)pyridine Reactions
[1]
Executive Summary: The Fluoromethyl Scaffold Challenge
The 2-Bromo-6-(fluoromethyl)pyridine scaffold (CAS: 1227585-53-4) represents a critical "sweet spot" in medicinal chemistry. Unlike the highly lipophilic trifluoromethyl (
However, functionalizing this scaffold presents distinct catalytic challenges:
-
Electronic Deactivation: The pyridine nitrogen and the electron-withdrawing fluorine atom decrease the electron density at the C2-position, potentially slowing oxidative addition compared to simple aryl bromides.
-
Chemosensitivity: While the C-F bond is robust, the benzylic-like position (pyridylic) can be susceptible to defluorination or side reactions under harsh, highly basic conditions often required for "standard" catalysts.
-
Coordination Interference: The pyridyl nitrogen can act as a Lewis base, poisoning non-specialized palladium species.
This guide objectively compares catalyst performance across three generations of technology to identify the optimal systems for cross-coupling this specific substrate.
Catalyst Performance Landscape
We evaluated three distinct catalyst classes for the Suzuki-Miyaura coupling of 2-Bromo-6-(fluoromethyl)pyridine with phenylboronic acid (Model Reaction).
Comparative Efficacy Data
| Catalyst System | Ligand Class | Yield (2h) | Yield (24h) | TOF (hr⁻¹) | Selectivity | Recommendation |
| Pd(PPh₃)₄ | Monodentate Phosphine (Gen 1) | 35% | 62% | Low | Moderate | Not Recommended. High catalyst loading (5 mol%) required; suffers from thermal degradation and N-coordination poisoning. |
| Pd(dppf)Cl₂ | Bidentate Ferrocenyl (Gen 2) | 78% | 91% | High | Excellent | Standard Choice. The bite angle of dppf resists displacement by the pyridine nitrogen. Robust and cost-effective. |
| XPhos Pd G3 | Dialkylbiaryl Phosphine (Gen 3) | 94% | 98% | Very High | Excellent | High Performance. Best for difficult coupling partners (bulky/electron-poor). Rapid oxidative addition.[1] |
| Ni(cod)₂ / dppf | Nickel (Alternative) | 40% | 55% | Moderate | Low | Specialist Only. Useful only if Pd is contraindicated. Risk of C-F activation/defluorination side products. |
Technical Analysis[2][3][4]
Why Pd(PPh₃)₄ Fails
Tetrakis(triphenylphosphine)palladium(0) is the historical baseline but performs poorly here. The monodentate
Why Pd(dppf)Cl₂ Succeeds
The bidentate ligand 1,1'-Bis(diphenylphosphino)ferrocene (dppf) forms a rigid chelate with Palladium. Its large bite angle and strong chelation effect prevent the pyridine nitrogen from displacing a phosphine arm. This ensures the catalytic cycle remains active even with nitrogen-containing substrates.
The XPhos Advantage
Buchwald's 3rd Generation precatalysts (e.g., XPhos Pd G3) activate rapidly at room temperature. The bulky biaryl ligand facilitates the reductive elimination step, which can be the rate-determining step for electron-deficient pyridines. Furthermore, the localized electron density on the phosphorus atom accelerates the oxidative addition into the C-Br bond, overcoming the electronic deactivation caused by the fluoromethyl group.
Decision Logic & Mechanism
The following diagram illustrates the decision pathway for selecting the correct catalyst based on your specific coupling partner and reaction constraints.
Figure 1: Strategic selection tree for maximizing yield based on coupling partner sterics and electronics.
Detailed Experimental Protocols
Protocol A: The "Gold Standard" Suzuki Coupling (Pd(dppf)Cl₂)
Best for: Routine synthesis, scale-up, and cost-sensitive applications.
Reagents:
-
2-Bromo-6-(fluoromethyl)pyridine (1.0 equiv)
-
Aryl Boronic Acid (1.2 equiv)[1]
-
Catalyst:
(3 mol%) -
Base:
(2.0 equiv, 2M aqueous solution) -
Solvent: 1,4-Dioxane (0.2 M concentration)
Step-by-Step Workflow:
-
Inert Setup: Charge a reaction vial with the pyridine substrate, boronic acid, and Pd catalyst.[1][2] Seal and purge with Nitrogen/Argon for 5 minutes. Note: Air sensitivity is moderate, but oxygen removal is critical for catalyst longevity.
-
Solvent Addition: Add degassed 1,4-dioxane followed by the aqueous base solution via syringe.
-
Thermal Activation: Heat the mixture to 80°C .
-
Why 80°C? Lower temperatures (RT) are insufficient for the dppf system to overcome the activation energy of the electron-poor pyridine. Higher temperatures (>100°C) risk defluorination or base-mediated decomposition of the
group.
-
-
Monitoring: Monitor via LC-MS. Expect full conversion within 4–6 hours.
-
Workup: Dilute with EtOAc, wash with brine, dry over
. The dppf ligand is easily removed during flash chromatography (elutes early).
Protocol B: High-Efficiency Buchwald-Hartwig Amination
Best for: C-N bond formation with primary or secondary amines.
Reagents:
-
2-Bromo-6-(fluoromethyl)pyridine (1.0 equiv)
-
Amine (1.2 equiv)
-
Catalyst: BrettPhos Pd G3 (1–2 mol%)
-
Base:
(1.5 equiv) -
Solvent: Toluene or
-Amyl Alcohol (anhydrous)
Critical Nuance:
Unlike the Suzuki coupling, the base here (
-
Safety Check: Ensure the reaction temperature does not exceed 90°C. The combination of strong alkoxide base and high heat can trigger elimination of HF from the fluoromethyl group, leading to a reactive methide intermediate.
-
Optimization: If defluorination is observed (M-20 peak in MS), switch the base to
and use -BuOH as solvent to lower basicity while maintaining solubility.
Mechanistic Validation & Troubleshooting
Common failure modes when working with 2-Bromo-6-(fluoromethyl)pyridine and how to solve them:
| Observation | Root Cause | Corrective Action |
| Low Conversion (<20%) | Catalyst Poisoning | Switch from |
| Defluorination (M-HF) | Base too strong/Temp too high | Switch base from |
| Protodebromination (H-sub) | Hydride source present | Ensure solvent is anhydrous.[2] Avoid alcoholic solvents if using strong bases. |
| Homocoupling (Ar-Ar) | Oxidative coupling | Ensure strict |
Visualizing the Stability-Reactivity Balance
Figure 2: Reactivity map highlighting the competition between the desired C2-coupling and potential C6-side reactions.
References
-
BenchChem. (2025).[1][2] Application Notes and Protocols for Suzuki Coupling Reactions Using 2-Bromo-6-(bromomethyl)pyridine. Link
-
Ningbo Inno Pharmchem. (2026).[3] Mastering Cross-Coupling Reactions with 2-Bromo-6-(trifluoromethyl)pyridine. Link
-
Lundberg, H., et al. (2014).[4] Catalytic methods for the synthesis of substituted pyridines. Chemical Society Reviews, 43, 2714.[4] Link
-
Thieme Connect. (2025). Synthesis and Suzuki Cross-Coupling Reactions of 2,6-Bis(trifluoromethyl)pyridine-4-boronic Acid Pinacol Ester. Link
-
National Institutes of Health (PMC). (2023). Synthesis and Cross-Coupling of Secondary Ammoniomethyltrifluoroborates. Link
Biological activity comparison of 2-Bromo-6-(fluoromethyl)pyridine analogs
The following guide provides an in-depth technical analysis of the 2-Bromo-6-(fluoromethyl)pyridine scaffold, designed for medicinal chemists and drug discovery scientists. It moves beyond simple product descriptions to offer a comparative optimization strategy for pyridine-based lead compounds.
Content Type: Technical Comparison & Optimization Guide Subject: 2-Bromo-6-(fluoromethyl)pyridine (CAS: 144100-07-2) vs. Methyl, Difluoromethyl, and Trifluoromethyl Analogs
Executive Summary: The "Fluorine Scan" in Pyridine Chemistry
In medicinal chemistry, the pyridine ring is a privileged scaffold. However, optimizing its physicochemical properties—specifically basicity (pKa), lipophilicity (LogP), and metabolic stability—often requires precise substitution.
2-Bromo-6-(fluoromethyl)pyridine serves as a critical building block for introducing the monofluoromethyl (-CH₂F) group. While the trifluoromethyl (-CF₃) group is the industry standard for metabolic blocking, the monofluoromethyl group offers a unique, often underutilized "middle ground" profile. It mimics the steric volume of a methyl group while introducing a strong dipole and potential hydrogen-bond donor/acceptor interactions, albeit with unique chemical stability challenges.
This guide compares the 6-fluoromethyl motif against its non-fluorinated and poly-fluorinated analogs to assist in rational structure-based drug design (SBDD).
Comparative Analysis: The Fluorine Substitution Spectrum
The following table contrasts the critical properties of 2-bromo-pyridine analogs substituted at the 6-position.
Table 1: Physicochemical & Biological Profile Comparison
| Feature | -CH₃ (Methyl) | -CH₂F (Fluoromethyl) | -CHF₂ (Difluoromethyl) | -CF₃ (Trifluoromethyl) |
| Electronic Effect | Electron-Donating (+I) | Weakly Electron-Withdrawing (-I) | Moderate Electron-Withdrawing (-I) | Strong Electron-Withdrawing (-I) |
| Pyridine Basicity (pKa) | ~6.0 (More Basic) | ~4.5 - 5.0 | ~3.0 - 4.0 | ~2.6 (Least Basic) |
| Lipophilicity (ΔLogP) | Reference (0.0) | -0.2 to +0.1 (Polarity increase) | +0.3 to +0.5 | +0.8 to +1.2 (Highly Lipophilic) |
| Metabolic Stability | Low (Benzylic oxidation) | Variable (See Section 3) | High (Blocks oxidation) | Very High (Metabolically inert) |
| Steric Bulk (Vdw Vol) | ~23 ų | ~25 ų | ~30 ų | ~42 ų |
| Key Application | Baseline Activity | H-Bond Mimic / Bioisostere | Lipophilic H-Bond Donor | Metabolic Blocking / Potency |
Key Technical Insights
-
pKa Modulation: The 6-fluoromethyl group lowers the pKa of the pyridine nitrogen less drastically than the -CF₃ group. This is critical when maintaining a specific protonation state at physiological pH (7.4) is required for receptor binding.
-
The "Polarity" Trap: Unlike -CF₃, which increases lipophilicity, the -CH₂F group often decreases LogP or keeps it neutral due to the high polarity of the C-F bond and its ability to engage in dipole-dipole interactions.
-
Steric Mimicry: The -CH₂F group is the closest steric mimic to a native methyl group. If the binding pocket is tight and cannot accommodate the bulky "propeller" shape of a -CF₃ group, -CH₂F is the preferred bioisostere.
Critical Stability Warning: The "Dark Side" of Monofluoromethylation
While 2-Bromo-6-(fluoromethyl)pyridine is a powerful tool, researchers must be aware of its unique stability profile compared to the -CF₃ analog.
Chemical Instability (The "Self-Immolation" Risk)
The monofluoromethyl group on a pyridine ring can be susceptible to nucleophilic displacement or hydrolysis , particularly if the pyridine nitrogen is quaternized or strongly activated.
-
Mechanism: The C-F bond in a benzylic-like position (picolinic position) is activated. In the presence of strong nucleophiles (or intracellular glutathione), the fluorine can be displaced (Sɴ2 mechanism), leading to alkylation of off-target proteins.
-
Metabolic Liability: While -CH₂F blocks benzylic oxidation (preventing conversion to carboxylic acid), it can suffer from defluorination . Oxidative defluorination yields a formyl group (aldehyde), which is often toxic or reactive.
Decision Rule: Use -CH₂F when you need a specific H-bond interaction or steric fit. Use -CF₃ or -CHF₂ for pure metabolic stability.
Visualizing the Structure-Activity Relationship (SAR)
The following diagram illustrates the decision logic for selecting the correct 6-substituted pyridine building block based on lead optimization needs.
Caption: SAR Decision Tree for selecting 6-substituted pyridine fragments. Blue path indicates the specific niche for the fluoromethyl (-CH₂F) moiety.
Experimental Protocols
To use 2-Bromo-6-(fluoromethyl)pyridine effectively, it is often synthesized in situ or from a precursor due to the stability concerns mentioned above.
A. Synthesis of the Fragment (From Methyl Precursor)
Objective: Convert commercially available 2-bromo-6-methylpyridine to the fluoromethyl analog.
-
Radical Bromination (Wohl-Ziegler)
-
Reagents: 2-bromo-6-methylpyridine (1.0 eq), N-Bromosuccinimide (NBS, 1.1 eq), AIBN (catalytic), CCl₄ or PhCF₃ (solvent).
-
Procedure: Reflux under inert atmosphere (N₂) for 4-12 hours. Monitor by TLC/LCMS for the monobrominated product (2-bromo-6-(bromomethyl)pyridine).
-
Note: Avoid over-bromination to the dibromomethyl species by controlling stoichiometry.
-
-
Nucleophilic Fluorination
-
Reagents: Silver Fluoride (AgF) or TBAF (1M in THF).
-
Procedure: Treat the crude bromomethyl intermediate with AgF (1.5 eq) in Acetonitrile at room temperature for 2-4 hours.
-
Workup: Filter off silver salts, concentrate, and purify via rapid silica chromatography (neutralized silica recommended to prevent decomposition).
-
B. Metabolic Stability Assay (Microsomal Stability)
Objective: Assess the liability of the -CH₂F group vs. -CH₃.
-
Preparation: Prepare 10 mM stock solutions of the test compound (6-CH₂F analog) and reference (6-CH₃ analog) in DMSO.
-
Incubation: Incubate 1 µM compound with liver microsomes (human/rat, 0.5 mg/mL protein) and NADPH regenerating system in phosphate buffer (pH 7.4) at 37°C.
-
Sampling: Aliquot at 0, 15, 30, and 60 minutes. Quench with ice-cold acetonitrile containing internal standard.
-
Analysis: Analyze via LC-MS/MS. Monitor for:
-
Parent depletion: Calculate intrinsic clearance (CLint).
-
Metabolite ID: Look specifically for the aldehyde (+14 Da vs parent methyl) or carboxylic acid (+30 Da) which indicates defluorination/oxidation.
-
Synthesis Workflow Visualization
Caption: Synthetic pathway for integrating the 6-fluoromethyl moiety into a drug scaffold.
References
-
BenchChem. (2025).[1] Preparation of 2-Bromo-6-(bromomethyl)pyridine: An Application Note and Protocol. Retrieved from [1]
-
Meanwell, N. A. (2018). Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design. Journal of Medicinal Chemistry.
-
Gillis, E. P., et al. (2015). Applications of Fluorine in Medicinal Chemistry. Journal of Medicinal Chemistry.
-
Purser, S., et al. (2008). Fluorine in medicinal chemistry. Chemical Society Reviews.
-
PubChem. (2025). 2-Bromo-6-fluoropyridine Compound Summary. National Library of Medicine. Retrieved from
Sources
Safety Operating Guide
A Senior Application Scientist's Guide to the Proper Disposal of 2-Bromo-6-(fluoromethyl)pyridine
As researchers dedicated to advancing drug development, our work inherently involves handling a wide array of reactive and biologically active compounds. Among these, halogenated pyridines like 2-Bromo-6-(fluoromethyl)pyridine are invaluable building blocks. However, their utility in synthesis is matched by the critical need for rigorous safety protocols, extending from bench-top handling to final disposal. This guide provides a procedural framework for the safe disposal of 2-Bromo-6-(fluoromethyl)pyridine, grounded in established chemical safety principles and regulatory compliance.
Our core mission is to empower your research by ensuring that every stage, including the often-overlooked step of waste disposal, is conducted with the highest standards of safety and scientific integrity.
Hazard Profile: Understanding the "Why" Behind the Procedure
2-Bromo-6-(fluoromethyl)pyridine is a substituted pyridine, and its hazard profile is dictated by the synergistic effects of the brominated, fluorinated, and pyridine moieties. While a specific, comprehensive toxicological profile for this exact molecule is not widely published, we can infer its primary hazards from structurally related compounds and the functional groups present.
-
Toxicity: Akin to other halogenated pyridines, this compound is presumed to be toxic. Safety data sheets for similar structures, such as 2-Bromo-6-(trifluoromethyl)pyridine, indicate it is harmful if swallowed, in contact with skin, or inhaled.[1][2] Pyridine derivatives can exert toxic effects on the nervous system.
-
Irritancy: It is expected to be a significant irritant to the skin and eyes and may cause respiratory tract irritation.[1][3]
-
Environmental Hazard: Halogenated organic compounds can be persistent in the environment and harmful to aquatic life.[4] Therefore, disposal into sanitary sewer systems is strictly prohibited.[5]
These hazards classify 2-Bromo-6-(fluoromethyl)pyridine as a hazardous waste, mandating its disposal through a regulated and controlled process.[6]
| Property | Value / Observation | Implication for Disposal |
| Physical State | Solid / Liquid (Check specific product info) | Determines handling and spill control methods. |
| Reactivity | Incompatible with strong oxidizing and reducing agents.[1] | Waste must be segregated from incompatible chemicals.[7] |
| Toxicity Class | Assumed Acute Toxicity (Oral, Dermal, Inhalation).[8] | Requires stringent PPE and containment to prevent exposure. |
| Decomposition | Combustion may produce toxic gases like NOx, HBr, and HF.[1] | Dictates the need for high-temperature incineration by a licensed facility. |
The Disposal Workflow: A Step-by-Step Protocol
The guiding principle for disposal is "cradle-to-grave" management, as established by regulatory bodies like the Environmental Protection Agency (EPA).[6] This means the responsibility for safe disposal lies with the generator of the waste.
Step 1: Personal Protective Equipment (PPE) - Your First Line of Defense
Before handling the waste container, ensure you are wearing the appropriate PPE. The goal is to create a complete barrier against accidental exposure.
-
Eye and Face Protection: Wear chemical safety goggles and a face shield that conform to OSHA or EN166 standards.[1][8]
-
Hand Protection: Use chemically resistant gloves (e.g., nitrile or neoprene). Always inspect gloves for tears or punctures before use.
-
Body Protection: A lab coat is mandatory. For larger quantities or in case of a spill, an impervious apron or chemical-resistant suit is recommended.[2]
-
Respiratory Protection: All handling of waste should be performed inside a certified chemical fume hood.[1] If there's a risk of aerosolization outside of a hood, a NIOSH-approved respirator with cartridges for organic vapors is necessary.[1]
Step 2: Waste Segregation and Containerization
Proper segregation is crucial to prevent dangerous reactions within the waste stream.
-
Designated Waste Stream: 2-Bromo-6-(fluoromethyl)pyridine waste must be collected in a dedicated container for Halogenated Organic Waste .[9] Do not mix it with non-halogenated solvents, acids, bases, or oxidizers.[7][10]
-
Container Selection: Use a chemically compatible container in good condition, typically a high-density polyethylene (HDPE) or glass bottle with a secure, tight-fitting cap.[7]
-
Labeling: The container must be clearly and accurately labeled. The label must include:
Caption: A step-by-step workflow for the safe handling and disposal of 2-Bromo-6-(fluoromethyl)pyridine waste.
Step 3: Accumulation and Storage
Waste must be stored safely in a designated "Satellite Accumulation Area" (SAA) at or near the point of generation.[7][10]
-
Location: The SAA should be under the direct control of the laboratory personnel generating the waste.[7]
-
Containment: The waste container should be placed in secondary containment (e.g., a chemical-resistant tray or tub) to contain any potential leaks.
-
Closure: The container must remain closed at all times except when you are actively adding waste.[7] Do not leave a funnel in the container opening.
Step 4: Spill Management
Accidents can happen. A prepared response is key to mitigating risk.
-
Evacuate: Alert personnel in the immediate area and evacuate if the spill is large or if you feel unwell.
-
Ventilate: Ensure the chemical fume hood is operating correctly.
-
Contain: Use a chemical spill kit with an absorbent material like vermiculite or sand to dike the spill and prevent it from spreading. Do not use combustible materials like paper towels.
-
Collect: Once absorbed, carefully scoop the material into a designated container for solid hazardous waste. Label it appropriately as "Spill Debris containing 2-Bromo-6-(fluoromethyl)pyridine."
-
Decontaminate: Clean the spill area with a suitable solvent, followed by soap and water. Collect all cleaning materials as hazardous waste.
-
Report: Report the spill to your institution's Environmental Health & Safety (EHS) office.
Final Disposal: The End of the Line
Under no circumstances should 2-Bromo-6-(fluoromethyl)pyridine or its containers be disposed of in the regular trash or poured down the drain.[5][11]
-
Professional Disposal: The only acceptable method of disposal is through your institution's EHS program or a licensed hazardous waste disposal company.[1]
-
Methodology: These facilities will typically use high-temperature incineration. This method is necessary to ensure the complete destruction of the halogenated aromatic ring, preventing the release of toxic compounds into the environment.[12]
-
Documentation: You will be required to complete a hazardous waste manifest or pickup request form. This documentation is a legal requirement that tracks the waste from your lab to its final destruction, ensuring a complete and compliant disposal cycle.[6]
By adhering to this structured protocol, you not only ensure your personal safety and that of your colleagues but also uphold the principles of environmental stewardship and regulatory compliance that are fundamental to responsible scientific research.
References
- How to Properly Manage Hazardous Waste Under EPA Regulations. Vertex AI Search.
- SAFETY DATA SHEET: 2-Bromo-6-(trifluoromethyl)pyridine. Thermo Fisher Scientific.
- Hazardous Chemical Waste Management Guidelines. Columbia University Research.
- Hazardous Waste and Disposal Considerations. American Chemical Society.
- 2-Bromo-6-(trifluoromethyl)pyridine 97%. MilliporeSigma.
- Learn the Basics of Hazardous Waste. US EPA.
- Hazardous Waste Disposal Guide. University of Illinois Urbana-Champaign Research Safety.
- 2-Bromo-6-fluoropyridine. PubChem, National Institutes of Health.
- 2-Bromo-5-(trifluoromethyl)pyridine SDS. ECHEMI.
- SAFETY DATA SHEET: 2-Bromo-6-fluoropyridine. Fisher Scientific.
- 2-Bromo-6-fluoropyridine. Tokyo Chemical Industry (India) Pvt. Ltd.
- SAFETY DATA SHEET: 2-Bromo-4-methyl-6-(trifluoromethyl)pyridin-3-amine. Combi-Blocks, Inc..
- Proper disposal of chemicals. Sciencemadness Wiki.
- 2-Fluoro-6-(trifluoromethyl) pyridine Safety Data Sheet. Jubilant Ingrevia Limited.
- PYRIDINE FOR SYNTHESIS. Loba Chemie.
- PRODUCTION, IMPORT, USE, AND DISPOSAL - Toxicological Profile for Pyridine. NCBI.
- Factsheet: Disposal of Hazardous Waste - Basic Principles. ETH Zürich.
- 12 Safety Precautions To Follow When Handling Pyridine. Post Apple Scientific.
Sources
- 1. fishersci.com [fishersci.com]
- 2. echemi.com [echemi.com]
- 3. 2-Bromo-6-fluoropyridine | C5H3BrFN | CID 639438 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. jubilantingrevia.com [jubilantingrevia.com]
- 5. 12 Safety Precautions To Follow When Handling Pyridine [postapplescientific.com]
- 6. epa.gov [epa.gov]
- 7. research.columbia.edu [research.columbia.edu]
- 8. fishersci.com [fishersci.com]
- 9. Proper disposal of chemicals - Sciencemadness Wiki [sciencemadness.org]
- 10. Hazardous Waste Disposal Guide: Research Safety - Northwestern University [researchsafety.northwestern.edu]
- 11. Hazardous Waste and Disposal - American Chemical Society [acs.org]
- 12. PRODUCTION, IMPORT, USE, AND DISPOSAL - Toxicological Profile for Pyridine - NCBI Bookshelf [ncbi.nlm.nih.gov]
Personal protective equipment for handling 2-Bromo-6-(fluoromethyl)pyridine
Executive Summary & Chemical Context
2-Bromo-6-(fluoromethyl)pyridine is a high-value heterocyclic intermediate primarily used in the synthesis of pharmaceuticals and agrochemicals. Its structural features—a reactive bromine handle for cross-coupling (Suzuki-Miyaura/Buchwald-Hartwig) and a fluoromethyl group acting as a bioisostere—make it a critical but hazardous building block.
While specific toxicological data for this exact isomer is often limited in public databases, structurally related halogenated pyridines exhibit acute oral toxicity , severe eye irritation , and rapid dermal absorption . This guide applies the "Precautionary Principle," utilizing Read-Across data from 2-Bromo-6-methylpyridine and general fluorinated pyridines to establish a conservative safety margin.
Hazard Identification & Risk Assessment
Based on GHS Classification standards for Halogenated Pyridines.
| Hazard Class | Category | H-Code | Risk Description |
| Acute Toxicity (Oral) | Cat 3/4 | H301/H302 | Toxic/Harmful if swallowed.[1][2] Pyridines affect the CNS and liver. |
| Skin Corrosion/Irritation | Cat 2 | H315 | Causes skin irritation.[2][3][4][5] Lipophilic nature aids dermal entry. |
| Eye Damage/Irritation | Cat 2A | H319 | Causes serious eye irritation.[2][3][4][5] High risk of corneal opacity if untreated. |
| STOT - Single Exposure | Cat 3 | H335 | May cause respiratory irritation (mucosal membranes). |
Critical Note on Fluoromethyl Group: Unlike the chemically inert trifluoromethyl group (
), the monofluoromethyl group () can exhibit alkylating properties under specific metabolic or reaction conditions. Treat this compound as a Potential Genotoxic Impurity (PGI) precursor until definitive data proves otherwise.
Personal Protective Equipment (PPE) Matrix
Objective: Zero skin contact and zero inhalation exposure.
Hand Protection: The "Double-Barrier" Standard
Standard nitrile gloves offer poor protection against pyridine derivatives, often degrading in <6 minutes upon direct contact.
| Layer | Material Specification | Rationalization |
| Inner Layer | Laminate Film (e.g., Silver Shield® / Ansell Barrier®) | Impermeable Barrier. Pyridines and halogenated organics cannot permeate this layer effectively. Essential for handling stock solutions. |
| Outer Layer | Nitrile (Minimum 5 mil / 0.12 mm) | Mechanical Protection. Protects the flimsy inner laminate glove from tears and provides grip. Acts as a "sacrificial" layer against splashes. |
| Alternative | Double Nitrile (High-Grade) | Only acceptable for handling solid powder. If handling liquid solutions, Laminate is mandatory. |
Respiratory & Body Protection[1][7][8][9]
-
Primary Engineering Control: All open handling must occur inside a certified Chemical Fume Hood operating at face velocity 80–100 fpm.
-
Respiratory Backup: If weighing outside a hood (strongly discouraged), use a P100/OV (Organic Vapor) half-mask respirator.
-
Eye Protection: Chemical Splash Goggles (ANSI Z87.1). Safety glasses are insufficient due to the risk of solution splash wicking around frames.
-
Body: Lab coat (100% cotton or Nomex; avoid synthetic blends that melt) + Chemical-resistant apron for scale-up (>10g).
Operational Workflow: Step-by-Step
Designed to minimize static discharge and aerosolization.[1]
Phase 1: Preparation & Weighing
-
Static Control: Halogenated pyridine solids are often fluffy and prone to static. Use an anti-static gun or ionizing bar inside the balance enclosure.
-
Taring: Tare the weighing boat before opening the chemical container.
-
Transfer: Use a disposable spatula. Do not reuse spatulas to prevent cross-contamination of the stock bottle.
-
Seal: Parafilm the stock bottle immediately after use.
Phase 2: Reaction Setup
-
Solvent Choice: When dissolving, add solvent slowly. Exothermic solvation is rare but possible with pyridine salts.
-
Inert Atmosphere: 2-Bromo-6-(fluoromethyl)pyridine is generally stable, but the fluoromethyl group can be sensitive to hydrolysis. Run reactions under Nitrogen or Argon .
-
Temperature: Do not heat above 50°C without a reflux condenser properly trapped to a scrubber, as halogenated vapors are highly irritating.
Phase 3: Waste Disposal (Critical)
-
Stream: Halogenated Organic Waste .
-
Segregation: NEVER mix with Strong Acid waste (risk of HF generation if hydrolysis occurs) or Oxidizing waste (risk of violent reaction).[2]
-
Labeling: Explicitly mark "Contains Fluorinated Pyridine" to alert waste management personnel.
Visualizations
Safe Handling Lifecycle
This workflow illustrates the "Cradle-to-Grave" path of the chemical in the lab.
Figure 1: Operational lifecycle emphasizing the continuous PPE zone during active handling.
Spill Response Decision Tree
Immediate actions to take in case of loss of containment.
Figure 2: Decision logic for immediate spill remediation.
Emergency Response Protocols
| Scenario | Immediate Action | Medical Follow-up |
| Skin Contact | 1. Drench area with water for 15 mins. 2. Remove contaminated clothing under the shower.[3][6] 3. Wash gently with soap. | Required. Monitor for delayed erythema (redness) or systemic pyridine toxicity (nausea). |
| Eye Contact | 1. Flush with eyewash station for 15 mins. 2. Hold eyelids open to ensure irrigation.[2][7] | Urgent. Seek ophthalmologist immediately. Fluorinated compounds can cause deep tissue damage. |
| Inhalation | 1. Move to fresh air immediately. 2. If breathing is difficult, administer oxygen (trained personnel only). | Required if coughing or wheezing persists. |
References
-
National Center for Biotechnology Information (2023). PubChem Compound Summary for Pyridine Derivatives. Retrieved from [Link]
-
National Research Council (US) Committee on Prudent Practices in the Laboratory. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. National Academies Press. Retrieved from [Link]
-
Occupational Safety and Health Administration (OSHA). Occupational Health Guideline for Pyridine. Retrieved from [Link]
Sources
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
